Streptomycin B
Description
Mannosidostreptomycin has been reported in Streptomyces sioyaensis with data available.
Properties
CAS No. |
128-45-0 |
|---|---|
Molecular Formula |
C27H49N7O17 |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7-,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
HQXKELRFXWJXNP-ABOIPUQESA-N |
Isomeric SMILES |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Streptomycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Streptomycin (B1217042) B, also known as Mannosidostreptomycin. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information relevant to research and drug development.
Introduction
Streptomycin B, a lesser-known analogue of Streptomycin A, is an aminoglycoside antibiotic. Like its more famous counterpart, it is a fermentation product of Streptomyces griseus. Structurally, it is a glycoside of Streptomycin, containing an additional mannose residue.[1] This structural difference influences its physicochemical properties and biological activity.
Chemical Structure and Nomenclature
This compound is a complex molecule composed of three main components: a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine sugar, with an additional D-mannose unit attached.[1] This composition leads to its alternative name, Mannosidostreptomycin.
The systematic IUPAC name for this compound is: 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine.[1]
Structural Breakdown
The logical relationship between the constituent parts of this compound can be visualized as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C27H49N7O17 | [1] |
| Molecular Weight | 743.7 g/mol | [1] |
| CAS Number | 128-45-0 | [1] |
| Appearance | White, amorphous powder | [2] |
| Synonyms | Mannosidostreptomycin, Mannosylstreptomycin | [1] |
Experimental Protocols
General Isolation and Purification of Streptomycin from Fermentation Broth
Objective: To isolate and purify streptomycin compounds, including this compound, from a fermentation culture.
Materials:
-
Fermentation broth of Streptomyces griseus
-
Filter aid (e.g., celite)
-
Activated carbon or a suitable cation-exchange resin[3]
-
Acidic and basic solutions for pH adjustment (e.g., HCl, NaOH)
-
Eluting agent (e.g., acidified methanol (B129727) or other appropriate buffer)
-
Organic solvent for precipitation (e.g., acetone)
-
High-Performance Liquid Chromatography (HPLC) system for separation and analysis[6]
Procedure:
-
Harvesting and Clarification:
-
Terminate the fermentation and harvest the broth.
-
Adjust the pH of the broth to the optimal range for streptomycin stability (typically neutral to slightly acidic).
-
Filter the broth, using a filter aid if necessary, to remove mycelia and other solid particles.[4]
-
-
Adsorption:
-
The clarified broth is passed through a column packed with activated carbon or a cation-exchange resin.[3] The basic streptomycin molecules will adsorb to the stationary phase.
-
-
Elution:
-
Wash the column with deionized water to remove non-adsorbed impurities.
-
Elute the bound streptomycin using an appropriate solvent, such as acidified methanol.[3] The change in pH neutralizes the charge on the streptomycin, causing it to detach from the resin.
-
-
Precipitation and Concentration:
-
The eluate is concentrated under reduced pressure.
-
The concentrated solution is then treated with an organic solvent like acetone (B3395972) to precipitate the streptomycin salts.[3]
-
-
Separation of this compound:
-
The crude streptomycin precipitate, which will be a mixture of Streptomycin A, B, and other related compounds, is redissolved in a suitable buffer.
-
This mixture is then subjected to further purification using chromatographic techniques. Reversed-phase HPLC is a modern and effective method for separating the different streptomycin variants.[6][7] The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.
-
-
Characterization:
The workflow for this process is illustrated below:
Mechanism of Action
The mechanism of action of this compound is presumed to be identical to that of Streptomycin A, as it shares the same core structure responsible for its antibacterial activity. Streptomycin acts by inhibiting protein synthesis in susceptible bacteria.
The key steps in its mechanism of action are:
-
Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA of the 30S ribosomal subunit.[11]
-
Interference with Initiation Complex: This binding interferes with the proper association of formyl-methionyl-tRNA with the ribosome, thus disrupting the initiation of protein synthesis.
-
Codon Misreading: The binding of streptomycin distorts the A-site of the ribosome, leading to the misreading of mRNA codons during elongation.
-
Production of Aberrant Proteins: This misreading results in the synthesis of non-functional or toxic proteins.
-
Bacterial Cell Death: The accumulation of these aberrant proteins disrupts cellular processes, ultimately leading to bacterial cell death.
A simplified diagram of this signaling pathway is as follows:
Conclusion
This compound is an important, though less studied, member of the streptomycin family of antibiotics. Its unique chemical structure, characterized by an additional mannose moiety, differentiates it from Streptomycin A. This guide has provided a detailed overview of its chemical structure, physicochemical properties, general isolation and characterization protocols, and mechanism of action. Further research into the specific biological activity and potential therapeutic applications of this compound is warranted.
References
- 1. This compound | C27H49N7O17 | CID 76971547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Streptomycin production | PPT [slideshare.net]
- 3. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Production of streptomycin | PPTX [slideshare.net]
- 6. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 7. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Streptomycin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the History and Discovery of the Streptomycin Antibiotic
Abstract
This technical guide provides a comprehensive overview of the seminal discovery of streptomycin (B1217042), the first antibiotic effective against tuberculosis. It delves into the historical context of its discovery at Rutgers University in 1943, detailing the pivotal roles of key scientists, including Albert Schatz and Selman Waksman. This document outlines the meticulous experimental protocols employed for the isolation of the streptomycin-producing actinomycete, Streptomyces griseus, its cultivation for antibiotic production, and the subsequent extraction and purification of the compound. Furthermore, it presents a detailed analysis of streptomycin's mechanism of action, illustrating its interaction with the bacterial ribosome. Quantitative data on its antimicrobial activity and early toxicity studies are summarized in tabular format. The guide also includes detailed diagrams generated using Graphviz to visually represent the experimental workflows and the molecular signaling pathway of streptomycin's antibiotic activity, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The discovery of streptomycin in 1943 marked a watershed moment in the history of medicine, heralding the dawn of the antibiotic era and providing the first effective chemotherapeutic agent against tuberculosis, a disease that had plagued humanity for millennia.[1][2] This discovery was the culmination of a systematic and painstaking search for antimicrobial agents from soil microorganisms, a research program led by Selman Waksman at Rutgers University.[3] While Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for this discovery, the pivotal laboratory work was conducted by his graduate student, Albert Schatz, leading to a significant controversy over the allocation of credit.[1][4][5]
This whitepaper aims to provide a detailed technical account of the discovery of streptomycin, focusing on the scientific methodologies and quantitative data that underpinned this groundbreaking achievement. It is intended for an audience of researchers, scientists, and drug development professionals who seek a deeper understanding of the foundational experiments that led to one of the most important therapeutic agents of the 20th century.
The Discovery of Streptomycin: A Historical Timeline
The discovery of streptomycin was not a singular event but rather the result of a dedicated research effort to identify antibiotic-producing microorganisms from soil.
-
1939: Selman Waksman, a prominent soil microbiologist at Rutgers University, initiates a systematic program to screen soil microbes for antimicrobial properties.[6]
-
1943 (June): Albert Schatz, a Ph.D. student in Waksman's laboratory, begins his research to find an antibiotic active against gram-negative bacteria and Mycobacterium tuberculosis.[7]
-
1943 (October 19): Schatz isolates two strains of Streptomyces griseus from a heavily manured field soil and the throat of a chicken that produce a potent antibiotic substance.[1][7] He names this substance "streptomycin."[8]
-
1944 (January): The discovery is first announced in a publication by Schatz, Elizabeth Bugie, and Waksman in the Proceedings of the Society for Experimental Biology and Medicine.[6][9]
-
1944: Collaborative studies with William Feldman and H. Corwin Hinshaw at the Mayo Clinic demonstrate the remarkable efficacy of streptomycin in treating tuberculosis in guinea pigs.[3][10]
-
1946-1948: The first randomized clinical trial of streptomycin for pulmonary tuberculosis is conducted, confirming its effectiveness in humans.[2]
-
1952: Selman Waksman is awarded the Nobel Prize in Physiology or Medicine "for his discovery of streptomycin, the first antibiotic active against tuberculosis."[1][2] This award sparks a long-standing controversy regarding the exclusion of Albert Schatz.[4][5]
Experimental Protocols
The discovery and development of streptomycin were underpinned by a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the 1940s.
Isolation of Streptomyces griseus
The initial step in the discovery of streptomycin was the isolation of the producing microorganism from environmental samples.
Protocol for Isolation of Streptomyces griseus [11]
-
Soil Sample Collection: Soil samples were collected from various environments, with a focus on those rich in organic matter, such as manured fields.[11]
-
Serial Dilution: A series of tenfold serial dilutions of the soil samples were prepared in a sterile saline solution (0.85% NaCl).[11]
-
Plating: Aliquots (0.1 mL) of each dilution were spread onto agar (B569324) plates containing a selective medium for actinomycetes, such as Starch Casein Agar.[11]
-
Incubation: The plates were incubated at 28-30°C for a period of 7 to 14 days.[11]
-
Colony Selection and Purification: Colonies exhibiting the characteristic chalky, filamentous appearance of Streptomyces were selected and subcultured onto fresh agar plates to obtain pure cultures.[11]
Production of Streptomycin
Once isolated, Streptomyces griseus was cultivated under specific conditions to induce the production of streptomycin.
Protocol for Streptomycin Production [6][7][12]
-
Inoculum Preparation: A loopful of a pure culture of S. griseus was inoculated into a seed medium, such as Tryptic Soy Broth, and incubated at 28°C on a rotary shaker for 48-72 hours to generate a high mycelial biomass.[7][12]
-
Fermentation: The inoculum was then transferred to a larger production tank containing a fermentation medium. A typical medium consisted of:
-
Fermentation Conditions: The fermentation was carried out under submerged aerobic conditions with high agitation and aeration for approximately 5 to 10 days.[6][7][12] The temperature was maintained at 25-30°C and the pH was kept in the range of 7.0-8.0.[6][12]
-
Monitoring: The fermentation process was monitored by measuring pH, glucose consumption, and the concentration of streptomycin in the broth using a bioassay.[12]
Extraction and Purification of Streptomycin
After fermentation, streptomycin was extracted from the culture broth and purified.
Protocol for Extraction and Purification [12][13]
-
Filtration: The mycelium was separated from the fermentation broth by filtration.[12]
-
Acidification and Adsorption: The clarified broth was acidified and then passed through a column containing a cation exchange resin or activated charcoal to adsorb the streptomycin.[12][13]
-
Elution: The streptomycin was eluted from the column using acidic solutions, such as HCl or phosphoric acid.[12][13]
-
Neutralization and Concentration: The eluate was neutralized and then concentrated under vacuum.[12][13]
-
Precipitation: The concentrated streptomycin solution was treated with a solvent like acetone (B3395972) or tertiary butanol to precipitate the streptomycin salt (e.g., streptomycin hydrochloride or phosphate).[12][13]
-
Drying: The precipitated streptomycin was collected and dried.
Bioassay for Antimicrobial Activity
The antimicrobial activity of the extracted streptomycin was quantified using bioassays. The agar well diffusion method was a common technique.[14]
Protocol for Agar Well Diffusion Bioassay [14]
-
Preparation of Test Plates: Agar plates were uniformly seeded with a suspension of a test bacterium (e.g., E. coli or B. subtilis).
-
Well Creation: Wells were aseptically cut into the agar.
-
Application of Streptomycin: A defined volume of the streptomycin extract or purified solution was added to each well.
-
Incubation: The plates were incubated at a suitable temperature for the test bacterium (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well, where bacterial growth was prevented, was measured. The size of the zone is proportional to the concentration and potency of the antibiotic.[14]
Quantitative Data
The following tables summarize key quantitative data from early studies on streptomycin.
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Various Bacteria
| Bacterial Species | MIC (mg/L) | Reference |
| Aeromonas spp. | 1.6 - 50.0 | [15] |
| Pseudomonas spp. | 1.6 - 50.0 | [15] |
| Gram-negative bacteria (general) | 0.1 - 25.0 | [15] |
| Gram-positive bacteria (general) | 0.1 - 3.2 | [15] |
Table 2: Acute Toxicity of Streptomycin (LD50) in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mice | Oral | 15,000 - 30,000 | [5] |
| Mice | Subcutaneous (s.c.) | 500 - 600 | [5] |
| Mice | Intravenous (i.v.) | 85 - 111 | [5] |
| Mice | Intraperitoneal (i.p.) | 575 - 610 | [5] |
| Guinea Pigs | Subcutaneous (s.c.) | 400 | [5] |
| Hamsters | Oral | 400 | [5] |
| Hamsters | Subcutaneous (s.c.) | >500 | [5] |
Mechanism of Action of Streptomycin
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It belongs to the aminoglycoside class of antibiotics.
The key steps in its mechanism of action are as follows:
-
Cellular Uptake: Streptomycin, a polycationic molecule, initially binds to the negatively charged bacterial cell surface. Its uptake into the cytoplasm is an energy-dependent process.[11]
-
Binding to the 30S Ribosomal Subunit: Once inside the cell, streptomycin binds with high affinity to the 16S ribosomal RNA (rRNA) of the small 30S ribosomal subunit.[1][16] This binding site is in proximity to the A-site (aminoacyl-tRNA binding site).
-
Interference with Protein Synthesis Initiation: The binding of streptomycin to the 30S subunit interferes with the proper binding of formylmethionyl-tRNA, which is essential for the initiation of protein synthesis.[1]
-
mRNA Misreading: Streptomycin binding induces conformational changes in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon during the elongation phase of protein synthesis.[1] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]
-
Bacterial Cell Death: The accumulation of aberrant proteins and the overall inhibition of protein synthesis disrupt essential cellular processes, ultimately leading to bacterial cell death.[1][11]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways related to the discovery and action of streptomycin.
Experimental Workflow for the Discovery of Streptomycin
Signaling Pathway of Streptomycin's Mechanism of Action
Conclusion
The discovery of streptomycin stands as a monumental achievement in the annals of medical science. It not only provided the first effective treatment for tuberculosis but also laid the groundwork for the discovery of numerous other antibiotics from soil microorganisms. The systematic approach to screening, coupled with meticulous experimental protocols for isolation, production, and bioassay, set a new paradigm for antibiotic research. While the historical narrative is complicated by the controversy over scientific credit, the technical and scientific rigor of the work remains undeniable. This guide has provided a detailed look into the foundational science behind this landmark discovery, offering valuable insights for contemporary researchers in the ongoing quest for novel antimicrobial agents.
References
- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 821. Streptomycin (WHO Food Additives Series 34) [inchem.org]
- 6. US3130131A - Process for the production of streptomycin - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The True Story of the Discovery of Streptomycin [albertschatzphd.com]
- 9. Streptomycin, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Streptomycin production | PPTX [slideshare.net]
- 13. US2643997A - Isolation and purification of streptomycin phosphate - Google Patents [patents.google.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. researchgate.net [researchgate.net]
- 16. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Streptomycin Biosynthesis Pathway in Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the biosynthesis of streptomycin (B1217042) in Streptomyces griseus. It delves into the intricate biochemical pathways, the sophisticated regulatory networks that control its production, and detailed experimental protocols for studying this fascinating process.
The Streptomycin Molecule: A Three-Part Assembly
Streptomycin is a potent aminoglycoside antibiotic renowned for its efficacy against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. The molecule is a complex assembly of three distinct moieties, all of which originate from the primary metabolite D-glucose[1][2]:
-
Streptidine (B14820): A diguanidinated aminocyclitol.
-
Streptose: A branched-chain 6-deoxyhexose.
-
N-methyl-L-glucosamine: An amino sugar.
The biosynthesis of each of these components follows a dedicated pathway before they are ultimately condensed to form the final streptomycin molecule[1][2].
The Streptomycin Biosynthesis Pathway
The complete biosynthetic pathway for streptomycin is a complex enzymatic cascade. The genes encoding the enzymes for this pathway are clustered together in the str gene cluster on the S. griseus chromosome.
Biosynthesis of the Streptidine Moiety
The formation of the streptidine core begins with D-glucose and proceeds through a series of enzymatic modifications[1][2]:
-
Cyclization: D-glucose is converted to myo-inositol.
-
Oxidation and Transamination: The myo-inositol is then oxidized and transaminated to yield scyllo-inosamine.
-
Phosphorylation: This intermediate is subsequently phosphorylated.
-
Guanidination: The phosphorylated compound undergoes two rounds of transamidination, with arginine serving as the guanidino group donor[1]. This crucial step is catalyzed by an amidinotransferase, StrB1[3][4][5][6][7][8][9][10].
References
- 1. lcms.cz [lcms.cz]
- 2. KEGG PATHWAY: Streptomycin biosynthesis - Reference pathway [kegg.jp]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of L-arginine:inosamine-phosphate amidinotransferase StrB1 from Streptomyces griseus: an enzyme involved in streptomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scyllo-inosamine-4-phosphate amidinotransferase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. ENZYME - 2.1.4.2 scyllo-inosamine-4-phosphate amidinotransferase [enzyme.expasy.org]
- 10. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Streptomycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions between the aminoglycoside antibiotic streptomycin (B1217042) and the bacterial ribosome. It delves into the precise binding sites, the profound effects on the fidelity and efficiency of protein synthesis, and the mechanisms by which bacteria develop resistance. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of the key molecular events.
Executive Summary
Streptomycin, a cornerstone of antimicrobial therapy, exerts its bactericidal effects by targeting the 30S subunit of the bacterial ribosome. This interaction disrupts the intricate process of protein synthesis through a dual mechanism: the induction of significant misreading of the mRNA codon and the inhibition of translational elongation. By binding to a specific pocket on the 16S ribosomal RNA (rRNA), streptomycin distorts the A-site, the decoding center of the ribosome. This distortion compromises the high-fidelity selection of aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these non-functional or toxic proteins is ultimately lethal to the bacterium. Resistance to streptomycin primarily arises from mutations in the gene encoding the ribosomal protein S12 (rpsL) or in the 16S rRNA itself, which alter the drug's binding site and reduce its affinity for the ribosome.
Mechanism of Action: A Molecular Perspective
Streptomycin's primary target is the 30S ribosomal subunit, a complex of 16S rRNA and numerous ribosomal proteins. Its mechanism of action can be dissected into several key stages:
-
Binding to the 30S Subunit: Streptomycin binds to a specific pocket on the 16S rRNA, near the A-site (aminoacyl-tRNA binding site). This binding site is formed by components of helices h18, h27, and h44 of the 16S rRNA and involves interactions with ribosomal protein S12.[1] X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that streptomycin forms hydrogen bonds and salt bridges with the phosphate (B84403) backbone of the 16S rRNA.[2][3]
-
Distortion of the A-site and Induction of Misreading: The binding of streptomycin induces a significant conformational change in the decoding center of the ribosome.[2] Specifically, it causes a distortion of helix 44 of the 16S rRNA, which is crucial for maintaining the accuracy of codon-anticodon pairing.[2] This distortion stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, while destabilizing the binding of the correct (cognate) tRNA.[2] This leads to a dramatic increase in the frequency of translational errors, where incorrect amino acids are incorporated into the growing polypeptide chain.[4][5] Studies have shown that streptomycin can cause misreading of a pyrimidine (B1678525) as a purine (B94841) at the third codon position.[4]
-
Inhibition of Translation Elongation: In addition to causing misreading, streptomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. The conformational changes induced by streptomycin can interfere with the proper movement of the tRNAs and the mRNA through the ribosome. Furthermore, streptomycin can induce the breakdown of the 70S initiation complex, further hindering protein synthesis.[6][7]
The following diagram illustrates the core mechanism of streptomycin's action on the bacterial ribosome.
Caption: Mechanism of streptomycin action on the bacterial ribosome.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of streptomycin with the bacterial ribosome and its effects on translation.
Table 1: Binding Affinity of Streptomycin to the Ribosome
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (K'D) | 0.24 µM | Escherichia coli ribosomes | [8] |
Table 2: Effect of Streptomycin on Translation Elongation Speed
| Condition | Translation Elongation Speed (amino acids/second) | Organism | Reference |
| No Streptomycin | ~4-5 | Escherichia coli (SmP strain) | [9] |
| 100 µg/ml Streptomycin | ~11 | Escherichia coli (SmP strain) | [9] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin for Wild-Type and Resistant Strains
| Strain | Genotype | MIC (µg/ml) | Organism | Reference |
| Wild-Type | rpsL wild-type | <20 | Mycobacterium smegmatis | [10] |
| Resistant | rpsL K42R mutation | >200 | Mycobacterium smegmatis | [10] |
| Wild-Type | - | 4 | Yersinia pestis | [11] |
| Highly Resistant | rpsL K43R mutation | 4096 | Yersinia pestis | [11] |
| Wild-Type | - | 3 (±1) | Escherichia coli K-12 | [12] |
| Resistant | rpsL mutation | >1000 | Escherichia coli | [12] |
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of streptomycin.
In Vitro Translation Assay
Purpose: To quantify the effect of streptomycin on protein synthesis, including inhibition and misreading.
Methodology:
-
Preparation of Cell-Free Extract:
-
Bacterial cells (e.g., E. coli) are cultured to mid-log phase, harvested by centrifugation, and washed.
-
Cells are lysed by methods such as sonication or French press in a buffer containing magnesium, potassium, and a reducing agent.
-
The lysate is centrifuged at 30,000 x g (S30 extract) to remove cell debris. The supernatant contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
-
In Vitro Translation Reaction:
-
The S30 extract is incubated with a reaction mixture containing an energy source (ATP, GTP), amino acids (one of which is radioactively labeled, e.g., [³⁵S]-methionine), and an mRNA template (e.g., a synthetic poly(U) template or a specific gene transcript).
-
Varying concentrations of streptomycin are added to different reaction tubes.
-
The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
The TCA-precipitated proteins are collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The level of protein synthesis inhibition is calculated relative to a control reaction without streptomycin.
-
-
Assessment of Misreading:
-
To measure misreading, a synthetic mRNA template with a known sequence (e.g., poly(U), which codes for phenylalanine) is used.
-
The reaction is carried out in the presence of streptomycin and a mixture of amino acids, including a radiolabeled non-cognate amino acid (e.g., [¹⁴C]-isoleucine).
-
The incorporation of the incorrect amino acid is measured and compared to the incorporation of the correct amino acid (phenylalanine) to determine the error frequency.
-
The following diagram illustrates the workflow for an in vitro translation assay.
References
- 1. Restrictive Streptomycin Resistance Mutations Decrease the Formation of Attaching and Effacing Lesions in Escherichia coli O157:H7 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An investigation of mistranslation in vivo induced by streptomycin by an examination of the susceptibility of abnormal proteins to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breakdown by Streptomycin of Initiation Complexes Formed on Ribosomes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Mistranslation and genetic variability: the effect of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translation elongation: measurements and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Streptomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Streptomycin sulfate (B86663), a prominent aminoglycoside antibiotic. The information is presented to support research, development, and quality control activities. All quantitative data are summarized in structured tables for ease of reference, and detailed methodologies for key characterization experiments are provided.
Physical and Chemical Properties
Streptomycin sulfate is the sulfate salt of streptomycin, an antibiotic produced by the actinobacterium Streptomyces griseus.[1] It presents as a white to light gray or pale buff, odorless, and hygroscopic powder with a slightly bitter taste.[2][3] The salt forms are stable when exposed to air and light.[3]
Molecular and Spectroscopic Data
Below are the fundamental molecular and spectroscopic characteristics of Streptomycin sulfate.
| Property | Value | Reference |
| Chemical Formula | (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ | [4] |
| Molecular Weight | 1457.4 g/mol | [2] |
| Appearance | White to light gray or pale buff powder | [2] |
| UV/Vis λmax | 231 nm | [5] |
| Molar Absorptivity | 7.719 x 10³ L mol⁻¹ cm⁻¹ at 275 nm | [6] |
Physicochemical Parameters
This table summarizes the key physicochemical properties of Streptomycin sulfate.
| Property | Value | Reference |
| Melting Point | >185°C (decomposes) | [7] |
| Specific Rotation [α]D²⁰ | -79° to -88° (c=1, H₂O) | [7] |
| pH | Stable in solutions with a pH of 2 to 8 | [8] |
Solubility Profile
The solubility of Streptomycin sulfate in various solvents is detailed below.
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Approximately 2 mg/mL | [5] |
| Dimethylformamide | Approximately 13 mg/mL | [5] |
| Ethanol | Insoluble | [3] |
| Isopropanol | Insoluble | [3] |
| Ether | Insoluble | [3] |
| Chloroform | Insoluble | [10] |
Stability and Storage
Streptomycin sulfate is hygroscopic and should be stored in a sealed container, away from moisture and light, at 4°C.[2][9] In pure distilled water at 37°C, it is stable for 21 days; however, at 60°C, significant degradation occurs after three days.[11] The maximum stability in solution is observed at a pH between 6.5 and 7.[11] It is incompatible with strong oxidizing agents, strong acids, and bases.[7][12]
Experimental Protocols
The following are detailed methodologies for determining key physical and chemical properties of Streptomycin sulfate, based on standard pharmaceutical testing procedures.
Determination of Melting Range
This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[2]
Apparatus:
-
Melting range apparatus (capillary method)
-
Capillary tubes (0.8-1.2 mm internal diameter)
-
Thermometer with an accuracy of ±0.5°C
Procedure:
-
Reduce a small sample of Streptomycin sulfate to a fine powder.
-
Dry the powdered sample over a suitable desiccant for at least 16 hours.
-
Charge the capillary tube with the dried powder to a height of 3-4 mm.
-
Place the capillary tube in the heating block of the melting range apparatus.
-
Heat the block at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range. Given that Streptomycin sulfate decomposes, the temperature at which decomposition is observed should be noted.
Determination of Solubility
This protocol is a general method for determining the solubility of a solid compound in a given solvent.[13][14]
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
Procedure:
-
Weigh a known amount of Streptomycin sulfate (e.g., 100 mg) and place it into a vial.
-
Add a small, measured volume of the solvent to be tested (e.g., 1 mL of water).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, the substance is soluble at that concentration. The process can be repeated with a higher concentration of the solute.
-
If undissolved solid remains, the mixture is a saturated solution. The concentration of the dissolved solute in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after filtration or centrifugation to determine the quantitative solubility.
UV-Visible Spectrophotometric Analysis
This protocol describes a method for the quantitative analysis of Streptomycin sulfate.[15][16]
Apparatus:
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 40 mg of Streptomycin sulfate and dissolve it in 50 mL of deionized water to obtain a stock solution.[15]
-
Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 4 µg/mL to 72 µg/mL.[15]
-
Sample Preparation: Prepare the sample solution to have an expected concentration within the range of the working standards.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range.
-
Use deionized water as the blank.
-
Measure the absorbance of each working standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 231 nm for the sulfate salt, though other wavelengths may be used depending on the specific method.[5]
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the working standards against their concentrations. Determine the concentration of Streptomycin sulfate in the sample solution by interpolating its absorbance on the calibration curve.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Streptomycin exerts its antibiotic effect by binding to the 30S subunit of the bacterial ribosome, which leads to the inhibition of protein synthesis.[9][11][17] This process involves interference with the initiation complex and misreading of the mRNA codon.[11][17]
References
- 1. jasco.hu [jasco.hu]
- 2. uspbpep.com [uspbpep.com]
- 3. â©741⪠Melting Range or Temperature [doi.usp.org]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. pharmasciences.in [pharmasciences.in]
- 6. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 7. store.astm.org [store.astm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Streptomycin - Wikipedia [en.wikipedia.org]
- 10. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.umt.edu.pk [journals.umt.edu.pk]
- 17. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
Unraveling the Nuances: A Technical Guide to Streptomycin A and B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core differences between Streptomycin (B1217042) A and Streptomycin B, two closely related aminoglycoside antibiotics. While often referred to collectively as "streptomycin," subtle but significant variations in their chemical structure lead to distinct biological activities and require specific analytical methodologies for differentiation. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Chemical Structure: The Defining Distinction
The primary differentiator between Streptomycin A and this compound lies in their chemical structure. Streptomycin A is the principal and more potent component of the streptomycin complex produced by the bacterium Streptomyces griseus. This compound, also known as mannosidostreptomycin, is a less abundant analogue.
The core structure of streptomycin consists of three components: streptidine, streptose, and N-methyl-L-glucosamine. The variation between the A and B forms occurs at the N-methyl-L-glucosamine moiety. In this compound, an additional mannose sugar unit is attached to this moiety.
Table 1: Chemical and Physical Properties of Streptomycin A and B
| Property | Streptomycin A | This compound (Mannosidostreptomycin) |
| Molecular Formula | C21H39N7O12 | C27H49N7O17[1] |
| IUPAC Name | 5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-carbaldehyde | 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine with an additional mannose unit |
| Key Structural Difference | Lacks a mannose residue | Contains a mannose residue attached to the N-methyl-L-glucosamine moiety |
Biological Activity and Efficacy
The structural variance directly impacts the biological activity of the two compounds. Streptomycin A is the more active antibiotic. The presence of the mannose group in this compound reduces its binding affinity to the bacterial ribosome, resulting in lower antimicrobial potency.
Table 2: Comparative Biological Activity
| Parameter | Streptomycin A | This compound (Mannosidostreptomycin) |
| Antimicrobial Potency | Higher | Lower[2] |
| Mechanism of Action | Binds to the 16S rRNA of the bacterial 30S ribosomal subunit, inhibiting protein synthesis. | Same mechanism, but with reduced binding efficiency due to the mannose group. |
| Clinical Significance | The primary component used in therapeutic applications. | Considered an impurity or a less active component of the fermentation broth. |
Biosynthesis and Production
Both Streptomycin A and B are natural products of the fermentation of Streptomyces griseus. Streptomycin A is the major product, while this compound is a less abundant byproduct. The biosynthesis of streptomycin is a complex process involving the assembly of the three core components from glucose. The mannosylation of the N-methyl-L-glucosamine moiety to form this compound is a subsequent enzymatic step. In industrial production, fermentation conditions can be optimized to maximize the yield of Streptomycin A and minimize the formation of this compound.
Caption: Simplified biosynthetic pathway of Streptomycin A and B.
Experimental Protocols
The differentiation and quantification of Streptomycin A and B are critical for quality control in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are the most common analytical techniques employed.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method is highly effective for the separation and quantification of aminoglycoside antibiotics.
-
Column: A high-performance anion-exchange column, such as the Dionex CarboPac PA1, is used to retain and separate streptomycin and its impurities.
-
Mobile Phase: An aqueous alkaline solution is typically used to facilitate the anion-exchange separation.
-
Detection: Pulsed Amperometric Detection (PAD) provides sensitive and selective detection of aminoglycosides without the need for derivatization.
-
Sample Preparation: Fermentation broth or purified samples are diluted in an appropriate buffer before injection.
Caption: Workflow for the analysis of Streptomycin A and B using HPAE-PAD.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While more challenging due to the high polarity of streptomycin, RP-HPLC methods have been developed using ion-pairing agents.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) containing an ion-pairing agent.
-
Detection: UV detection at low wavelengths (around 200-210 nm) or mass spectrometry (LC-MS) for higher specificity.
-
Sample Preparation: Similar to HPAE-PAD, samples are diluted in the mobile phase or an appropriate buffer.
Mechanism of Action: A Shared Pathway
Despite their differences in potency, both Streptomycin A and B share the same fundamental mechanism of action. They are protein synthesis inhibitors that bind to the 30S subunit of the bacterial ribosome. This binding interferes with the accurate reading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
Caption: Mechanism of action of Streptomycin on the bacterial ribosome.
References
Mannosidostreptomycin (Streptomycin B): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosidostreptomycin, also known as Streptomycin (B1217042) B, is an aminoglycoside antibiotic and a structural analog of streptomycin A. Aminoglycosides are a class of potent bactericidal antibiotics that have been instrumental in the treatment of various bacterial infections.[1] While streptomycin A is the more commonly studied and clinically utilized form, understanding the biological activity of its mannosylated counterpart, mannosidostreptomycin, is crucial for a comprehensive understanding of this antibiotic family and for the potential development of novel therapeutic strategies. This technical guide provides an in-depth overview of the biological activity of mannosidostreptomycin, drawing upon the extensive research conducted on its close relative, streptomycin. Due to a lack of specific quantitative data for mannosidostreptomycin in publicly available literature, this guide will primarily focus on the well-documented activities of streptomycin, with the explicit understanding that mannosidostreptomycin is expected to share a similar mechanism of action.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for streptomycin, and by extension mannosidostreptomycin, is the inhibition of bacterial protein synthesis.[2] This is achieved through its binding to the 30S subunit of the bacterial ribosome.[2] The binding of streptomycin to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:
-
Inhibition of Initiation: Streptomycin can block the formation of the initiation complex, which is the first step in protein synthesis.[3]
-
Codon Misreading: The binding of streptomycin distorts the ribosomal A-site, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]
-
Inhibition of Translocation: Streptomycin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.
Ultimately, these disruptions in protein synthesis lead to bacterial cell death.[1]
Antimicrobial Spectrum
Streptomycin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[4] It is particularly known for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Other susceptible organisms include species of Brucella, Francisella, Yersinia, and certain coliform bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Clinical Isolates | 4 - ≥16 | [7] |
| Escherichia coli | ATCC 11229 | ~3.0 (as loaded on zeolite) | [8] |
| Staphylococcus aureus | ATCC 6538 | Slightly higher than E. coli | [8] |
| Leptospira spp. | Various Strains | 0.39 - 3.13 | |
| Acinetobacter baumannii | M2 | Subinhibitory at 0.25 - 1.0 | [4] |
Note: MIC values can vary depending on the bacterial strain, testing methodology, and culture conditions.[6]
Mechanisms of Resistance
Bacterial resistance to streptomycin is a significant clinical concern and can arise through several mechanisms:
-
Target Site Modification: This is the most common mechanism of resistance and involves mutations in the genes encoding the ribosomal protein S12 (rpsL) or the 16S rRNA (rrs).[3] These mutations alter the binding site of streptomycin on the ribosome, reducing its affinity and rendering the antibiotic ineffective.
-
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate streptomycin. These enzymes include aminoglycoside phosphotransferases (APHs) and aminoglycoside nucleotidyltransferases (ANTs).
-
Reduced Permeability and Efflux: Some bacteria can develop resistance by altering their cell membrane to reduce the uptake of streptomycin or by actively pumping the antibiotic out of the cell using efflux pumps.
Effects on Eukaryotic Cells
While streptomycin is designed to target bacterial ribosomes, it can have off-target effects on eukaryotic cells, primarily due to the evolutionary relationship between bacteria and mitochondria. The mitochondrial ribosome (mitoribosome) shares structural similarities with bacterial ribosomes, making it a potential target for streptomycin. Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction and cellular stress. It is important to note that at therapeutic concentrations, streptomycin's selectivity for bacterial ribosomes is generally high.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Streptomycin stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the streptomycin stock solution in CAMHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Leave a column of wells with no antibiotic to serve as a positive control for bacterial growth and a column with uninoculated broth as a negative control.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of streptomycin at which there is no visible growth.
-
Determination of IC₅₀ by MTT Assay
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Bacterial or eukaryotic cell line of interest
-
Appropriate cell culture medium
-
Streptomycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for a specified period.
-
-
Drug Treatment:
-
Prepare a serial dilution of streptomycin in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of streptomycin. Include a vehicle control (medium without the drug).
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell type and the expected effect of the drug (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
The IC₅₀ value is the concentration of the drug that causes a 50% reduction in cell viability.
-
Signaling Pathways
Streptomycin has been shown to modulate specific signaling pathways in bacteria, which can be visualized to better understand its mode of action and broader biological effects.
A-Factor Signaling Cascade in Streptomyces griseus
In Streptomyces griseus, the biosynthesis of streptomycin is regulated by a signaling molecule called A-factor. This pathway represents a classic example of quorum sensing in Gram-positive bacteria.
Caption: A-factor signaling cascade regulating streptomycin biosynthesis in S. griseus.
Quorum Sensing Inhibition in Acinetobacter baumannii
Streptomycin, at sub-inhibitory concentrations, has been shown to interfere with the quorum-sensing system of the opportunistic pathogen Acinetobacter baumannii.
Caption: Inhibition of quorum sensing in A. baumannii by streptomycin.
Conclusion
Mannosidostreptomycin (Streptomycin B), as a close analog of streptomycin, is presumed to exert its antibacterial effects through the well-established mechanism of inhibiting bacterial protein synthesis. While specific quantitative data on its biological activity remains elusive, the extensive knowledge of streptomycin provides a strong foundation for understanding its potential antimicrobial spectrum and mechanisms of resistance. The ability of streptomycin to interfere with bacterial signaling pathways, such as quorum sensing, highlights a more complex biological role than simple protein synthesis inhibition and opens avenues for further research. Future studies directly comparing the efficacy and pharmacokinetic properties of mannosidostreptomycin and streptomycin A are warranted to fully elucidate the potential of this natural variant in the ongoing search for effective antimicrobial agents.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. idexx.dk [idexx.dk]
- 6. Evidence for Expanding the Role of Streptomycin in the Management of Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Origin and Isolation of Streptomycin from Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and subsequent isolation of streptomycin (B1217042), the first effective antibiotic against tuberculosis. The document details the historical context, the biological source, and the methodologies for isolation, fermentation, and purification, tailored for an audience in research and drug development.
Historical Context and Discovery
Streptomycin was discovered in 1943 in the laboratory of Selman Waksman at Rutgers University, a culmination of a systematic search for antimicrobial agents from soil microorganisms.[1][2] The discovery was made by Albert Schatz, a graduate student in Waksman's laboratory.[2][3][4] This groundbreaking work was published in 1944 by Schatz, Elizabeth Bugie, and Selman Waksman.[1] The discovery of streptomycin, produced by the actinomycete Streptomyces griseus, was a pivotal moment in medicine, offering the first effective treatment for tuberculosis, caused by Mycobacterium tuberculosis.[2][5][6] It was also found to be a broad-spectrum antibiotic, effective against various Gram-negative and Gram-positive pathogens, including those causing plague, cholera, and typhoid fever.[1][7] Selman Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for his systematic studies of soil microbes that led to this discovery.[1][5][8] However, the attribution of the discovery has been a point of controversy, with Albert Schatz being legally recognized as a co-discoverer.[2][4][9]
The Producing Microorganism: Streptomyces griseus
The bacterium responsible for producing streptomycin is Streptomyces griseus, a Gram-positive, filamentous bacterium commonly found in soil.[2] Actinomycetes, like S. griseus, are known for their complex secondary metabolism, which allows them to produce a wide array of bioactive compounds, including many clinically important antibiotics.[2][7] The specific strain that led to the discovery of streptomycin was isolated from a heavily manured field soil.[2][3]
Isolation and Screening of Streptomyces griseus
The initial step in obtaining streptomycin is the isolation of the producing organism from its natural habitat, followed by screening for its antibiotic-producing capabilities.
This protocol outlines the steps for isolating Streptomyces species from soil samples.
-
Soil Sample Collection : Collect approximately 10-15 grams of soil from a depth of 10-20 cm, particularly from areas rich in organic matter.[10][11] Samples should be placed in sterile bags and can be stored at 4°C.[10]
-
Pre-treatment of Soil Sample : To selectively isolate Streptomyces, soil samples can be pre-treated. A common method is to dry the soil at 55°C for 5 minutes.[11] Another method involves mixing the soil with calcium carbonate (10:1 w/w) and incubating for several days to enrich for actinomycetes.[12]
-
Serial Dilution : Prepare a tenfold serial dilution of the soil sample. Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) or sterile distilled water and vortex thoroughly.[2][10][13] From this initial suspension, create a dilution series up to 10⁻⁶.[12][14]
-
Plating : Spread 0.1 mL of the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto selective agar (B569324) media for actinomycetes, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar.[2][12][13] The media can be supplemented with antifungal agents like nystatin (B1677061) (50 µg/mL) and antibacterial agents like ampicillin (B1664943) (5 µg/mL) to inhibit the growth of fungi and other bacteria.[12]
-
Incubation : Incubate the plates at 28-30°C for 7-14 days.[2][11]
-
Colony Selection and Purification : Look for characteristic colonies of Streptomyces, which are typically small, chalky, and have a filamentous appearance.[2][11] Isolate these colonies and subculture them onto fresh agar plates to obtain pure cultures.[2]
-
Identification : The purified isolates can be identified as Streptomyces griseus based on their morphological characteristics (e.g., spore chain morphology) and through molecular techniques such as 16S rRNA gene sequencing.[2]
Once pure cultures of Streptomyces are obtained, they must be screened for their ability to produce antimicrobial compounds. The agar well diffusion method is a common technique for this purpose.[10][15]
-
Preparation of Test Pathogen Plates : Prepare a lawn of a test bacterium (e.g., Bacillus subtilis or Escherichia coli) on Mueller-Hinton agar plates by evenly swabbing a standardized inoculum of the pathogen.[10]
-
Inoculation of Isolates : Inoculate the isolated Streptomyces strains into a suitable broth medium and incubate to allow for the production of secondary metabolites.[15]
-
Agar Well Diffusion Assay :
-
Punch wells (6-8 mm in diameter) into the agar plates seeded with the test pathogen using a sterile cork borer.[10]
-
Centrifuge the broth cultures of the Streptomyces isolates to obtain a cell-free supernatant.[15]
-
Add a defined volume (e.g., 100 µL) of the supernatant from each isolate into separate wells on the test plates.[10]
-
-
Incubation and Observation : Incubate the plates under conditions suitable for the growth of the test pathogen.[15] After incubation, measure the diameter of the zone of inhibition around each well. A clear zone indicates that the isolate produces a compound that inhibits the growth of the test pathogen.[16]
Fermentation for Streptomycin Production
Industrial production of streptomycin is achieved through submerged fermentation of Streptomyces griseus under controlled conditions.[17][18]
The composition of the fermentation medium is critical for high yields of streptomycin. Several media formulations have been developed.
| Component | Woodruff and McDaniel (1954)[19] | Hockenhull (1963)[17][19] |
| Carbon Source | Glucose - 1% | Glucose - 2.5% |
| Nitrogen Source | Soybean meal - 1% | Soybean meal - 4.0% |
| Additional Nutrients | NaCl - 0.5% | Distillers dry soluble - 0.5% |
| NaCl - 0.25% |
Table 1: Composition of Media for Streptomycin Production
The fermentation process is typically carried out under the following conditions:
| Parameter | Optimal Range |
| Temperature | 25-30°C[19][20] |
| pH | 7.0-8.0[19][20] |
| Aeration & Agitation | High[19][20] |
| Duration | 5-10 days[19][20][21] |
Table 2: Optimal Fermentation Parameters for Streptomycin Production
The fermentation process for streptomycin production can be divided into three distinct phases:[17][19][20][21]
-
Phase 1 (Rapid Growth) : This initial phase, lasting about 24-48 hours, is characterized by the rapid growth of S. griseus and the production of mycelial biomass.[17][19] There is little to no streptomycin production during this phase. The proteolytic activity of the bacterium on the soybean meal releases ammonia (B1221849), causing the pH to rise.[19][21]
-
Phase 2 (Streptomycin Production) : In this phase, which can last for several days, mycelial growth slows down, and the production of streptomycin occurs at a rapid rate.[17][19] Glucose and ammonia are consumed, and the pH is maintained between 7.6 and 8.0.[19][20][21]
-
Phase 3 (Cessation and Lysis) : As the carbohydrate sources in the medium are depleted, streptomycin production ceases. The bacterial cells begin to lyse, releasing ammonia and causing a subsequent increase in pH.[17][20]
Purification and Recovery of Streptomycin
Following fermentation, streptomycin must be recovered from the broth and purified.
-
Separation of Mycelium : The first step is to separate the S. griseus mycelium from the fermentation broth by filtration.[17][19][20]
-
Adsorption to Ion-Exchange Resin : The clarified broth is acidified and then passed through a column containing a cation-exchange resin, which adsorbs the positively charged streptomycin molecules.[17][19][20]
-
Elution : The column is washed with water to remove impurities. Streptomycin is then eluted from the resin using a solution of hydrochloric acid.[17][19][20]
-
Concentration : The eluate containing streptomycin is concentrated under vacuum.[17][19][20]
-
Precipitation : The concentrated streptomycin solution is dissolved in methanol (B129727) and filtered. Acetone (B3395972) is then added to the filtrate to precipitate the streptomycin.[18][19]
-
Drying : The precipitated streptomycin is washed with acetone and then dried under vacuum to yield the final product.[18][19]
Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and production of streptomycin.
Figure 1: Workflow for the isolation of Streptomyces griseus and the production of streptomycin.
References
- 1. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 2. benchchem.com [benchchem.com]
- 3. The True Story of the Discovery of Streptomycin [albertschatzphd.com]
- 4. acs.org [acs.org]
- 5. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientific Discovery of streptomycin - 1946 [scalar.usc.edu]
- 7. acs.org [acs.org]
- 8. Selman Waksman - Wikipedia [en.wikipedia.org]
- 9. Etymologia: Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Characterization of Soil Microbes Producing Antimicrobial Compounds in Makkah Province, Saudi Arabia – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]
- 19. microbiologynotes.org [microbiologynotes.org]
- 20. Streptomycin production | PPTX [slideshare.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to Streptomycin B: Molecular Characteristics, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomycin (B1217042) B, also known as mannosidostreptomycin. It details the molecule's fundamental chemical properties, outlines experimental procedures for its isolation and characterization, and visually represents its biosynthetic and mechanistic pathways.
Core Molecular Data
Streptomycin B is a notable variant within the streptomycin family of aminoglycoside antibiotics. Its key quantitative data are summarized below for clear reference and comparison.
| Property | Value |
| Molecular Formula | C27H49N7O17 |
| Molecular Weight | 743.71 g/mol |
| Percent Composition | C: 43.60%, H: 6.64%, N: 13.18%, O: 36.57% |
| CAS Registry Number | 128-45-0 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the isolation and structural elucidation of this compound. These protocols are synthesized from established methods for the analysis of streptomycin and related compounds produced by Streptomyces species.
Isolation of this compound from Fermentation Broth
This protocol describes the general procedure for extracting and purifying this compound from a culture of a producing Streptomyces strain.
a. Fermentation:
-
Inoculate a suitable production medium (e.g., soybean-glucose broth) with a high-yielding strain of a this compound-producing Streptomyces species.
-
Incubate the culture under optimal conditions of temperature (25-30°C), pH (7.0-8.0), and aeration for 5-7 days to achieve significant antibiotic production.
b. Mycelial Separation:
-
Following fermentation, separate the mycelial biomass from the fermentation broth by filtration or centrifugation. The supernatant contains the dissolved this compound.
c. Cation Exchange Chromatography:
-
Pass the clarified fermentation broth through a column packed with a cation exchange resin to adsorb the basic this compound.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound this compound from the resin using a dilute acid, such as hydrochloric acid.
d. Precipitation and Purification:
-
Concentrate the eluate under vacuum.
-
Dissolve the concentrated residue in methanol (B129727) and filter to remove any insoluble material.
-
Add acetone (B3395972) to the methanol solution to precipitate the this compound.
-
Collect the precipitate by filtration, wash with acetone, and dry to yield the purified compound.
Structural Elucidation of this compound
The following spectroscopic and spectrometric techniques are crucial for confirming the identity and structure of the isolated this compound.
a. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
Procedure: Dissolve the purified this compound in the mobile phase and inject it into the HPLC system. The retention time is compared with a known standard of this compound for identification.
b. Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS).
-
Procedure: Introduce a solution of the purified compound into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (743.71 g/mol ), confirming its mass.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated water (D2O) or dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
1H NMR: Provides information about the number and types of protons in the molecule.
-
13C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of this compound, including the stereochemistry of the glycosidic linkages.
-
d. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Procedure: Analyze a sample of the purified compound to identify characteristic functional groups. The FTIR spectrum of this compound will show characteristic absorption bands for hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, consistent with its chemical structure.
Signaling and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthesis of streptomycin and its mechanism of action at the bacterial ribosome.
Caption: Biosynthesis pathway of Streptomycin from D-glucose.
Caption: Mechanism of action of Streptomycin on the bacterial ribosome.
An In-Depth Technical Guide to the Aminoglycoside Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aminoglycoside class of antibiotics, focusing on their mechanism of action, structure-activity relationships, resistance mechanisms, and associated toxicities. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycosides exert their potent, concentration-dependent bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction, specifically with the A-site on the 16S ribosomal RNA, disrupts protein synthesis through several mechanisms:
-
Codon Misreading: The binding of aminoglycosides to the A-site induces a conformational change that leads to the incorrect incorporation of amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This stalls protein synthesis.
-
Blockade of Initiation: Some aminoglycosides can also inhibit the formation of the initiation complex, preventing the start of protein synthesis altogether.[3]
This multifaceted disruption of protein synthesis ultimately leads to bacterial cell death. The bactericidal effect is rapid and is followed by a prolonged post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[1][3]
Caption: Aminoglycoside workflow from cell entry to bactericidal effect.
Structure-Activity Relationships (SAR)
The chemical structure of aminoglycosides, characterized by amino sugars linked glycosidically to an aminocyclitol core (most commonly 2-deoxystreptamine), is crucial for their antibacterial activity and their susceptibility to resistance mechanisms.[3][4] Key structural features and their impact are summarized below.
| Structural Moiety | Position | Modification | Impact on Activity & Resistance |
| Ring I (Aminosugar) | 6' | Amino group | Crucial for broad-spectrum activity; primary target for inactivating enzymes.[4] |
| 2' | Amino group | Kanamycin B (6'-amino, 2'-amino) is more active than Kanamycin A (6'-amino, 2'-hydroxyl).[4] | |
| 3', 4' | Hydroxyl groups | Deoxygenation (e.g., in dibekacin) does not reduce potency and confers resistance to phosphotransferases.[4] | |
| Ring II (Aminocyclitol) | 1 | Amino group | Acylation (e.g., in amikacin) can retain or enhance activity and provide resistance to some modifying enzymes.[4] |
Mechanisms of Bacterial Resistance
The clinical efficacy of aminoglycosides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Enzymatic Modification: This is the most common mechanism of resistance.[5] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[6][7] There are three main classes of AMEs:
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides, can reduce drug affinity. This can occur through mutations or, more commonly, through enzymatic modification of the rRNA by 16S rRNA methyltransferases.[5][8]
-
Reduced Permeability and Efflux: Changes in the bacterial cell wall can decrease the uptake of aminoglycosides. Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.[5]
Caption: Overview of the primary mechanisms of bacterial resistance to aminoglycosides.
Clinical Applications and Spectrum of Activity
Aminoglycosides are potent, broad-spectrum antibiotics with significant activity against a wide range of aerobic Gram-negative bacilli, including Enterobacteriaceae and Pseudomonas aeruginosa.[9][10] They are also active against some Gram-positive organisms, such as Staphylococcus aureus, and are used in combination therapies for serious infections.[10][11]
Table 1: Minimum Inhibitory Concentrations (MICs) of Common Aminoglycosides (µg/mL)
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| Gentamicin | 0.5 - 2 | ≤ 0.5 | 0.12 - 1 |
| Amikacin | 2 - 4 | 1 - 8 | 1 - 8 |
| Tobramycin | 0.5 - 4 | 0.25 - 1 | 0.12 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented are representative ranges.
Toxicity Profiles: Ototoxicity and Nephrotoxicity
Despite their efficacy, the clinical use of aminoglycosides is limited by their potential for significant toxicity, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[12][13]
Nephrotoxicity
Aminoglycoside-induced nephrotoxicity is a form of acute tubular necrosis.[14] The cationic aminoglycoside molecules are taken up by and accumulate in the proximal tubular cells of the kidneys.[15] This accumulation leads to cellular damage through various mechanisms, including the inhibition of protein synthesis and the generation of reactive oxygen species (ROS).[15]
Caption: Key events in the cellular pathway leading to aminoglycoside nephrotoxicity.
Ototoxicity
Aminoglycoside-induced ototoxicity can result in both hearing loss (cochleotoxicity) and vestibular dysfunction.[16] The drugs accumulate in the perilymph and endolymph of the inner ear, leading to damage and death of the sensory hair cells.[16] The formation of ROS and the activation of apoptotic pathways are key mechanisms implicated in this process.[16]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an aminoglycoside that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the aminoglycoside in an appropriate solvent at a concentration of at least 1000 µg/mL.[15]
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Ribosome Profiling to Assess Aminoglycoside Effects on Translation
Objective: To obtain a genome-wide snapshot of ribosome positions on mRNA in bacteria treated with an aminoglycoside.
Methodology:
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with the desired concentration of the aminoglycoside for a specified time.
-
Harvesting and Lysis: Rapidly harvest cells by flash-freezing in liquid nitrogen to halt translation.[11] Lyse the cells under conditions that maintain ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Monosome Isolation: Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments) by sucrose (B13894) density gradient centrifugation.
-
RNA Extraction and Library Preparation: Extract the ribosome-protected RNA fragments. Ligate adapters to the 3' and 5' ends of the RNA fragments and perform reverse transcription to generate a cDNA library.
-
Sequencing and Data Analysis: Sequence the cDNA library using a high-throughput sequencing platform. Align the sequencing reads to the bacterial genome to map the ribosome positions and analyze the effects of the aminoglycoside on translation.
Assessment of Aminoglycoside-Induced Ototoxicity in an Animal Model
Objective: To evaluate the ototoxic effects of an aminoglycoside in a rodent model.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or guinea pigs.
-
Baseline Auditory Assessment: Perform baseline auditory brainstem response (ABR) measurements to determine the pre-treatment hearing thresholds at various frequencies.
-
Aminoglycoside Administration: Administer the aminoglycoside to the animals at the desired dose and for the specified duration.
-
Post-Treatment Auditory Assessment: Perform ABR measurements at various time points during and after treatment to assess changes in hearing thresholds.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the cochleae for histological examination to assess hair cell damage.
Assessment of Aminoglycoside-Induced Nephrotoxicity in an Animal Model
Objective: To evaluate the nephrotoxic effects of an aminoglycoside in a rodent model.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats.
-
Baseline Renal Function: Collect baseline blood and urine samples to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and urinary protein levels.
-
Aminoglycoside Administration: Administer the aminoglycoside to the animals at the desired dose and for the specified duration.
-
Monitoring of Renal Function: Collect blood and urine samples at regular intervals to monitor changes in serum creatinine, BUN, and urinary protein levels.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the kidneys for histological examination to assess tubular damage.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Modification of Aminoglycoside Antibiotics by Resistance-Causing Enzymes via Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. static1.squarespace.com [static1.squarespace.com]
Methodological & Application
Application Notes and Protocols: Penicillin-Streptomycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Penicillin-Streptomycin (Pen-Strep) in mammalian cell culture. Pen-Strep is a widely utilized antibiotic solution to prevent bacterial contamination. This document outlines the mechanism of action, provides detailed protocols for its application, and summarizes critical data for experimental planning.
Introduction
Penicillin-Streptomycin is a cocktail of two antibiotics, Penicillin and Streptomycin (B1217042), that possesses broad-spectrum activity against Gram-positive and Gram-negative bacteria, respectively.[1][2] It is a staple in cell culture to prevent microbial contamination, which can significantly impact the reliability and reproducibility of experimental results.[3] While highly effective, it is crucial to understand its properties and potential off-target effects to ensure the integrity of research findings.
Mechanism of Action
Penicillin and Streptomycin act synergistically to inhibit bacterial growth through distinct mechanisms:
-
Penicillin : A β-lactam antibiotic, Penicillin inhibits the synthesis of the bacterial cell wall.[2][4] It specifically targets the enzyme DD-transpeptidase, which is responsible for cross-linking the peptidoglycan chains, a critical component of the cell wall.[4] Inhibition of this process leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and eventual death.[4] Penicillin is primarily effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[1][4]
-
Streptomycin : An aminoglycoside antibiotic, Streptomycin targets bacterial protein synthesis.[2][5] It binds to the 30S subunit of the bacterial ribosome, causing a misreading of the mRNA sequence and inhibiting the initiation of protein synthesis.[5][6][7] This disruption of essential protein production ultimately leads to bacterial cell death.[6] Streptomycin is effective against a broad spectrum of bacteria, particularly Gram-negative bacteria.[1][2]
Data Presentation
Table 1: Recommended Working Concentrations
| Parameter | Value | Reference |
| Stock Solution (100x) | 10,000 U/mL Penicillin & 10,000 µg/mL Streptomycin | [8] |
| Working Concentration | 50-100 U/mL Penicillin & 50-100 µg/mL Streptomycin | [1][9] |
| Dilution | 1:100 (e.g., 5 mL of 100x stock in 500 mL of medium) | [10] |
Table 2: Stability of Penicillin-Streptomycin
| Condition | Stability | Reference |
| Frozen Stock (-20°C) | Up to 6 months | [10] |
| Refrigerated Stock (4°C) | Up to 2 weeks | [10] |
| In Culture Medium at 37°C | Up to 3 days | [3][8] |
Table 3: Potential Cytotoxicity and Off-Target Effects
| Effect | Description | Reference |
| Altered Gene Expression | Can alter the expression of genes related to stress and metabolism. | [11] |
| Impact on Differentiation | May inhibit myogenic and adipogenic differentiation. | [12] |
| Masking of Contamination | Can mask low-level or resistant bacterial and mycoplasma contamination. | [11] |
| Mitochondrial Effects | Streptomycin may have off-target effects on mitochondrial protein synthesis. | [12] |
Experimental Protocols
Preparation of Pen-Strep Working Solution
This protocol describes the dilution of a 100x concentrated Pen-Strep stock solution to a 1x working concentration in cell culture medium.
Materials:
-
100x Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Sterile cell culture medium
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Thaw the 100x Pen-Strep stock solution at 4°C overnight or in a 37°C water bath. If using a water bath, remove the vial immediately upon thawing.
-
In a laminar flow hood, aseptically add the appropriate volume of the 100x Pen-Strep solution to the cell culture medium. For a 1:100 dilution, add 5 mL of the 100x stock solution to 495 mL of culture medium to make a final volume of 500 mL.
-
Mix the medium thoroughly by gentle swirling.
-
The supplemented medium is now ready for use. Store at 4°C and use within the stability period of the medium.
Protocol for Determining Cytotoxicity of Pen-Strep
It is recommended to determine the optimal, non-toxic concentration of Pen-Strep for your specific cell line, especially for sensitive or primary cells.[3][13]
Materials:
-
Cell line of interest
-
Complete culture medium (antibiotic-free)
-
100x Penicillin-Streptomycin solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., Trypan Blue, MTT, or Alamar Blue)
Procedure:
-
Seed the cells in a multi-well plate at their normal seeding density in antibiotic-free complete culture medium.
-
Prepare a serial dilution of the 100x Pen-Strep solution in complete culture medium to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of the standard working concentration). Include an antibiotic-free control.
-
After allowing the cells to adhere (typically 24 hours), replace the medium with the prepared media containing different concentrations of Pen-Strep.
-
Incubate the cells for a period equivalent to your typical experimental duration (e.g., 48-72 hours).
-
Observe the cells daily for morphological changes, such as rounding, detachment, or the appearance of vacuoles, which can indicate toxicity.[3][13]
-
At the end of the incubation period, perform a cell viability assay to quantify the cytotoxic effects of the different Pen-Strep concentrations.
-
Determine the highest concentration of Pen-Strep that does not significantly impact cell viability or morphology. This concentration can be considered safe for routine use with your specific cell line.
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. news-medical.net [news-medical.net]
- 5. Streptomycin: Uses, Mechanism, Side Effects & Biology Guide [vedantu.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Streptomycin - Wikipedia [en.wikipedia.org]
- 8. liquid, non-animal origin, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 9. celprogen.com [celprogen.com]
- 10. abioreagents.com [abioreagents.com]
- 11. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 12. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosera.com [biosera.com]
Application Notes and Protocols for the Use of Streptomycin in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the recommended use of Streptomycin (B1217042), a crucial antibiotic for preventing bacterial contamination in primary cell cultures. Adherence to these protocols is essential for maintaining cell viability and ensuring the integrity of experimental results.
Streptomycin, an aminoglycoside antibiotic, is most commonly used in cell culture in combination with Penicillin. This combination, often referred to as "Pen-Strep," provides broad-spectrum protection against both Gram-positive (Penicillin) and Gram-negative (Streptomycin) bacteria.[1] While indispensable for the initial stages of primary cell culture to prevent contamination derived from the source tissue, its long-term use should be carefully considered due to potential off-target effects.[2][3]
Mechanism of Action
Streptomycin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, ultimately leading to bacterial cell death. It is important to note that due to the evolutionary origin of mitochondria from bacteria, Streptomycin can also impact mitochondrial protein synthesis in eukaryotic cells, which may lead to unintended cellular effects.[4][5]
Recommended Concentrations
The generally recommended concentration of Streptomycin in primary cell culture is 100 µg/mL, in conjunction with 100 IU/mL of Penicillin.[2][4] However, the optimal concentration can vary depending on the specific primary cell type and its sensitivity. Some protocols suggest a working range of 50-100 µg/mL for Streptomycin.[3][6] It is highly recommended to perform a dose-response experiment to determine the lowest effective and non-toxic concentration for your specific primary cells.[7]
Table 1: Recommended Concentrations of Penicillin-Streptomycin for Primary Cell Culture
| Antibiotic | Standard Final Concentration | Recommended Range |
| Streptomycin | 100 µg/mL | 50 - 100 µg/mL |
| Penicillin | 100 IU/mL | 50 - 100 IU/mL |
Potential Cytotoxicity and Off-Target Effects
While effective against bacteria, prolonged exposure to Streptomycin can have adverse effects on primary cells. These can include:
-
Reduced Cell Proliferation: High concentrations of antibiotics can be toxic and inhibit cell growth.[8]
-
Altered Gene Expression: Studies have shown that Pen-Strep can alter the expression of genes related to stress responses and metabolism.[8]
-
Impact on Differentiation: Streptomycin has been observed to affect the differentiation of certain cell types, such as myotubes.[4][9]
-
Masking of Underlying Contamination: The use of antibiotics can suppress low-level infections without eliminating them, potentially leading to the development of antibiotic-resistant organisms or masking mycoplasma contamination.[3]
Due to these potential issues, it is best practice to use antibiotics only during the initial establishment of primary cultures and to culture cells without antibiotics whenever possible to ensure that experimental results are not confounded.[2]
Experimental Protocols
Protocol 1: Preparation of 100x Penicillin-Streptomycin Stock Solution
Commercially available Penicillin-Streptomycin solutions are typically provided as a 100x concentrated stock. A common formulation contains 10,000 units/mL of Penicillin and 10,000 µg/mL of Streptomycin.
To prepare a 1x working solution in your cell culture medium:
-
Aseptically add 1 mL of the 100x Penicillin-Streptomycin stock solution to 99 mL of your complete cell culture medium.
-
This will result in a final concentration of 100 IU/mL Penicillin and 100 µg/mL Streptomycin.
-
Store the complete medium containing antibiotics at 2-8°C and protect it from light.
Protocol 2: Determining Optimal Antibiotic Concentration using a Cytotoxicity Assay (Kill Curve)
This protocol is essential for determining the highest concentration of Streptomycin that is not toxic to your specific primary cells.[10][11][12]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Penicillin-Streptomycin solution (100x)
-
24-well tissue culture plate
-
Trypan blue solution or a viability assay kit (e.g., MTT, PrestoBlue)
-
Microscope
-
Cell counter (hemocytometer or automated counter)
Procedure:
-
Cell Seeding: Seed your primary cells into the wells of a 24-well plate at a density that will allow them to reach approximately 50% confluency the next day.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of the Penicillin-Streptomycin solution in your complete culture medium. A suggested range of final Streptomycin concentrations to test is: 0 µg/mL (control), 25 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL, and 400 µg/mL.
-
Treatment: After the cells have adhered and reached about 50% confluency, carefully remove the existing medium and replace it with the medium containing the different concentrations of Penicillin-Streptomycin. Include a "no antibiotic" control.
-
Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).
-
Observation and Media Change: Observe the cells daily under a microscope for any signs of toxicity, such as changes in morphology (rounding, detachment), or a decrease in cell density. Change the media with freshly prepared antibiotic dilutions every 2-3 days.
-
Determine Viability: After a set period (e.g., 5-7 days), determine the percentage of viable cells in each well. This can be done by:
-
Trypan Blue Exclusion: Detach the cells, stain with trypan blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Viability Assay: Use a commercially available viability reagent according to the manufacturer's instructions.
-
-
Analysis: Plot the percentage of cell viability against the Streptomycin concentration. The optimal concentration is the highest concentration that shows minimal to no toxicity compared to the control group (no antibiotic).
Visualizations
Caption: Workflow for Determining Optimal Streptomycin Concentration.
Caption: Mechanism of Action of Streptomycin.
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celprogen.com [celprogen.com]
- 7. toku-e.com [toku-e.com]
- 8. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Preparation of Streptomycin Stock Solutions for Laboratory Use
Application Note and Protocol
Abstract
Streptomycin (B1217042), an aminoglycoside antibiotic, is a cornerstone of in vitro research, primarily utilized to prevent bacterial contamination in cell cultures and for selection in molecular cloning experiments.[1][2][3] Accurate and consistent preparation of streptomycin stock solutions is critical to ensure experimental reproducibility and efficacy. This document provides a detailed protocol for the preparation, sterilization, and storage of streptomycin stock solutions. Additionally, it summarizes key quantitative data and provides visual guides to the experimental workflow and the antibiotic's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Streptomycin acts by inhibiting protein synthesis in prokaryotes.[4][5] It specifically binds to the 16S rRNA of the 30S ribosomal subunit, which interferes with the binding of formyl-methionyl-tRNA.[4][5][6] This action leads to misreading of the mRNA codon and ultimately inhibits protein synthesis, resulting in bacterial cell death.[5][7][6][8] Due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria, it is a common component of cell culture media and selection protocols.[3][5] Streptomycin sulfate (B86663) is the salt form typically used in laboratory settings due to its high solubility in water.[9][10][11]
Data Summary
Quantitative data for the preparation and use of streptomycin stock solutions are summarized in the tables below for easy reference and comparison.
Table 1: Preparation of Streptomycin Stock Solutions
| Stock Concentration | Amount of Streptomycin Sulfate | Volume of Solvent (Water) |
| 10 mg/mL | 100 mg | 10 mL |
| 20-25 mg/mL | 200-250 mg | 10 mL |
| 50 mg/mL | 500 mg | 10 mL[4] |
| 100 mg/mL | 1 g | 10 mL[12] |
Table 2: Storage and Stability of Streptomycin Solutions
| Storage Temperature | Stability Duration | Reference |
| 2-8°C | Up to 1 month | [2] |
| -20°C | Up to 1 year | [12][13] |
| 37°C | 3 days | [2] |
Table 3: Recommended Working Concentrations
| Application | Working Concentration | Reference |
| Cell Culture (General) | 100 mg/L (100 µg/mL) | [2][14] |
| Cell Culture (Primary) | 50-100 µg/mL | [15] |
| Embryo Culture | 50 mg/L (50 µg/mL) | [2][14] |
| Molecular Biology (Stringent Plasmids) | 10 µg/mL | [1] |
| Molecular Biology (Relaxed Plasmids) | 50 µg/mL | [1] |
| Molecular Biology (General) | 25-50 µg/mL | [2][14] |
Experimental Protocol
This protocol describes the preparation of a 10 mL stock solution of 50 mg/mL streptomycin using streptomycin sulfate.
Materials:
-
Streptomycin Sulfate powder (CAS 3810-74-0)
-
Sterile, deionized, or Milli-Q water
-
Sterile 15 mL conical tube or volumetric flask
-
Analytical balance and weigh paper/boat
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of streptomycin sulfate powder.[4]
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 9 mL of sterile water to the tube.[4]
-
Mixing: Vortex or invert the tube until the streptomycin sulfate is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.[4]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[1][3][12] Filter-sterilize the solution into a new sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.[4] Store the aliquots at -20°C for long-term use.[2][4]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing a sterile streptomycin stock solution.
Diagram 2: Mechanism of Action of Streptomycin
Caption: Streptomycin's mechanism of inhibiting bacterial protein synthesis.
References
- 1. ibisci.com [ibisci.com]
- 2. 链霉素 硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Streptomycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 9. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 10. STREPTOMYCIN SULFATE (2:3) (SALT) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Streptomycin Sulfate | C42H84N14O36S3 | CID 19648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Streptomycin Stock Solution [novoprolabs.com]
- 13. goldbio.com [goldbio.com]
- 14. toku-e.com [toku-e.com]
- 15. atcc.org [atcc.org]
Application of Streptomycin in Mycobacterium tuberculosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Streptomycin (B1217042), an aminoglycoside antibiotic isolated from Streptomyces griseus, was the first antibiotic proven effective for the treatment of tuberculosis (TB).[1] Its discovery revolutionized TB management.[2] Although it is now considered a second-line agent for treating drug-resistant TB, streptomycin remains a crucial tool in Mycobacterium tuberculosis (Mtb) research.[3] It is used to study mechanisms of drug action and resistance, to select for resistant mutants, and as a tool in genetic manipulation experiments. These application notes provide detailed information on its use in a research setting, including protocols for key experiments.
Mechanism of Action: Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in M. tuberculosis.[4] It binds irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene).[4] This binding interferes with the initiation of translation and causes misreading of the mRNA codons, leading to the production of non-functional or toxic proteins and ultimately cell death.[2][5]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin for M. tuberculosis
| Strain Type | Genotype | Typical MIC Range (µg/mL) | Resistance Level |
| Wild-Type | Wild-type rpsL, rrs, gidB | < 1 - 2 | Susceptible |
| Resistant | rpsL mutation (e.g., K43R, K88R) | 32 to >1024 | High |
| Resistant | rrs mutation (e.g., 530 loop) | 16 - 256 | Intermediate to High |
| Resistant | gidB mutation | 2 - 8 | Low |
Note: MIC values can vary depending on the specific mutation and the testing methodology used.[6][7][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the EUCAST reference method for MIC determination for M. tuberculosis.[9]
1. Principle: To determine the lowest concentration of streptomycin that inhibits the visible growth of M. tuberculosis in a liquid medium.
2. Materials:
-
M. tuberculosis isolate
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Streptomycin sulfate (B86663) powder
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water with 0.05% Tween 80
-
Sterile glass beads (3-4 mm)
-
McFarland 0.5 turbidity standard
-
Inverted mirror for reading plates
-
Biosafety cabinet (Class II or III) and appropriate personal protective equipment (PPE)
3. Procedure:
-
Preparation of Streptomycin Stock Solution:
-
Prepare a stock solution of streptomycin at 1000 µg/mL in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution to be used for the assay.
-
-
Inoculum Preparation:
-
Harvest colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or 7H10/7H11 agar) and transfer to a tube containing sterile glass beads and a small amount of sterile water with Tween 80.
-
Vortex for 1-2 minutes to break up clumps.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in sterile water with Tween 80 to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the appropriate streptomycin dilution to the first well of a row and perform serial twofold dilutions across the plate, leaving the last well as a drug-free growth control.
-
Add 100 µL of the prepared Mtb inoculum to each well.
-
Include a control well with broth only (no inoculum) to check for contamination.
-
-
Incubation:
-
Seal the plate in a plastic bag to prevent dehydration.
-
Incubate at 37°C for 14-21 days.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth using an inverted mirror.
-
The MIC is the lowest concentration of streptomycin that shows no visible growth (no pellet at the bottom of the well).
-
Protocol 2: Selection of Streptomycin-Resistant M. tuberculosis Mutants
1. Principle: To isolate spontaneous streptomycin-resistant mutants by plating a large population of susceptible bacteria on a solid medium containing a selective concentration of streptomycin.
2. Materials:
-
Wild-type, streptomycin-susceptible M. tuberculosis strain
-
Middlebrook 7H10 or 7H11 agar (B569324) plates, supplemented with OADC
-
Streptomycin sulfate
-
Liquid culture of M. tuberculosis grown to late-log phase
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer
3. Procedure:
-
Inoculum Preparation:
-
Grow a culture of streptomycin-susceptible M. tuberculosis in supplemented Middlebrook 7H9 broth to an OD₆₀₀ of 1.0-1.5.
-
Harvest the cells by centrifugation and resuspend the pellet in sterile saline with Tween 80.
-
Determine the concentration of viable cells (CFU/mL) by plating serial dilutions on drug-free agar plates.
-
-
Selection of Mutants:
-
Prepare Middlebrook 7H10 or 7H11 agar plates containing streptomycin at a concentration of 20 µg/mL.[10]
-
Spread a high density of the bacterial suspension (e.g., 10⁸ to 10⁹ CFUs) onto the streptomycin-containing plates.
-
Also, plate serial dilutions of the culture on drug-free agar to determine the total number of viable cells plated.
-
-
Incubation:
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Analysis:
-
Count the number of colonies that appear on the streptomycin-containing plates. These are the streptomycin-resistant mutants.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Isolate individual resistant colonies and re-streak on streptomycin-containing agar to confirm resistance.
-
These confirmed resistant mutants can then be further characterized, for example, by sequencing the rpsL, rrs, and gidB genes to identify the resistance-conferring mutations.
-
Mandatory Visualizations
References
- 1. The Neglected Contribution of Streptomycin to the Tuberculosis Drug Resistance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Heterogeneous Streptomycin Resistance Level Among Mycobacterium tuberculosis Strains From the Same Transmission Cluster [frontiersin.org]
- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Screening for Streptomycin Resistance-Conferring Mutations in Mycobacterium tuberculosis Clinical Isolates from Poland | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Streptomycin as a Selection Agent for Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in a wide range of bacteria.[1][2][3] Its specific mode of action and the well-characterized mechanisms of resistance make it an invaluable tool in microbiology and molecular biology for the selection of resistant bacterial strains. This document provides detailed application notes and experimental protocols for the use of streptomycin as a selective agent.
Streptomycin functions by binding to the 30S ribosomal subunit of bacteria, specifically to the 16S rRNA component.[4][5][6] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.[4][5][6][7]
Bacterial resistance to streptomycin primarily arises through two mechanisms:
-
Modification of the Ribosomal Target: Spontaneous mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA gene itself, can alter the streptomycin-binding site.[8][9][10] This structural change prevents the antibiotic from binding effectively to the ribosome, thus allowing protein synthesis to proceed normally.[3]
-
Enzymatic Inactivation: Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes. A common example is the product of the aadA gene, an aminoglycoside adenylyltransferase, which modifies the streptomycin molecule, rendering it inactive.[8][11] The aadA gene is frequently found on plasmids and integrons, making it a useful selectable marker in genetic engineering.[6][8]
Visualization of Streptomycin's Mechanism and Resistance
Caption: Mechanism of streptomycin action and resistance.
Data Presentation: Quantitative Parameters for Streptomycin Usage
The following tables summarize key quantitative data for the use of streptomycin as a selective agent.
Table 1: Recommended Concentrations for Streptomycin Stock and Working Solutions
| Parameter | Concentration | Solvent | Storage Conditions |
| Stock Solution | 50 mg/mL | Water | -20°C, protected from light |
| Working Concentration (E. coli) | 50 µg/mL | N/A | N/A |
| Working Concentration (Agrobacterium) | 100-300 µg/mL | N/A | N/A |
Note: Always sterilize stock solutions by filtration through a 0.22 µm filter. Avoid autoclaving as heat can degrade the antibiotic.[12]
Table 2: Minimum Inhibitory Concentrations (MIC) of Streptomycin for Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Escherichia coli | <16 | Wild-type strains are generally sensitive. |
| Salmonella enterica | <100 | Some serovars show higher intrinsic resistance.[12] |
| Leptospira spp. | 0.39 - 3.13 | Sensitive to low concentrations.[13] |
| Lactococcus lactis | 16 - 128 | Many strains exhibit higher resistance than the EFSA breakpoint.[14] |
| Pasteurella multocida | >256 | Resistant strains carrying aadA14 have been identified.[15] |
| Enterococcus faecalis | 2,000 - 4,000 | Strains with aadA gene show high-level resistance.[16] |
Table 3: Spontaneous Mutation Frequencies for Streptomycin Resistance
| Bacterial Species | Mutation Frequency | Selection Concentration (µg/mL) |
| Mycobacterium smegmatis | 10⁻⁸ to 10⁻¹⁰ | 20 |
| Helicobacter pylori | 10⁻⁶ (median) | Not specified |
| Escherichia coli | ~10⁻⁷ to 10⁻⁹ | 100 |
Experimental Protocols
Protocol 1: Preparation of Streptomycin-Containing Agar (B569324) Plates
This protocol describes the preparation of agar plates supplemented with streptomycin for the selection of resistant bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
Streptomycin stock solution (50 mg/mL)
-
Sterile petri dishes
-
Autoclave
-
Water bath (50-55°C)
-
Sterile flasks
Procedure:
-
Prepare LB agar according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Allow the autoclaved medium to cool in a 50-55°C water bath.
-
Once the agar has cooled to a temperature that is comfortable to handle, add the streptomycin stock solution to the desired final working concentration (e.g., 50 µg/mL).
-
Gently swirl the flask to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Aseptically pour the agar into sterile petri dishes, allowing approximately 25-30 mL per plate.
-
If air bubbles form, they can be removed by briefly passing a flame from a Bunsen burner over the surface of the agar.
-
Allow the plates to solidify at room temperature.
-
For long-term storage, keep the plates at 4°C, protected from light.
Caption: Workflow for preparing streptomycin plates.
Protocol 2: Selection of Transformed Bacteria
This protocol outlines the steps for selecting bacteria that have been successfully transformed with a plasmid conferring streptomycin resistance (e.g., containing the aadA gene).
Materials:
-
Competent bacterial cells
-
Plasmid DNA with a streptomycin resistance marker
-
SOC or LB broth
-
Streptomycin-containing agar plates (prepared as in Protocol 1)
-
Incubator
-
Shaking incubator
Procedure:
-
Transformation: Perform the transformation of competent cells with the plasmid DNA according to your established protocol (e.g., heat shock or electroporation).
-
Recovery: After the transformation step, add 250-1000 µL of SOC or LB broth (without antibiotic) to the cells.
-
Incubation for Expression: Incubate the cell suspension at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows the bacteria to recover and express the streptomycin resistance gene.
-
Plating: Plate 50-200 µL of the cell suspension onto pre-warmed streptomycin-containing agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Observe the plates for the growth of colonies. Only bacteria that have successfully taken up the plasmid and express the resistance gene will be able to grow in the presence of streptomycin.
-
Verification: Pick individual colonies and culture them in liquid LB medium containing streptomycin to confirm resistance and for downstream applications such as plasmid purification or protein expression.
Caption: Workflow for selecting transformed bacteria.
Protocol 3: Isolation of Spontaneous Streptomycin-Resistant Mutants
This protocol describes a method to isolate and quantify spontaneously occurring streptomycin-resistant mutants from a bacterial population.
Materials:
-
Bacterial culture (e.g., E. coli)
-
LB broth
-
Streptomycin-containing agar plates
-
Agar plates without streptomycin
-
Sterile dilution tubes (e.g., with saline or PBS)
-
Spreader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the desired bacterial strain in LB broth without any antibiotic.
-
Cell Counting (Viable Titer):
-
Perform a serial dilution of the overnight culture.
-
Plate 100 µL of appropriate dilutions (e.g., 10⁻⁶, 10⁻⁷) onto agar plates without streptomycin.
-
Incubate overnight at 37°C and count the colonies on the following day to determine the total number of viable cells (CFU/mL) in the original culture.
-
-
Selection of Mutants:
-
Plate a known volume (e.g., 100-200 µL) of the undiluted overnight culture onto streptomycin-containing agar plates. It is advisable to plate multiple replicates.
-
Incubate the plates at 37°C for 24-48 hours. Resistant colonies may take longer to appear than cells on non-selective media.
-
-
Calculation of Mutation Frequency:
-
Count the number of colonies that have grown on the streptomycin-containing plates.
-
Calculate the mutation frequency using the following formula: Mutation Frequency = (Number of resistant colonies) / (Total number of viable cells plated)
-
Example Calculation:
-
Average number of colonies on streptomycin plates = 15
-
Volume plated on streptomycin plates = 0.1 mL
-
Viable cell count from non-selective plates = 2 x 10⁹ CFU/mL
-
Total viable cells plated for selection = (2 x 10⁹ CFU/mL) * 0.1 mL = 2 x 10⁸ CFU
-
Mutation Frequency = 15 / (2 x 10⁸) = 7.5 x 10⁻⁸
Caption: Logical flow for isolating spontaneous mutants.
References
- 1. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Theory) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. docsity.com [docsity.com]
- 4. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [mvii-au.vlabs.ac.in]
- 6. The aadA Gene of Plasmid R100 Confers Resistance to Spectinomycin and Streptomycin in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. Novel Streptomycin and Spectinomycin Resistance Gene as a Gene Cassette within a Class 1 Integron Isolated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The structural context of mutations in proteins predicts their effect on antibiotic resistance [elifesciences.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Detection of a Streptomycin/Spectinomycin Adenylyltransferase Gene (aadA) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Penicillin-Streptomycin-Glutamine (PSG) Mixture for Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Penicillin-Streptomycin-Glutamine (PSG) mixture is a sterile, concentrated solution widely utilized as a supplement in mammalian cell culture media. Its primary function is to prevent microbial contamination, a common and often detrimental issue in in vitro cell culture, while also providing an essential amino acid for cellular metabolism. This triple-component solution simplifies the media preparation process and helps ensure the reproducibility of experimental results by maintaining aseptic conditions. Penicillin is a beta-lactam antibiotic effective against Gram-positive bacteria, while streptomycin (B1217042) is an aminoglycoside antibiotic that targets Gram-negative bacteria. L-glutamine is a crucial amino acid that serves as a primary energy source and is involved in the synthesis of proteins and nucleic acids.
Product Information
Composition and Mechanism of Action
The PSG mixture typically comes as a 100X concentrate. When diluted to a 1X working concentration in cell culture media, it provides the following:
| Component | Typical 1X Concentration | Mechanism of Action | Target Organisms |
| Penicillin G | 50-100 U/mL | Inhibits the synthesis of the bacterial cell wall by interfering with peptidoglycan cross-linking.[1][2] | Primarily Gram-positive bacteria.[2][3] |
| Streptomycin Sulfate | 50-100 µg/mL | Binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and causing misreading of mRNA.[1] | Primarily Gram-negative bacteria, with some activity against Gram-positive bacteria.[4] |
| L-Glutamine | 0.5-4 mM | Serves as a key energy source, a precursor for nucleotide and amino acid synthesis, and plays a role in maintaining cellular redox homeostasis.[5] | Not applicable (nutrient for mammalian cells). |
Storage and Handling
Proper storage and handling of the PSG mixture are critical to maintain its efficacy.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store frozen at -20°C or colder. | Prevents degradation of the heat-labile components, particularly penicillin and L-glutamine. |
| Thawing | Thaw at 4°C overnight or in a 37°C water bath. If using a water bath, remove immediately upon thawing. | Minimizes the time at elevated temperatures to preserve the stability of the components. |
| Aliquoting | It is recommended to aliquot the thawed solution into smaller, single-use volumes and refreeze. | Avoids repeated freeze-thaw cycles which can degrade the components. |
| Use After Thawing | Use immediately after thawing is recommended.[1] | L-glutamine and penicillin are unstable in solution at warmer temperatures. |
Quality Control Protocols
Ensuring the quality of the PSG supplement is paramount for reliable and reproducible cell culture experiments. The following are key quality control assays that should be performed on each batch of PSG solution.
Sterility Testing
Sterility testing is performed to confirm the absence of viable bacteria and fungi.
Protocol: Direct Inoculation Method
-
Aseptically transfer a specified volume of the PSG solution directly into two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria, and Trypticase Soy Broth (TSB) for detecting aerobic bacteria and fungi.
-
The volume of the PSG solution should not exceed 10% of the total media volume to avoid inhibition of microbial growth.
-
Incubate the inoculated media for a minimum of 14 days. FTM is typically incubated at 30-35°C, and TSB at 20-25°C.
-
Observe the media for any signs of microbial growth (e.g., turbidity) at regular intervals and at the end of the incubation period.
-
Acceptance Criteria: No evidence of microbial growth.
Mycoplasma Detection
Mycoplasma are common cell culture contaminants that are not visible by standard microscopy and are resistant to penicillin. PCR-based methods are highly sensitive and widely used for their detection.
Protocol: PCR-Based Mycoplasma Detection
-
Collect a 1 mL sample of the cell culture supernatant (from cells grown with the PSG) or the PSG solution itself.
-
Centrifuge the sample to pellet any potential mycoplasma.
-
Extract the DNA from the pellet.
-
Perform PCR using primers that target conserved regions of the mycoplasma 16S rRNA gene. Include positive and negative controls in the assay.
-
Analyze the PCR products by gel electrophoresis.
-
Acceptance Criteria: No PCR product of the expected size in the test sample, while the positive control shows a clear band and the negative control shows no band.
Endotoxin (B1171834) Testing
Endotoxins (lipopolysaccharides) from the cell walls of Gram-negative bacteria can elicit strong inflammatory responses in cultured cells, even at very low concentrations. The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin detection.
Protocol: LAL Gel-Clot Assay
-
Reconstitute the LAL reagent with the PSG sample.
-
Incubate the mixture at 37°C for a specified time (typically 60 minutes) in a non-pyrogenic reaction tube.
-
After incubation, carefully invert the tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot.
-
The test should be performed with a range of endotoxin standards to determine the endotoxin concentration in the sample.
-
Acceptance Criteria: Endotoxin levels should be below a specified limit, typically <0.1 ng/mL (<1 EU/mL) for cell culture reagents.[6]
Application Notes
General Use in Cell Culture
The PSG mixture is typically added to cell culture media at a 1:100 dilution (10 mL per liter of media) to achieve a 1X final concentration. It is particularly useful during the initial stages of primary cell culture, where the risk of contamination is high, and for the routine maintenance of continuous cell lines.
Off-Target Effects on Mammalian Cells
While beneficial for contamination control, the routine use of antibiotics can have unintended effects on cultured cells.
-
Gene Expression: Penicillin-streptomycin treatment has been shown to alter the expression of hundreds of genes in cell lines like HepG2, including those involved in stress responses and metabolism.[7][8]
-
Cell Differentiation and Proliferation: Some studies have reported that penicillin and streptomycin can negatively impact the differentiation of various cell types, including keratinocytes, adipose-derived stem cells, and embryonic stem cells.[9] They can also affect cell proliferation rates.
-
Masking of Low-Level Contamination: The presence of antibiotics can suppress but not eliminate low-level bacterial contamination, which can still affect cellular metabolism and lead to inconsistent experimental results. It can also allow for the development of antibiotic-resistant bacteria.
Stability of Components
The individual components of the PSG mixture have different stability profiles, which can impact the overall efficacy of the solution over time.
| Component | Temperature Stability | pH Stability |
| Penicillin G | Less stable at higher temperatures. Stable for about 3 days in media at 37°C.[10][11] | Most stable at a neutral pH (around 7.0).[12] Degrades in acidic or alkaline conditions. |
| Streptomycin Sulfate | More stable than penicillin. Stable for at least 3 days in media at 37°C.[11] Significant loss of activity at 60°C after 3 days.[13] | Maximum stability between pH 6.5 and 7.0.[13] |
| L-Glutamine | Unstable in solution, especially at 37°C. Spontaneously degrades into ammonia (B1221849) and pyrrolidone carboxylic acid.[14] 10% conversion within one day at 37°C.[15] | Degradation rate increases with increasing pH, particularly in the presence of phosphate (B84403) and bicarbonate ions.[5] |
Alternatives to Penicillin-Streptomycin-Glutamine
For sensitive cell lines or experiments where the off-target effects of penicillin and streptomycin are a concern, several alternatives are available.
| Alternative | Spectrum of Activity | Considerations |
| Gentamicin | Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria, including mycoplasma.[4] | Can be more cytotoxic to some cell lines than Pen-Strep.[8] |
| Amphotericin B | Antifungal agent. | Often used in combination with antibiotics to prevent both bacterial and fungal contamination. Can be cytotoxic. |
| GlutaMAX™ Supplement | Not an antibiotic. | A stabilized dipeptide form of L-glutamine (L-alanyl-L-glutamine) that is more stable in solution and reduces the accumulation of toxic ammonia.[14][15] |
| Antibiotic-free culture | Not applicable. | Considered the gold standard for many applications to avoid the confounding effects of antibiotics. Requires strict aseptic technique. |
Experimental Protocols
Protocol for Routine Subculture of Adherent Mammalian Cells
-
Preparation: Warm the complete cell culture medium (containing 1X PSG), Trypsin-EDTA, and phosphate-buffered saline (PBS) to 37°C in a water bath.
-
Aspirate Medium: Remove the spent medium from the cell culture flask.
-
Wash Cells: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Trypsinize: Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer. Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize Trypsin: Add complete culture medium (containing serum to inactivate the trypsin) to the flask. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge (Optional): Transfer the cell suspension to a sterile conical tube and centrifuge at 150-300 x g for 3-5 minutes.[16] This step is useful for removing cell debris and completely replacing the medium.
-
Resuspend Cells: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.
-
Count Cells: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.
-
Seed New Flasks: Dilute the cell suspension to the desired seeding density in new culture flasks containing pre-warmed complete medium.
-
Incubate: Place the flasks in a humidified incubator at 37°C with 5% CO2.
Protocol for Treating Bacterial Contamination
This protocol should be considered a last resort for valuable and irreplaceable cultures, as it may not be successful and can alter the cells.
-
Isolate: Immediately isolate the contaminated culture from other cell lines to prevent cross-contamination.
-
Wash: Wash the cell monolayer multiple times (3-4 times) with sterile PBS to remove as many bacteria as possible.
-
High-Dose Antibiotic Treatment: Culture the cells in a medium containing a higher concentration of PSG (e.g., 5-10X the normal concentration).
-
Monitor for Toxicity: Observe the cells daily for signs of antibiotic toxicity, such as changes in morphology, reduced proliferation, or cell death.
-
Subculture and Reduce Antibiotic Concentration: If the cells survive and the contamination appears to be cleared, subculture the cells and gradually reduce the antibiotic concentration back to 1X over several passages.
-
Culture in Antibiotic-Free Medium: After several passages in 1X PSG, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eliminated.
-
Re-test for Contamination: Perform sterility and mycoplasma testing to confirm that the culture is clean.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for the components of the PSG mixture.
Caption: Workflow for the subculture of adherent mammalian cells.
Caption: Quality control workflow for PSG mixture.
References
- 1. biosera.com [biosera.com]
- 2. assaygenie.com [assaygenie.com]
- 3. youtube.com [youtube.com]
- 4. goldbio.com [goldbio.com]
- 5. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 6. corning.com [corning.com]
- 7. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 青链霉素 suitable for cell culture, lyophilized (clear, colorless solution after reconstitution), non-sterile; 0.2 μm filtered, sufficient for 20 mL | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Cell culture protocol | Proteintech Group [ptglab.com]
Proper storage conditions for Streptomycin powder and solutions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage of streptomycin (B1217042) powder and its reconstituted solutions to ensure its stability, potency, and reliability in research and development applications.
Introduction
Streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus, is widely used in cell culture to control bacterial contamination and in various research applications for its selective antibacterial properties.[1][2] It functions by binding to the 30S subunit of the bacterial ribosome, which interferes with the initiation complex of protein synthesis and leads to misreading of mRNA.[2][3][4][5] The stability of streptomycin is critical for reproducible experimental outcomes. Improper storage can lead to degradation, loss of potency, and potentially misleading results. This document outlines the optimal storage conditions for both streptomycin powder and its prepared solutions.
Storage Conditions for Streptomycin Powder
The solid, lyophilized form of streptomycin sulfate (B86663) is relatively stable when stored correctly. Key factors for maintaining its long-term potency include temperature, humidity, and light exposure.
Data Presentation: Storage of Streptomycin Powder
| Parameter | Recommended Condition | Rationale & Remarks | Shelf Life |
| Temperature | 2°C to 8°C (Refrigerated)[2][3][6][7] | Prevents thermal degradation. Some sources may indicate storage at 20°C to 25°C (room temperature) is also acceptable.[8][9] Always refer to the manufacturer's specific recommendations. | Up to 36 months[2] |
| Humidity | Dry, in a tightly sealed container[6] | Streptomycin powder is hygroscopic and can absorb moisture from the air, which may lead to degradation.[1][10] | N/A |
| Light | Protected from light (e.g., in an amber vial or dark container)[2][11][12] | Exposure to light can cause degradation and discoloration of the powder and its solutions.[13] | N/A |
Reconstitution and Storage of Streptomycin Solutions
Once reconstituted, streptomycin solutions are more susceptible to degradation. The storage conditions for these solutions are critical for preserving their antibacterial activity.
Data Presentation: Storage of Reconstituted Streptomycin Solutions
| Storage Temperature | Stability/Duration | Recommended Use |
| -80°C | Up to 6 months[14] | Long-term storage of stock solutions. |
| -30°C to -10°C | Stable for extended periods (e.g., up to 1 year)[3][15] | Long-term storage of stock solutions. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[4][5][16][17] |
| 2°C to 8°C | 24 hours to 1 month | Short-term storage of working solutions. Stability can vary based on the specific formulation and concentration. |
| Room Temperature (20°C to 25°C) | Up to 1 week (protected from light)[8] | Not generally recommended for long-term storage. Suitable for immediate use after preparation. |
| 37°C | Stable for approximately 3 days[3][12] | Relevant for cell culture applications where the antibiotic is in media at physiological temperatures. |
Experimental Protocols
Protocol for Reconstitution of Streptomycin Powder
This protocol describes the preparation of a sterile stock solution of streptomycin sulfate.
Materials:
-
Streptomycin sulfate powder
-
Sterile, deionized, or Milli-Q water
-
Sterile conical tube or vial
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or other aseptic environment
Procedure:
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of streptomycin sulfate powder. For a 50 mg/mL stock solution, weigh 500 mg of streptomycin.[4]
-
Dissolving: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 9 mL for a final volume of 10 mL) to the tube.[4]
-
Mixing: Gently swirl or vortex the tube until the powder is completely dissolved.[4]
-
Volume Adjustment: Adjust the final volume to the desired concentration with sterile water. For a 10 mL final volume, add water up to the 10 mL mark.
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[2][15][18]
-
Aliquoting: Dispense the sterile-filtered solution into sterile, light-protected microcentrifuge tubes or cryovials in appropriate volumes for your experiments to avoid repeated freeze-thaw cycles.[4][5]
-
Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store at -20°C or -80°C for long-term storage.[4][14][15]
Protocol for Assessing Streptomycin Stability
This protocol provides a general method for determining the stability of a streptomycin solution under specific storage conditions.
Materials:
-
Streptomycin solution of known concentration
-
Sterile culture medium or buffer (e.g., PBS)
-
Susceptible bacterial strain (e.g., E. coli)
-
Bacterial growth medium (e.g., LB agar (B569324) plates)
-
Incubator
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Sample Preparation: Prepare several aliquots of the streptomycin solution to be tested.
-
Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., different temperatures, light exposures).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition.
-
Bioassay (Disk Diffusion Method):
-
Prepare a lawn of the susceptible bacteria on an agar plate.
-
Impregnate sterile paper disks with a known volume of the stored streptomycin solution from each time point.
-
Place the disks on the bacterial lawn.
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the zone of inhibition around each disk. A decrease in the zone size over time indicates a loss of antibacterial activity.
-
-
Spectrophotometric Analysis (Minimum Inhibitory Concentration - MIC):
-
Perform a serial dilution of the stored streptomycin solution in a 96-well plate containing bacterial culture.
-
Incubate the plate overnight at 37°C.
-
Determine the MIC by observing the lowest concentration of streptomycin that inhibits visible bacterial growth. An increase in the MIC over time indicates degradation.
-
-
Data Analysis: Compare the results from the different time points and storage conditions to the initial (time 0) sample to determine the stability of the streptomycin solution.
Visualizations
Mechanism of Action of Streptomycin
Caption: Mechanism of Streptomycin Action on Bacterial Ribosomes.
Workflow for Determining Optimal Storage Conditions
Caption: Workflow for Streptomycin Stability Testing.
References
- 1. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. himedialabs.com [himedialabs.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. capricorn-scientific.com [capricorn-scientific.com]
- 6. Streptomycin powder,BioReagent,cellculture 3810-74-0 [sigmaaldrich.com]
- 7. Streptomycin Sulfate 100 g | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 8. DailyMed - STREPTOMYCIN injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 9. Streptomycin: Package Insert / Prescribing Information [drugs.com]
- 10. crs.edqm.eu [crs.edqm.eu]
- 11. biosera.com [biosera.com]
- 12. immunologicalsciences.com [immunologicalsciences.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. goldbio.com [goldbio.com]
- 16. Penicillin-Streptomycin Solution, 100 × - Elabscience® [elabscience.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Streptomycin Stock Solution [novoprolabs.com]
Application Notes and Protocols: Use of Streptomycin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), the first aminoglycoside antibiotic discovered, has been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis.[1] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death.[2][3][4] However, the emergence of antibiotic resistance has necessitated the use of combination therapies to enhance efficacy, broaden the spectrum of activity, and prevent the selection of resistant strains.[5] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of streptomycin in combination with other antibiotics, focusing on synergistic interactions.
Mechanisms of Synergistic Action
The synergistic effect of streptomycin with other antibiotics often arises from complementary mechanisms of action. A primary example is the combination of streptomycin with β-lactam antibiotics like penicillin and cefotaxime.
1.1. Enhanced Uptake via Cell Wall Disruption:
β-lactam antibiotics inhibit the synthesis of the bacterial cell wall, leading to increased permeability.[2][6][7] This damage to the cell envelope facilitates the entry of streptomycin into the bacterial cytoplasm, allowing it to reach its ribosomal target in higher concentrations than it would alone. This one-way synergy, where the β-lactam enhances the activity of streptomycin, has been a well-established principle in antibiotic combination therapy.[8]
1.2. Inhibition of Resistance Mechanisms:
In certain cases of multidrug resistance, streptomycin can act synergistically by interfering with bacterial resistance mechanisms. For instance, in a multi-drug resistant strain of E. cloacae producing CTX-M-15 β-lactamase, streptomycin was found to induce conformational changes in the enzyme. This alteration reduces the binding and subsequent hydrolysis of the β-lactam antibiotic cefotaxime, making more of the latter available to inhibit its target in the bacterial cell.[6][7]
Quantitative Analysis of Synergy
The synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination can be quantified using the Fractional Inhibitory Concentration (FIC) index. This is most commonly determined using a checkerboard microdilution assay.
Table 1: Interpretation of FIC Index Values
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
2.1. Synergistic Combinations of Streptomycin
The following tables summarize quantitative data from studies evaluating the synergistic effects of streptomycin with other antibiotics against various pathogens.
Table 2: Synergistic Effect of Streptomycin and Doxycycline (B596269) against Brucella melitensis
| Parameter | pH 7.0 | pH 5.0 |
| Synergy | 17/20 isolates | 7/20 isolates |
| Additive | 3/20 isolates | 12/20 isolates |
| Indifference | 0/20 isolates | 1/20 isolates |
| Antagonism | 0/20 isolates | 0/20 isolates |
Data from a study on 20 isolates of Brucella melitensis. Synergy was determined by the checkerboard method.[10]
Table 3: In Vitro Activity of Streptomycin and Penicillin/Tetracycline against Intracellular Brucella abortus
| Antibiotic(s) | Concentration (µg/mL) | Effect |
| Penicillin | 10 - 50 | Bacteriostatic |
| Streptomycin | 5 - 50 | No inhibition of multiplication |
| Streptomycin + Penicillin | 5-50 (Strep) + 50 (Pen) | Bactericidal |
| Tetracycline | 0.5 - 1.0 | Bacteriostatic/Growth permissive |
| Streptomycin + Tetracycline | 10 (Strep) + 0.5-1.0 (Tet) | Markedly Bactericidal |
Source:[12]
Table 4: Clinical Outcomes of Combination Therapy for Enterococcus faecalis Infective Endocarditis
| Treatment Group | 30-Day Mortality | Clinical Cure Rate |
| Monotherapy (penicillin/glycopeptide/linezolid/daptomycin) | 38.5% (15/39) | 59.0% (23/39) |
| Combination with Gentamicin | 16.4% (21/128) | 78.9% (101/128) |
A retrospective analysis comparing monotherapy to combination therapy. While this study used gentamicin, it highlights the clinical benefit of combining a cell wall active agent with an aminoglycoside like streptomycin for this indication.[11]
Experimental Protocols
3.1. Checkerboard Assay for Synergy Testing
This protocol outlines the determination of the FIC index for a combination of Streptomycin (Drug A) and another antibiotic (Drug B).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of Streptomycin and the second antibiotic (Drug B)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of Streptomycin (Drug A) horizontally across the microtiter plate and serial two-fold dilutions of Drug B vertically down the plate.
-
The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two drugs.
-
Include a row with dilutions of Drug A alone and a column with dilutions of Drug B alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Add 100 µL of the standardized bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to each well.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in the combination using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (ΣFIC) for each combination: ΣFIC = FIC of Drug A + FIC of Drug B.
-
The lowest ΣFIC value determines the nature of the interaction (Synergy, Additivity/Indifference, or Antagonism) as defined in Table 1.
3.2. Time-Kill Curve Analysis
This protocol assesses the rate of bacterial killing by an antibiotic combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
Streptomycin and the second antibiotic at desired concentrations (e.g., based on MICs from the checkerboard assay)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Spectrophotometer
Procedure:
-
Prepare tubes/flasks containing:
-
Growth medium only (growth control)
-
Streptomycin alone
-
Drug B alone
-
Streptomycin + Drug B combination
-
-
Inoculate each tube/flask with the bacterial culture to a starting density of ~10^5 - 10^6 CFU/mL.
-
Incubate all tubes/flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Clinical Applications and Considerations
The primary clinical application of streptomycin combination therapy has been in the treatment of:
-
Tuberculosis: In combination with other drugs like isoniazid, rifampicin, and pyrazinamide (B1679903) to prevent the emergence of resistance.[3][5][6][13]
-
Enterococcal Endocarditis: Often in combination with a penicillin or ampicillin (B1664943) to achieve bactericidal activity.[1][4][9]
-
Brucellosis: A combination of doxycycline and streptomycin is a standard treatment regimen.[14][15][16]
-
Plague (Yersinia pestis) and Tularemia (Francisella tularensis): Streptomycin is a first-line treatment, often used in combination in severe cases.
Important Considerations:
-
Toxicity: Streptomycin can cause ototoxicity (damage to the ear) and nephrotoxicity (damage to the kidneys). Careful monitoring of patients is essential.
-
Resistance: The prevalence of streptomycin resistance varies by pathogen and geographic location. Susceptibility testing is crucial before initiating therapy.
Conclusion
The use of streptomycin in combination with other antibiotics remains a vital strategy in combating a range of serious bacterial infections. Understanding the mechanisms of synergy, coupled with robust in vitro testing methodologies, is crucial for the rational design of effective combination therapies. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to explore and validate novel streptomycin-based combination treatments.
References
- 1. A Review of Combination Antimicrobial Therapy for Enterococcus faecalis Bloodstream Infections and Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Treatment of tuberculosis with streptomycin and isoniazide combined with either aminosalyl or rifampicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origins of Combination Therapy for Tuberculosis: Lessons for Future Antimicrobial Development and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. ACONCURRENT COMPARISON OF INTERMITTENT (TWICE-WEEKLY) ISONIAZID PLUS STREPTOMYCIN AND DAILY ISONIAZID PLUS PAS IN THE DOMICILIARY TREATMENT OF PULMONARY TUBERCULOSIS; TUBERCULOSIS CHEMOTHERAPY CENTRE, MADRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Ampicillin-Aminoglycoside Combinations on Group B Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MRC randomized trial of streptomycin and its legacy: a view from the clinical front line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic treatment of enterococcal endocarditis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Antibiotics Alone and in Combination against Brucella melitensis at Neutral and Acidic pHs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. SYNERGISTIC ACTION OF STREPTOMYCIN WITH OTHER ANTIBIOTICS ON INTRACELLULAR BRUCELLA ABORTUS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal activity of streptomycin, isoniazid, rifampin, ethambutol, and pyrazinamide alone and in combination against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter prospective study of treatment of Brucella melitensis brucellosis with doxycycline for 6 weeks plus streptomycin for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative trial of doxycycline plus streptomycin versus doxycycline plus rifampin for the therapy of human brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of human brucellosis with doxycycline plus rifampin or doxycycline plus streptomycin. A randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptomycin in Veterinary Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, has long been a cornerstone in the treatment of bacterial infections in veterinary medicine. Its bactericidal activity, primarily against Gram-negative bacteria, has made it a valuable tool for managing a range of diseases in both livestock and companion animals. This document provides detailed application notes and protocols for the use of streptomycin in a veterinary research and drug development context.
Mechanism of Action
Streptomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.
Figure 1: Mechanism of action of streptomycin.
Veterinary Applications and Dosages
Streptomycin is utilized in a variety of animal species to treat infections caused by susceptible Gram-negative and some Gram-positive bacteria. It is often used in combination with penicillin to broaden the spectrum of activity.
Table 1: Recommended Dosages of Streptomycin in Various Animal Species
| Animal Species | Indication | Dosage (mg/kg body weight) | Route of Administration | Frequency | Reference(s) |
| Cattle | General bacterial infections | 10 - 20 | Intramuscular (IM) | Once or twice daily | [1][2] |
| Cattle | Leptospirosis | 25 | Intramuscular (IM) | Single dose | |
| Swine | General bacterial infections | 15 - 30 | Intramuscular (IM) | Once or twice daily | [1] |
| Sheep & Goats | General bacterial infections | 10 - 30 | Intramuscular (IM) | Once or twice daily | [1][2] |
| Horses | General bacterial infections | 10 | Intramuscular (IM) | Once daily | [2] |
| Dogs & Cats | General bacterial infections | 25 | Intramuscular (IM) | Once daily | [2] |
| Dogs | Leptospirosis | 40 | Intramuscular (IM) | Daily for 3-5 days | [3] |
| Poultry | General bacterial infections | 30 - 50 | Intramuscular (IM) | Once or twice daily | [1] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of streptomycin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Table 2: Pharmacokinetic Parameters of Streptomycin in Various Animal Species
| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | Reference(s) |
| She-buffaloes | 10 (IM) | 24.39 ± 2.67 | 1 | 4.01 ± 0.44 | |
| Horses | 10 (IM) | Not Specified | Not Specified | 3.40 ± 0.42 | [4] |
Withdrawal Periods
Adherence to withdrawal periods is mandatory to prevent drug residues in food products intended for human consumption.
Table 3: Withdrawal Periods for Streptomycin in Food-Producing Animals
| Animal Species | Product | Withdrawal Period | Reference(s) |
| Cattle | Meat and Offal | 12 - 16 days | [2][5] |
| Milk | 48 hours (2 days) | [1][5][6] | |
| Swine | Meat and Offal | 18 days | [5] |
| Sheep | Meat and Offal | 18 days | [2][5] |
| Goats | Meat | 7 days | [1] |
| Milk | 2 days | [1] |
Antimicrobial Susceptibility
The effectiveness of streptomycin is dependent on the susceptibility of the target pathogen. Minimum Inhibitory Concentration (MIC) is a key parameter in assessing this.
Table 4: Streptomycin MIC Values for Key Veterinary Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli (Swine) | ≤64 | Not Specified | Not Specified | |
| Salmonella spp. (Swine) | ≤256 | Not Specified | Not Specified | |
| Salmonella spp. (Poultry) | ≤800 | Not Specified | Not Specified | |
| Pasteurella multocida (Bovine & Porcine) | >100 (for 90% of isolates) | Not Specified | >100 | |
| Mannheimia haemolytica (Ovine) | Not Specified | Not Specified | Not Specified | [7] |
| Histophilus somni (Bovine) | Not Specified | Not Specified | Not Specified |
Note: MIC values can vary significantly based on geographic location and specific strains.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on CLSI guidelines for determining the MIC of streptomycin against veterinary bacterial pathogens.
Materials:
-
Streptomycin sulfate (B86663) standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Streptomycin Stock Solution: Prepare a stock solution of streptomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the streptomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This will create a range of streptomycin concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no streptomycin.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of streptomycin that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Protocol 2: General Workflow for an In Vivo Efficacy Study (Adapted for a Rodent Model)
This protocol outlines a general workflow for evaluating the efficacy of streptomycin in a rodent model of bacterial infection (e.g., leptospirosis).
Figure 2: General workflow for an in vivo antimicrobial efficacy study.
Procedure Outline:
-
Animal Model and Acclimatization: Select an appropriate animal model (e.g., hamster for leptospirosis) and allow for an acclimatization period of at least 7 days.
-
Infection: Challenge the animals with a standardized dose of the target pathogen via a relevant route of infection (e.g., intraperitoneal injection).
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Vehicle control (receiving the same carrier as the antibiotic).
-
Streptomycin treatment groups (at various dose levels).
-
Positive control group (treated with an antibiotic of known efficacy).
-
-
Treatment Administration: Begin treatment at a predetermined time post-infection and continue for a specified duration.
-
Monitoring:
-
Record clinical signs (e.g., lethargy, weight loss, ruffled fur) daily.
-
Collect blood and/or tissue samples at specified time points for analysis.
-
-
Outcome Measures:
-
Primary: Quantify the bacterial load in target organs (e.g., kidneys, liver) using methods like quantitative PCR (qPCR) or plate counts.
-
Secondary: Survival rates, clinical score improvement, and histopathological changes in target tissues.
-
-
Data Analysis: Analyze the data statistically to determine the efficacy of streptomycin in reducing bacterial load and improving clinical outcomes compared to the control groups.
Conclusion
Streptomycin remains a relevant and effective antimicrobial agent in veterinary medicine. These application notes and protocols provide a framework for researchers and drug development professionals to conduct further studies on its efficacy, optimize its use, and contribute to the responsible management of bacterial diseases in animals. It is imperative to adhere to established guidelines for antimicrobial susceptibility testing and to conduct well-designed in vivo studies to ensure the continued judicious use of this important antibiotic.
References
- 1. medium.com [medium.com]
- 2. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. Multiresistance in Pasteurella multocida Is Mediated by Coexistence of Small Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of efficacy for veterinary medicinal products containing antimicrobial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Mannheimia haemolytica in Feedlot Cattle: Prevalence of Recovery and Associations with Antimicrobial Use, Resistance, and Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bacterial Contamination in Streptomycin-Treated Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial contamination in cell cultures treated with Streptomycin (B1217042).
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: I'm using a Penicillin-Streptomycin solution, but my cell culture is still contaminated. What could be the reason?
A1: There are several potential reasons for persistent contamination despite the use of a Penicillin-Streptomycin (Pen-Strep) solution:
-
Resistant Bacteria: The contaminating bacteria may be resistant to streptomycin or penicillin. Overuse of antibiotics in cell culture can lead to the development of resistant strains.[1]
-
Mycoplasma Contamination: Mycoplasma are a common type of cell culture contaminant that lack a cell wall and are therefore resistant to antibiotics like penicillin that target cell wall synthesis.[2][3] They are also very small and not visible under a standard light microscope.[2]
-
Incorrect Antibiotic Concentration: The final concentration of the antibiotics in your media may be too low to be effective.
-
Overwhelming Contamination: A very high level of initial contamination can overwhelm the antibiotics.
-
Poor Aseptic Technique: The most common cause of contamination is a lapse in aseptic technique, introducing new contaminants that the antibiotics cannot control.[1]
Q2: How can I identify the type of bacterial contamination in my culture?
A2: Initial identification can be done through visual inspection under a microscope. Bacteria typically appear as small, motile particles between your cells. The culture medium may also become turbid (cloudy) and change color (often to yellow) due to a rapid drop in pH.[4] For a more definitive identification, you can streak a sample of the contaminated culture medium on a nutrient agar (B569324) plate and incubate it to grow bacterial colonies. These colonies can then be identified through microbiological techniques.
Q3: Is it advisable to increase the concentration of Streptomycin to fight the contamination?
A3: While a temporary, high-concentration "shock" treatment can sometimes be effective for mild contamination, it is generally not recommended as a long-term solution.[5] High concentrations of antibiotics can be toxic to some cell lines.[6] Furthermore, continuous exposure to sub-lethal doses of antibiotics can promote the development of resistant bacterial strains.[1]
Q4: What are the alternatives to a Penicillin-Streptomycin solution?
A4: Several other antibiotics can be used in cell culture, often with a broader spectrum of activity. Some common alternatives include:
-
Gentamicin: Effective against both gram-positive and gram-negative bacteria and is stable under a wider range of conditions than Pen-Strep.[7][8]
-
Kanamycin: Another aminoglycoside antibiotic effective against a range of bacteria.[9]
-
Ciprofloxacin: A broad-spectrum antibiotic that can also be effective against Mycoplasma.[9]
It is crucial to determine the susceptibility of the contaminating organism to the chosen antibiotic.
Q5: Should I routinely use antibiotics in my cell cultures?
A5: The routine use of antibiotics in cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level infections, lead to the development of antibiotic-resistant bacteria, and may have off-target effects on the cells themselves.[1][10] The best practice is to rely on strict aseptic technique to prevent contamination and use antibiotics only when necessary, for example, in primary cell culture or for short-term treatment of a contamination event.
Troubleshooting Guides
Guide 1: Persistent Bacterial Contamination in a Streptomycin-Treated Culture
This guide provides a step-by-step approach to troubleshooting persistent bacterial contamination.
Step 1: Isolate and Confirm Contamination
-
Action: Immediately isolate the contaminated flask(s) to prevent cross-contamination to other cultures.
-
Verification: Examine the culture under a phase-contrast microscope to confirm the presence of bacteria (e.g., motile rods or cocci). Observe the media for turbidity and a yellow color change, indicating a drop in pH.[4]
Step 2: Identify the Source of Contamination
-
Action: Systematically review your aseptic technique and all reagents.
-
Aseptic Technique: Review your handling procedures. Are you working in a certified biological safety cabinet? Are you properly disinfecting all surfaces and materials?
-
Reagents: Test all components of your culture medium (e.g., serum, glutamine, and the medium itself) for sterility.
-
Equipment: Ensure incubators, water baths, and other equipment are clean and regularly decontaminated.
-
-
Diagram:
Troubleshooting workflow for persistent contamination.
Step 3: Characterize the Contaminant
-
Action: If possible, identify the contaminating bacterium and its antibiotic susceptibility.
-
Gram Staining: Perform a Gram stain on a sample of the contaminated medium to determine if the bacteria are Gram-positive or Gram-negative.
-
Culture and Susceptibility Testing: Streak the contaminated medium on an agar plate to isolate the bacteria. Once isolated, perform antibiotic susceptibility testing to determine which antibiotics will be effective.
-
Step 4: Remediation
-
Option 1 (Recommended): Discard the Culture. The safest and most effective solution is to discard the contaminated culture, thoroughly decontaminate all affected equipment, and start a new culture from a frozen, uncontaminated stock.
-
Option 2 (For Irreplaceable Cultures): Treatment with an Alternative Antibiotic.
-
Wash the cells with a sterile, antibiotic-free buffer (e.g., PBS) to remove as much of the contaminating bacteria as possible.
-
Culture the cells in a medium containing a different, effective antibiotic (as determined by susceptibility testing) at the recommended concentration.
-
Monitor the culture closely for signs of recovery and for any signs of cytotoxicity from the new antibiotic.
-
After the contamination is cleared, culture the cells for several passages in antibiotic-free medium to ensure the contamination is fully eradicated.
-
Step 5: Test for Mycoplasma
-
Action: Since antibiotic resistance can sometimes be an indicator of an underlying Mycoplasma infection, it is crucial to test your cultures for Mycoplasma using a reliable method like PCR.[11]
Data & Protocols
Data Presentation
Table 1: Common Bacterial Contaminants in Cell Culture and the Efficacy of Selected Antibiotics
| Bacterial Species | Gram Stain | Common Source | Efficacy of Penicillin-Streptomycin | Efficacy of Gentamicin |
| Staphylococcus epidermidis | Gram-positive | Human skin | Generally Susceptible | Susceptible |
| Escherichia coli | Gram-negative | Environment, human gut | Often Resistant | Generally Susceptible |
| Bacillus cereus | Gram-positive | Environment (dust, soil) | Variable | Susceptible |
| Pseudomonas aeruginosa | Gram-negative | Water, soil | Often Resistant | Susceptible |
| Mycoplasma spp. | N/A (no cell wall) | Other cell cultures, lab personnel | Resistant | Resistant |
Note: Antibiotic susceptibility can vary significantly between different bacterial strains. This table provides a general guide.
Table 2: Recommended Working Concentrations of Common Cell Culture Antibiotics
| Antibiotic/Antimycotic | Working Concentration | Target Organisms |
| Penicillin | 50-100 U/mL | Gram-positive bacteria |
| Streptomycin | 50-100 µg/mL | Gram-negative bacteria |
| Gentamicin | 50 µg/mL | Gram-positive and Gram-negative bacteria |
| Amphotericin B | 0.25-2.5 µg/mL | Fungi (yeast and molds) |
Experimental Protocols
Protocol 1: Sterility Testing of Cell Culture Medium (based on USP <71>)
This protocol is used to confirm the sterility of cell culture media and other reagents.[12][13][14]
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Tryptic Soy Broth (TSB), also known as Soybean-Casein Digest Medium (SCDM)
-
Sterile culture tubes or flasks
-
Incubator set at 30-35°C
-
Incubator set at 20-25°C
-
Sample of the medium to be tested
Procedure:
-
Aseptically transfer a representative sample of the test medium into two separate sterile culture vessels, one containing FTM and the other containing TSB. The volume of the sample should not exceed 10% of the volume of the culture medium.[15]
-
Incubate the FTM tube at 30-35°C for 14 days. This medium is primarily for the growth of anaerobic bacteria.
-
Incubate the TSB tube at 20-25°C for 14 days. This medium supports the growth of aerobic bacteria and fungi.
-
Observe the tubes for any signs of turbidity (cloudiness) at regular intervals during the 14-day incubation period.
-
Interpretation of Results:
-
No turbidity: The test medium is sterile.
-
Turbidity: The test medium is contaminated. The contaminating organism can be further identified by subculturing from the turbid broth.
-
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for the detection of Mycoplasma DNA in cell culture supernatant.[16][17]
Materials:
-
Cell culture supernatant
-
Mycoplasma-specific PCR primers
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
DNA ladder
-
Positive and negative controls
Procedure:
-
Sample Preparation:
-
Culture the cells to be tested in antibiotic-free medium for at least 3-5 days.
-
Collect 1 mL of the cell culture supernatant.
-
Boil the supernatant for 5-10 minutes to lyse any Mycoplasma cells and release their DNA.
-
Centrifuge at high speed to pellet cell debris. The supernatant contains the DNA for the PCR reaction.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, dNTPs, and Mycoplasma-specific primers.
-
Add a small volume (e.g., 1-5 µL) of the prepared supernatant to a PCR tube containing the master mix.
-
Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
-
Perform PCR using a thermal cycler with an appropriate amplification program (this will vary depending on the primers and polymerase used).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
-
Interpretation of Results:
-
A band of the expected size in the sample lane: The culture is positive for Mycoplasma.
-
No band in the sample lane, but a band in the positive control lane: The culture is negative for Mycoplasma.
-
No band in the positive control lane: The PCR reaction failed.
-
Diagram of Mycoplasma Detection Workflow:
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 细胞培养污染故障排除 [sigmaaldrich.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. Evaluation of Gentamicin for Use in Virology and Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 12. microchemlab.com [microchemlab.com]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. aphis.usda.gov [aphis.usda.gov]
- 17. bitesizebio.com [bitesizebio.com]
Technical Support Center: Streptomycin Effects on Eukaryotic Cell Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of streptomycin (B1217042) on eukaryotic cell metabolism.
Troubleshooting Guides
This section addresses common experimental issues and provides step-by-step guidance to identify and resolve them.
Issue 1: Unexpected Decrease in Cell Viability or Proliferation After Streptomycin Treatment
Possible Causes:
-
Mitochondrial Dysfunction: Streptomycin, an aminoglycoside antibiotic, can have off-target effects on mitochondrial ribosomes, which are structurally similar to bacterial ribosomes.[1][2] This can inhibit mitochondrial protein synthesis, leading to impaired cellular respiration and reduced ATP production, ultimately causing cell death.
-
Induction of Oxidative Stress: Streptomycin has been shown to generate reactive oxygen species (ROS), leading to oxidative stress.[3] This can damage cellular components like lipids, proteins, and DNA, contributing to cytotoxicity.
-
Apoptosis Induction: Disruption of mitochondrial function and increased oxidative stress can trigger the intrinsic apoptotic pathway.
Troubleshooting Steps:
-
Confirm Appropriate Concentration: Ensure the streptomycin concentration used is appropriate for your cell line. Recommended concentrations for cell culture are typically between 50 to 100 µg/mL.[4] However, cytotoxicity can be cell-type dependent. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
-
Assess Mitochondrial Function:
-
Mitochondrial Membrane Potential: Use assays like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5]
-
Cellular Respiration: Measure the oxygen consumption rate (OCR) to assess the impact on mitochondrial respiration.[6]
-
ATP Levels: Quantify intracellular ATP levels to determine if energy production is compromised.
-
-
Measure Oxidative Stress:
-
ROS Production: Use fluorescent probes like DCFDA/H2DCFDA to detect overall cellular ROS levels.[5][7] For mitochondrial-specific superoxide, MitoSOX is a common reagent.[8]
-
Biomarkers of Oxidative Damage: Measure markers of lipid peroxidation (e.g., malondialdehyde - MDA), protein carbonylation, or DNA damage (e.g., 8-hydroxydeoxyguanosine - 8-OHdG).[7]
-
-
Evaluate Apoptosis:
-
Caspase Activity: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between apoptotic and necrotic cells.
-
Experimental Workflow for Investigating Decreased Cell Viability
Caption: Troubleshooting workflow for decreased cell viability.
Issue 2: Altered Protein Expression or Function in a Manner Unrelated to the Primary Experimental Goal
Possible Causes:
-
Inhibition of Global Protein Synthesis: Studies have shown that streptomycin can reduce the overall rate of protein synthesis in eukaryotic cells, not just within mitochondria.[6][9] This can lead to a general decrease in the expression of various proteins.
-
Induction of Cellular Stress Response: The presence of streptomycin can upregulate cellular stress markers, which may alter the expression of proteins involved in stress response pathways.[6]
-
Effects on miRNA Maturation: Streptomycin has been found to down-regulate miR-21 by binding to its precursor and interfering with the Dicer enzyme, which is crucial for miRNA maturation.[4] This could have widespread effects on the expression of genes regulated by this microRNA.
Troubleshooting Steps:
-
Quantify Global Protein Synthesis: Use a puromycin (B1679871) incorporation assay to measure the overall rate of protein synthesis in your cells with and without streptomycin treatment.
-
Analyze Stress Response Pathways: Perform western blotting or qPCR to check the expression levels of key stress response proteins and genes (e.g., ATF4, PERK).[6]
-
Consider a Streptomycin-Free Control: If your experiment is sensitive to changes in protein synthesis or stress responses, consider including a control group cultured without streptomycin or by substituting it with other antibiotics like carbenicillin (B1668345) and ampicillin.[6]
-
Investigate miRNA Levels: If you suspect effects on gene regulation, you can measure the levels of specific miRNAs, such as miR-21, using qPCR.
Logical Diagram of Streptomycin's Off-Target Effects on Protein Expression
Caption: Off-target effects of Streptomycin on protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of streptomycin's side effects on eukaryotic cells?
A1: The primary off-target effect of streptomycin in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[2] This is due to the structural similarity between bacterial ribosomes (the intended target of streptomycin) and mitochondrial ribosomes.[1] By binding to the small subunit of the mitoribosome, streptomycin can disrupt the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction.[10][11]
Q2: Can streptomycin induce oxidative stress in eukaryotic cells?
A2: Yes, several studies have demonstrated that streptomycin can induce the production of reactive oxygen species (ROS) and cause oxidative stress in eukaryotic cells.[3][12] This can lead to damage to cellular macromolecules and contribute to cytotoxicity.
Q3: Are there specific cell types that are more sensitive to streptomycin?
A3: While research is ongoing, cells with high metabolic activity and a strong reliance on mitochondrial respiration may be more susceptible to the effects of streptomycin. Additionally, individuals with certain mitochondrial DNA mutations, such as the 1555A>G mutation in the 12S rRNA gene, exhibit hypersensitivity to aminoglycosides like streptomycin, leading to ototoxicity (hearing loss).[13][14]
Q4: What are the typical working concentrations of streptomycin in cell culture, and what are the potential consequences of using high concentrations?
A4: The recommended working concentration of streptomycin in cell culture is typically between 50 and 100 µg/mL.[4] Using higher concentrations can lead to significant off-target effects, including cytotoxicity, inhibition of protein synthesis, mitochondrial dysfunction, and induction of apoptosis. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How does streptomycin affect mitochondrial morphology?
A5: Streptomycin treatment has been associated with alterations in mitochondrial morphology, including fragmentation of the mitochondrial network, a smaller mitochondrial footprint, and shorter branch lengths.[6][9] These changes are indicative of mitochondrial stress and dysfunction.
Quantitative Data Summary
Table 1: Effects of Streptomycin on C2C12 Myotubes
| Parameter | Effect of Streptomycin | Reference |
| Myotube Diameter | ~40% reduction | [6][9] |
| Protein Synthesis Rate | Reduced | [6][9] |
| Differentiation Index | 25% lower | [6] |
| Fusion Index | 60% lower | [6] |
| Mitochondrial Footprint | 64% smaller | [6][9] |
| Mitochondrial Branch Length | 34% shorter | [6][9] |
| Mitochondrial Respiration Rate | Unaffected | [6][9] |
| Mitochondrial Complex I Subunits | Reduced protein content | [6][9] |
Table 2: Inhibitory Concentrations (IC50) of Various Antibiotics on Mitochondrial Protein Synthesis
| Antibiotic | IC50 in Heart Mitochondria (µM) | IC50 in Liver Mitochondria (µM) | Reference |
| Streptomycin | >400 | >400 | [15] |
| Tetracycline | 2.1 | 2.1 | [15] |
| Chloramphenicol | 9.8 | 11.8 | [15] |
| Kasugamycin | >400 | >400 | [15] |
| Lincomycin | >400 | >400 | [15] |
| Clindamycin | >400 | >400 | [15] |
| Azithromycin | >400 | >400 | [15] |
| Erythromycin | >400 | >400 | [15] |
Key Experimental Protocols
Protocol 1: Measurement of Mitochondrial Protein Synthesis
This protocol is adapted from methods used to study the rate of translation of mtDNA encoded proteins.[16]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibition of Cytoplasmic Translation: Pre-incubate cells with a cytoplasmic protein synthesis inhibitor (e.g., emetine (B1671215) or cycloheximide) to specifically label newly synthesized mitochondrial proteins.
-
Radioactive Labeling: Add a radioactive amino acid mixture (e.g., ³⁵S-methionine/cysteine) to the medium and incubate for a defined period.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled mitochondrial proteins.
-
Quantification: Densitometry can be used to quantify the intensity of the bands corresponding to the mitochondrial proteins.
Protocol 2: Detection of Cellular Reactive Oxygen Species (ROS)
This protocol is a general guideline for using the DCFDA/H2DCFDA assay.[5][7]
-
Cell Preparation: Culture cells in a microplate suitable for fluorescence measurements.
-
Loading of the Probe: Remove the culture medium and incubate the cells with DCFDA or H2DCFDA solution in a suitable buffer.
-
Streptomycin Treatment: After incubation with the probe, treat the cells with streptomycin at the desired concentration and for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS generated.
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol provides a general outline for the JC-1 assay.[5]
-
Cell Seeding: Seed cells in a suitable plate or on coverslips for microscopy.
-
Streptomycin Treatment: Treat the cells with streptomycin for the desired duration.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution.
-
Washing: Wash the cells with an appropriate buffer to remove excess stain.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry/Plate Reader: Quantify the red and green fluorescence to determine the ratio, which reflects the overall mitochondrial health of the cell population.
-
References
- 1. Antibiotics: Teaching old drugs new tricks | eLife [elifesciences.org]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomycin generates oxidative stress in melanin-producing cells: In vitro study with EPR spectroscopy evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Mitochondrial assay selection guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the mitoribosomal small subunit with streptomycin reveals Fe-S clusters and physiological molecules | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Acquisition of Streptomycin Resistance by Oxidative Stress Induced by Hydrogen Peroxide in Radiation-Resistant Bacterium Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the mitoribosomal small subunit with streptomycin reveals Fe-S clusters and physiological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. journals.asm.org [journals.asm.org]
- 16. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Technical Support Center: Mechanisms of Bacterial Resistance to Streptomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Streptomycin (B1217042).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Inoculum variability: Incorrect bacterial concentration.[1] 2. Streptomycin instability: Degradation of the antibiotic stock solution or in the assay medium.[1] 3. Media composition: pH, cation concentration (e.g., Ca2+, Mg2+), or other components of the media may affect streptomycin activity.[1][2] 4. Incubation conditions: Variations in temperature or incubation time.[1] | 1. Standardize inoculum: Ensure the bacterial suspension is standardized, typically to a 0.5 McFarland standard, and is homogenous.[3] 2. Prepare fresh solutions: Use freshly prepared streptomycin stock solutions for each experiment. Store stock solutions at appropriate temperatures and protect from light.[1][4] 3. Use appropriate media: Utilize recommended media such as Mueller-Hinton Broth (MHB) for MIC testing. Ensure the pH is correct and consistent.[1][2] 4. Maintain consistent incubation: Adhere strictly to the recommended incubation temperature and duration as per standardized protocols (e.g., CLSI guidelines).[1] |
| No or Low Enzyme Activity in Inactivation Assays (APH/ANT) | 1. Incorrect buffer conditions: Suboptimal pH, or lack of essential cofactors like Mg2+. 2. Inactive enzyme: Improper protein folding, degradation, or incorrect purification. 3. Substrate concentration: ATP or streptomycin concentrations are not optimal for the enzyme kinetics. | 1. Optimize buffer: Ensure the reaction buffer has the correct pH (typically around 7.5-8.0) and contains necessary ions like MgCl2.[5] 2. Verify enzyme integrity: Check the purity and concentration of the purified enzyme using SDS-PAGE. Perform a protein concentration assay (e.g., Bradford). 3. Vary substrate concentrations: Perform initial experiments with a range of ATP and streptomycin concentrations to determine the optimal conditions for your specific enzyme. |
| High Background Fluorescence in Efflux Pump Assays (Ethidium Bromide) | 1. Sub-optimal ethidium (B1194527) bromide (EtBr) concentration: Concentration is too high, leading to excessive intracellular accumulation and high background.[6] 2. Incomplete washing: Residual extracellular EtBr after the loading phase. 3. Cell permeability issues: The cell membrane may be compromised, leading to passive leakage of EtBr.[7] | 1. Optimize EtBr concentration: Determine the optimal EtBr concentration for your bacterial strain, which is typically below the MIC of EtBr for that strain. A concentration of 0.5 µg/ml has been found to be optimal in several studies.[6] 2. Thorough washing: Ensure cells are washed thoroughly with a suitable buffer (e.g., PBS) after the EtBr loading step to remove all extracellular dye. 3. Use appropriate controls: Include a control with a known efflux pump inhibitor (e.g., CCCP or reserpine) to assess the baseline fluorescence in the absence of active efflux.[7] |
| Unexpected Susceptibility in a Known Resistant Strain | 1. Loss of resistance plasmid: Plasmids carrying resistance genes can be lost during subculturing without selective pressure. 2. Reversion of mutation: Spontaneous back-mutation of a resistance-conferring gene. 3. Incorrect strain identification: The strain being tested may not be the expected resistant isolate. | 1. Maintain selective pressure: When culturing strains with plasmid-borne resistance, include the appropriate antibiotic in the growth medium to ensure the plasmid is maintained. 2. Sequence verification: Re-sequence the target genes (e.g., rpsL, rrs) to confirm the presence of the expected resistance mutations. 3. Strain verification: Confirm the identity of the bacterial strain using methods like 16S rRNA sequencing or MALDI-TOF MS. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to streptomycin?
A1: The three main mechanisms are:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, or the rrs gene (16S rRNA) can alter the streptomycin binding site on the ribosome, preventing the antibiotic from interfering with protein synthesis.[8]
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate streptomycin. The most common are aminoglycoside phosphotransferases (APHs) and adenylyltransferases (ANTs).[7]
-
Efflux Pumps: Some bacteria possess membrane proteins that actively transport streptomycin out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[9][10]
Q2: How do mutations in the rpsL gene lead to streptomycin resistance?
A2: The rpsL gene encodes the S12 ribosomal protein, a key component of the 30S ribosomal subunit where streptomycin binds. Mutations in this gene, particularly at codons 43 and 88, can result in amino acid substitutions that alter the conformation of the binding pocket. This structural change reduces the affinity of streptomycin for the ribosome, rendering the antibiotic ineffective.
Q3: What is the difference between streptomycin phosphotransferases (APHs) and adenylyltransferases (ANTs)?
A3: Both are enzymes that inactivate streptomycin, but they do so through different chemical modifications. APHs, such as APH(6)-Id, transfer a phosphate (B84403) group from ATP to a hydroxyl group on the streptomycin molecule.[7] ANTs, on the other hand, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the antibiotic. Both modifications prevent streptomycin from binding to the ribosome.
Q4: Can efflux pumps alone confer high-level resistance to streptomycin?
A4: While efflux pumps contribute to streptomycin resistance, they often work in concert with other resistance mechanisms, such as reduced membrane permeability, to achieve high levels of resistance.[9][10] The overexpression of efflux pumps can provide a low-to-moderate level of resistance, which can create a permissive environment for the development of higher-level resistance through mutations.
Q5: How can I determine which resistance mechanism is present in my bacterial isolate?
A5: A combination of molecular and phenotypic methods is typically used:
-
Target Modification: Sequence the rpsL and rrs genes to identify known resistance-conferring mutations.
-
Enzymatic Inactivation: Use PCR to screen for the presence of known aph and ant genes. Enzyme activity can be confirmed using in vitro assays with cell lysates.
-
Efflux Pumps: Perform an efflux pump assay using a fluorescent substrate like ethidium bromide in the presence and absence of an efflux pump inhibitor (e.g., CCCP, reserpine). A significant increase in fluorescence in the presence of the inhibitor suggests active efflux.
Data Presentation
Table 1: Impact of rpsL Mutations on Streptomycin MIC in Mycobacterium smegmatis
| Strain | Mutation | MIC (µg/mL) |
| M. smegmatis mc2 155 (Wild-Type) | None | <20 |
| rpsL Mutant 1 | Lys42 -> Arg | >200 |
| rpsL Mutant 2 | Lys87 -> Arg | >200 |
Data from[8]
Table 2: Effect of APH(6)-Id Expression on Streptomycin MIC in Escherichia coli
| Strain | Genotype | MIC (µg/mL) | Fold Increase in MIC |
| E. coli Rosetta(DE3)pLysS | Wild-Type | 3 | - |
| E. coli Rosetta(DE3)pLysS with APH(6)-Id | aph(6)-Id expressing | 200 | 67 |
Data from[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)
This protocol determines the lowest concentration of streptomycin that inhibits visible bacterial growth.
Materials:
-
Streptomycin stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Prepare Streptomycin Dilutions: a. Prepare a 2-fold serial dilution of streptomycin in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. b. Leave one column of wells with 50 µL of CAMHB only (no antibiotic) as a positive control for bacterial growth. c. Leave one well with 100 µL of uninoculated CAMHB as a negative control (sterility control).
-
Prepare Bacterial Inoculum: a. Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of streptomycin in which there is no visible growth (turbidity).
Streptomycin Phosphotransferase (APH) Activity Assay (Radioenzymatic Method)
This assay measures the transfer of a radiolabeled phosphate group from ATP to streptomycin.
Materials:
-
Purified APH enzyme
-
Streptomycin
-
ATP
-
γ-³²P-labeled ATP
-
50 mM HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 12.5 mM MgCl₂, 40 mM KCl, 100 µM ATP, 5 mM streptomycin, and the purified APH enzyme. b. Add γ-³²P-labeled ATP to the reaction mixture.
-
Initiate Reaction: a. Incubate the reaction mixture at 37°C.
-
Stop Reaction: a. At various time points, stop the reaction by adding hot deionized water and incubating at 80°C for 5 minutes.
-
Detection: a. Spot the reaction mixture onto P81 phosphocellulose paper. b. Wash the paper to remove unincorporated γ-³²P-ATP. c. Measure the radioactivity of the phosphorylated streptomycin bound to the paper using a scintillation counter. d. Enzyme activity is proportional to the amount of radioactivity incorporated into streptomycin over time.
Streptomycin Adenylyltransferase (ANT) Activity Assay (Malachite Green Assay)
This spectrophotometric assay detects the release of pyrophosphate during the adenylylation of streptomycin.
Materials:
-
Purified ANT enzyme
-
Streptomycin
-
ATP
-
50 mM HEPES buffer (pH 8.0)
-
MgCl₂
-
NaCl
-
DTT
-
Inorganic pyrophosphatase
-
Malachite green reagent
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture in a 96-well plate containing 50 mM HEPES buffer (pH 8.0), 10 mM MgCl₂, 160 mM NaCl, 1 mM DTT, 2 mM streptomycin, and 10 mM ATP. b. Add the purified ANT enzyme and inorganic pyrophosphatase to the mixture.
-
Initiate Reaction: a. Incubate the plate at room temperature with gentle agitation.
-
Detection: a. At various time points, add the malachite green reagent to the wells. This reagent forms a colored complex with the free phosphate that is produced from the pyrophosphate by the pyrophosphatase. b. Measure the absorbance at 620 nm. c. The increase in absorbance over time is proportional to the ANT activity.[5]
Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay measures the active transport of EtBr out of bacterial cells.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: a. Harvest bacterial cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS.
-
EtBr Loading: a. Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 0.5 µg/mL). b. To maximize loading, an efflux pump inhibitor like CCCP can be added to de-energize the cells and prevent efflux during this phase. c. Incubate at room temperature to allow EtBr to accumulate inside the cells.
-
Initiate Efflux: a. Centrifuge the cells to remove the external EtBr and resuspend them in PBS containing glucose as an energy source. b. Divide the suspension into two tubes: one with glucose only, and one with glucose and the efflux pump inhibitor.
-
Measure Fluorescence: a. Immediately begin monitoring the fluorescence of the cell suspensions over time. A decrease in fluorescence indicates the efflux of EtBr from the cells. b. A slower rate of fluorescence decay in the presence of the efflux pump inhibitor confirms that the observed efflux is mediated by an active pump.
Mandatory Visualizations
Caption: Overview of the three primary mechanisms of bacterial resistance to Streptomycin.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jksus.org [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
How to optimize Streptomycin concentration for different cell types.
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing streptomycin (B1217042) concentration in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the standard working concentration of streptomycin in cell culture?
The most common working concentration for streptomycin is part of a Penicillin-Streptomycin (Pen-Strep) solution.[1] The typical final concentration in culture media is between 50 to 100 µg/mL of streptomycin, paired with 50 to 100 I.U./mL of penicillin.[2] This concentration is generally effective for preventing contamination from gram-negative bacteria, while penicillin targets gram-positive bacteria.[1][3]
Q2: Why is it necessary to optimize the streptomycin concentration?
While standard concentrations work for many robust cell lines, optimization is critical for several reasons:
-
Cell Type Sensitivity : Primary cells and certain sensitive cell lines can be more susceptible to the toxic effects of antibiotics than established cell lines.[4][5]
-
Off-Target Effects : Streptomycin can interfere with mitochondrial protein synthesis, induce cellular stress, and alter gene expression, potentially confounding experimental results.[6][7]
-
Toxicity : High concentrations of Pen-Strep can be toxic to some cell lines, leading to reduced proliferation, changes in morphology, or cell death.[8][9] A dose-response test is essential to determine the toxicity threshold for your specific cells.[4][8]
Q3: What are the signs of bacterial contamination in a cell culture?
Bacterial contamination can be identified through several key indicators:
-
Cloudy Media : A sudden increase in turbidity or cloudiness in the culture medium is a classic sign of bacterial proliferation.[10][11]
-
Rapid pH Drop : Bacterial metabolism often produces acidic byproducts, causing the phenol (B47542) red indicator in the medium to quickly turn yellow.[11][12]
-
Microscopic Observation : Under a microscope, bacteria appear as tiny, moving granules or rods between your cells.[10]
-
Surface Film : A thin, greasy-looking film may appear on the surface of the medium.[11]
Q4: Can I use streptomycin to eliminate an existing bacterial contamination?
Using antibiotics to treat an existing contamination is generally not recommended. It can lead to the development of antibiotic-resistant bacteria and may mask underlying low-level contamination or the presence of mycoplasma. The best practice is to discard the contaminated culture, decontaminate the incubator and hood, and thaw a fresh, uncontaminated vial of cells.[8][12]
Q5: Are there alternatives to a Penicillin-Streptomycin solution?
Yes, several other antibiotics can be used in cell culture, depending on the specific need.
-
Gentamicin : Offers a broader spectrum of activity than streptomycin, particularly against Gram-negative strains, and is more stable.[1][13][14] It may be harsher on sensitive cell types.[13]
-
Kanamycin : Effective against both gram-positive and gram-negative bacteria.[15]
-
Puromycin, G418, Blasticidin : These are typically used as selection antibiotics to generate stable cell lines expressing a resistance gene, rather than for routine contamination prevention.[16][17]
Experimental Protocol: Determining Optimal Streptomycin Concentration (Kill Curve Assay)
This protocol details how to perform a dose-response experiment (kill curve) to find the minimum concentration of streptomycin that is effective against bacteria without being toxic to the cells.[18][19]
Objective
To determine the lowest effective concentration of streptomycin that prevents bacterial growth while minimizing cytotoxicity to a specific cell line.
Materials
-
Your mammalian cell line of interest
-
Complete growth medium
-
Penicillin-Streptomycin solution (stock)
-
Multi-well tissue culture plates (24- or 96-well)
-
Sterile phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
Methodology
-
Cell Plating :
-
Seed your cells in a 24-well plate at a density that allows them to reach 30-50% confluency within 24 hours.[18]
-
Include wells for a "no antibiotic" control and a "no cells" control.
-
-
Preparation of Antibiotic Dilutions :
-
Prepare a series of 2-fold serial dilutions of streptomycin in your complete culture medium. A typical range to test for cytotoxicity is from 0 µg/mL (control) up to 500 µg/mL.
-
A suggested concentration range for an initial test could be: 0, 25, 50, 100, 200, 400 µg/mL.
-
-
Treatment :
-
After 24 hours of incubation, aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of streptomycin to the corresponding wells.[18]
-
-
Incubation and Observation :
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope for signs of toxicity, such as rounding, detachment (sloughing), the appearance of vacuoles, or a decrease in confluency.[8][9]
-
Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[18][19]
-
-
Assessment of Viability :
-
Data Analysis :
-
Plot the cell viability (%) against the streptomycin concentration to generate a dose-response curve.[21]
-
The optimal concentration is the lowest dose that shows minimal impact on cell viability and morphology compared to the "no antibiotic" control. The highest concentration that does not cause significant cell death is considered the maximum tolerable dose.
-
Workflow Diagram
Troubleshooting Guide
This section addresses common issues encountered when using streptomycin in cell culture.
Table 1: Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cells are growing slowly or dying after adding Pen-Strep. | 1. Streptomycin Cytotoxicity : The concentration is too high for your specific cell type.[8] 2. Mycoplasma Contamination : Antibiotics can mask slow-growing contaminants that affect cell health.[13] 3. Off-Target Effects : Streptomycin is interfering with essential cellular processes like mitochondrial function.[6] | 1. Perform a dose-response (kill curve) assay to determine the maximum non-toxic concentration.[9] 2. Test for mycoplasma using a PCR-based assay or DNA staining.[11] 3. Reduce the streptomycin concentration or switch to an antibiotic with a different mechanism of action (e.g., one that targets the cell wall).[6] |
| Persistent contamination despite using Pen-Strep. | 1. Resistant Bacteria : The contaminating bacteria are resistant to penicillin or streptomycin. 2. Mycoplasma or Fungal Contamination : Pen-Strep is ineffective against mycoplasma, fungi, or yeast.[13][22] 3. Poor Aseptic Technique : The source of contamination is procedural. | 1. Discard the culture. Review and reinforce aseptic technique. Consider using a broader-spectrum antibiotic like Gentamicin temporarily.[14] 2. Use a specific mycoplasma detection kit and treatment (e.g., MycoXpert) or add an antifungal agent like Amphotericin B.[13] 3. Review all lab procedures, decontaminate equipment, and ensure all reagents are sterile. |
| Experimental results are inconsistent or not reproducible. | 1. Sub-lethal Antibiotic Effects : Even non-toxic concentrations of streptomycin can alter cell physiology, gene expression, or signaling pathways.[6][23] 2. Variable Reagent Quality : Lot-to-lot variability in antibiotic solutions. | 1. Culture cells without antibiotics for several passages before critical experiments. Use antibiotic-free medium for the experiment itself. 2. If possible, test new lots of antibiotics or purchase from suppliers that guarantee lot-to-lot consistency.[17] 3. Always include a "no antibiotic" control group in your experiments to quantify any baseline effects. |
Troubleshooting Logic Diagram
Advanced Considerations: Off-Target Effects
Streptomycin, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. However, eukaryotic mitochondria evolved from bacteria and possess similar ribosomes, making them a primary target for off-target effects.[6]
Key Off-Target Mechanisms
-
Mitochondrial Dysfunction : Streptomycin can inhibit mitochondrial protein synthesis, leading to impaired mitochondrial function, increased production of reactive oxygen species (ROS), and cellular stress.[6][7]
-
Altered Gene Expression : Studies have shown that Pen-Strep can alter the expression of numerous genes, which can impact cell differentiation and function.[6]
-
Ion Channel Interference : Streptomycin has been reported to block stretch-activated ion channels, which can affect processes like cell volume regulation.[23]
Signaling Pathway of Streptomycin-Induced Cytotoxicity
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 3. Penicillin-Streptomycin suitable for cell culture, lyophilized (clear, colorless solution after reconstitution), non-sterile; 0.2 μm filtered, sufficient for 20 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Cell Culture Basics [sigmaaldrich.com]
- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immunologicalsciences.com [immunologicalsciences.com]
- 9. biosera.com [biosera.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. goldbio.com [goldbio.com]
- 13. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 14. goldbio.com [goldbio.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 21. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 22. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 23. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Streptomycin in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation rate of Streptomycin (B1217042) in cell culture media. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is Streptomycin in cell culture media at 37°C?
A1: As a general guideline, Streptomycin, when combined with Penicillin in a solution, is considered stable for approximately three days in cell culture media at 37°C.[1][2][3] However, the exact degradation rate can be influenced by several factors.
Q2: What factors can influence the degradation rate of Streptomycin in my cell culture?
A2: The stability of Streptomycin in your cell culture medium can be affected by several factors, including:
-
Temperature: Higher temperatures accelerate the degradation of Streptomycin.[4][5]
-
pH: Streptomycin is most stable in neutral pH conditions and degrades more rapidly in acidic or alkaline environments.[4][5]
-
Light Exposure: Exposure to light can contribute to the degradation of Streptomycin. It is advisable to store media containing Streptomycin in the dark.
-
Media Components: The specific composition of your cell culture medium, including the presence of certain ions or organic matter, can influence Streptomycin's stability.[4][5]
Q3: I'm experiencing unexpected contamination in my long-term cultures, even with Penicillin-Streptomycin. Could Streptomycin degradation be the cause?
A3: Yes, this is a possibility. If your experiment runs longer than a few days without a medium change, the concentration of active Streptomycin can decrease significantly due to degradation. This reduction in antibiotic activity can create a window of opportunity for bacterial contaminants to establish and proliferate. It is crucial to replenish the medium regularly, typically every 2-3 days, to maintain an effective concentration of the antibiotic.
Q4: Are there any off-target effects of Streptomycin or its degradation products on mammalian cells?
A4: Yes, researchers should be aware of potential off-target effects. Studies have shown that Streptomycin can impact mammalian cells by:
-
Inhibiting protein synthesis: Although its primary target is bacterial ribosomes, Streptomycin can also affect mitochondrial protein synthesis in eukaryotic cells.[6][7][8]
-
Altering cell differentiation and growth: Some studies have reported that Streptomycin can reduce cell differentiation and growth in certain cell types.[6][7][8]
-
Affecting mitochondrial function: The impact on mitochondrial protein synthesis can lead to broader effects on mitochondrial function.[6][7][8]
The specific effects of Streptomycin degradation products on mammalian cells are not as well-characterized, but it is a possibility that they could also have unintended biological activities.
Q5: How can I determine the actual concentration of active Streptomycin in my culture medium over time?
A5: To accurately determine the concentration of active Streptomycin, you can perform a stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The detailed experimental protocol provided in this guide outlines the steps to conduct such a study.
Data on Streptomycin Stability
While specific degradation kinetics in common cell culture media are not extensively published, the following table summarizes the generally accepted stability and factors influencing it. Researchers are encouraged to determine the precise stability in their specific experimental system using the provided protocol.
| Parameter | Value/Information | Source(s) |
| General Stability in Media at 37°C | Approximately 3 days | [1][2][3] |
| Effect of Temperature | Degradation is enhanced at higher temperatures. | [4][5] |
| Effect of pH | Most stable at neutral pH; decomposes in acidic and basic conditions. | [4][5] |
| Effect of Light | Exposure to light can increase the rate of degradation. | |
| Half-life in an Aquatic Environment | Decreased from 103.4 days at 15°C to 30.9 days at 40°C. | [5] |
Troubleshooting Guide
This guide addresses specific issues that may arise due to the degradation of Streptomycin in your cell culture experiments.
| Issue | Potential Cause | Recommended Action |
| Sudden bacterial contamination in a culture that was previously clear. | Streptomycin has degraded below its effective concentration. | 1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Review your medium change schedule. For long-term experiments, ensure the medium is replaced every 2-3 days. 3. For critical long-term experiments, consider performing a stability study to determine the effective lifespan of Streptomycin in your specific medium and under your experimental conditions. |
| Inconsistent experimental results in long-term assays. | The decreasing concentration of active Streptomycin over time may be an uncontrolled variable. Off-target effects of Streptomycin or its degradation products could be influencing cellular processes. | 1. Standardize your medium change schedule across all experiments. 2. Consider if the off-target effects of Streptomycin (e.g., on protein synthesis or mitochondrial function) could be impacting your results. 3. If feasible for your experimental design, include a control group cultured without Streptomycin to assess its impact. |
| Visible precipitate in the medium after prolonged incubation. | While not directly caused by Streptomycin degradation, it indicates a change in the medium's chemical composition over time, which can also affect antibiotic stability. | 1. Do not use medium with a visible precipitate. 2. Ensure proper storage of media and supplements. 3. Avoid repeated freeze-thaw cycles of supplemented media. |
Experimental Protocols
Protocol: Determining the Stability of Streptomycin in Cell Culture Medium
This protocol outlines a method to quantify the concentration of Streptomycin in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)
-
Streptomycin sulfate (B86663) standard
-
Sterile, filtered HPLC-grade water
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable ion-pairing agent
-
Sterile 15 mL conical tubes
-
0.22 µm sterile syringe filters
-
HPLC system with a C18 column and UV detector
2. Experimental Workflow:
3. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205-215 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Generate a standard curve by plotting the peak area of the Streptomycin standard against its known concentrations.
-
Use the standard curve to determine the concentration of Streptomycin in your samples at each time point.
-
Plot the concentration of Streptomycin versus time.
-
To calculate the half-life (t½), you can use the first-order decay equation if the degradation follows first-order kinetics: ln(Ct) = ln(C0) - kt Where:
-
Ct is the concentration at time t
-
C0 is the initial concentration
-
k is the degradation rate constant The half-life can then be calculated as: t½ = 0.693 / k
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between factors influencing Streptomycin stability and the potential consequences for cell culture experiments.
References
- 1. 青链霉素 suitable for cell culture, lyophilized (clear, colorless solution after reconstitution), non-sterile; 0.2 μm filtered, sufficient for 20 mL | Sigma-Aldrich [sigmaaldrich.com]
- 2. Streptomycin powder,BioReagent,cellculture 3810-74-0 [sigmaaldrich.com]
- 3. Penicillin Streptomycin Solution, Pen-Strep (10,000 U/mL) for Cell Culture [sigmaaldrich.com]
- 4. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Streptomycin Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the signs of streptomycin (B1217042) toxicity in cell culture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell culture that may be related to streptomycin toxicity.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell proliferation or viability | Streptomycin Toxicity: High concentrations or prolonged exposure to streptomycin can be cytotoxic to some cell lines. | - Verify Concentration: Ensure the working concentration of streptomycin is appropriate for your specific cell line (typically 50-100 µg/mL). - Perform a Dose-Response Experiment: Determine the optimal non-toxic concentration for your cells. - Reduce Exposure Time: If possible, limit the duration of exposure to streptomycin. - Consider Alternatives: If your cells are particularly sensitive, consider using other antibiotics or antibiotic-free media with strict aseptic technique. |
| Nutrient Depletion/Metabolite Buildup: Over-confluent cultures can exhibit decreased proliferation. | - Subculture Cells: Passage your cells at a lower density. - Change Media: Refresh the culture medium to replenish nutrients and remove waste products. | |
| Mycoplasma Contamination: Mycoplasma can affect cell growth and metabolism. | - Test for Mycoplasma: Use a PCR-based or fluorescence staining kit to check for contamination. - Discard Contaminated Cultures: If positive, discard the culture and decontaminate the incubator and hood. | |
| Changes in cell morphology (e.g., rounding, detachment, granularity) | Streptomycin Toxicity: Some cell types may exhibit morphological changes in response to streptomycin-induced stress. | - Microscopic Examination: Regularly observe your cells under a microscope for any deviations from their normal morphology. - Lower Streptomycin Concentration: Reduce the concentration of streptomycin to the lowest effective level. - Control Experiment: Culture a parallel batch of cells without streptomycin to compare morphology. |
| Bacterial or Fungal Contamination: Microbial contamination can rapidly alter cell morphology and culture conditions. | - Check for Turbidity and pH Shift: Visually inspect the culture medium for cloudiness and a sudden color change (if using phenol (B47542) red). - Microscopic Inspection: Look for bacteria (small, motile particles) or fungi (filamentous structures) between your cells. | |
| Altered experimental results (e.g., changes in protein expression, differentiation, or metabolic assays) | Off-Target Effects of Streptomycin: Streptomycin can interfere with mitochondrial protein synthesis and induce cellular stress, potentially confounding experimental data.[1][2][3] | - Culture without Antibiotics: For critical experiments, culture cells in antibiotic-free medium to eliminate potential interference. Strict aseptic technique is paramount. - Use Alternative Antibiotics: If an antibiotic is necessary, consider one with a different mechanism of action that is less likely to affect your specific pathway of interest. - Acknowledge and Control: If streptomycin must be used, acknowledge its potential effects in your data interpretation and include appropriate controls. |
Frequently Asked Questions (FAQs)
1. What are the primary signs of streptomycin toxicity in cell culture?
The most common signs of streptomycin toxicity include:
-
Reduced Cell Proliferation and Viability: A noticeable decrease in the rate of cell growth or an increase in cell death.
-
Morphological Changes: Cells may appear rounded, shrunken, granular, or detach from the culture surface. In some specialized cells, like those in the guinea pig vestibule, changes can include bulging of the cell surface and loss of microvilli.[4]
-
Altered Cellular Functions: This can manifest as reduced differentiation capacity, decreased protein synthesis, and changes in mitochondrial network morphology.[2][3][5]
2. How does streptomycin cause toxicity in mammalian cells?
Streptomycin's primary target is the 30S ribosomal subunit in bacteria, inhibiting protein synthesis.[1] However, mitochondria in eukaryotic cells have their own ribosomes that are structurally similar to bacterial ribosomes.[1] This similarity allows streptomycin to bind to mitochondrial ribosomes, disrupting the synthesis of essential mitochondrial proteins.[1][3] This interference can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and cellular stress.[6][7][8]
3. What concentrations of streptomycin are generally considered safe for cell culture?
The standard working concentration for streptomycin in cell culture is typically between 50 and 100 µg/mL.[1] However, the sensitivity to streptomycin can vary significantly between different cell types. It is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell line.
4. How can I differentiate between streptomycin toxicity and microbial contamination?
| Feature | Streptomycin Toxicity | Microbial Contamination |
| Culture Medium | Usually clear. | Often turbid (cloudy) with a rapid change in pH (color). |
| Microscopic View | Cells may show morphological changes, but no visible microbes between them. | Visible bacteria (small, motile) or fungi (filaments, spores) are present. |
| Progression | Onset may be gradual and dependent on concentration and cell type. | Typically rapid and widespread throughout the culture. |
5. Are there any alternatives to using streptomycin in cell culture?
Yes, several alternatives exist:
-
Antibiotic-Free Culture: The best practice for sensitive or critical experiments is to maintain cultures in antibiotic-free media. This requires strict adherence to aseptic techniques to prevent contamination.
-
Other Antibiotics: If an antibiotic is necessary, consider using a combination with a different mechanism of action, such as penicillin, which targets bacterial cell wall synthesis and is generally considered less toxic to mammalian cells.[9] However, it is important to note that any antibiotic can have off-target effects.
-
Anti-mycoplasma Reagents: For mycoplasma-specific prevention or treatment, dedicated reagents are more effective than broad-spectrum antibiotics.
Quantitative Data on Streptomycin Toxicity
The following tables summarize quantitative data from studies investigating the effects of streptomycin on different cell types.
Table 1: Effects of Streptomycin on C2C12 Myotube Differentiation and Morphology
| Parameter | Control (Carbenicillin/Ampicillin) | Streptomycin-Treated | Percent Change |
| Differentiation Index | ~33% | ~25% | -25% |
| Fusion Index | ~20% | ~8% | -60% |
| Myotube Diameter | Not specified | Not specified | ~40% reduction |
| Mitochondrial Footprint | Not specified | Not specified | -64% |
| Mitochondrial Branch Length | Not specified | Not specified | -34% |
Data extracted from a study on C2C12 myoblasts differentiated in the presence of different antibiotics.[2][3][5]
Table 2: Effects of Streptomycin on Murine Oocyte Maturation and Fertilization
| Parameter | Control | Streptomycin (50 µg/mL) |
| Polar Body Rate | 92% | 40% |
| Fertilization Rate (IVF) | 74% | 23% |
Data from a study assessing the reproductive toxicity of streptomycin in vitro.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Streptomycin solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of streptomycin. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare Cell Suspension: Harvest cells and resuspend them in a suitable buffer or medium to obtain a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Loading Hemocytometer: Carefully load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Cell Counting: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate Viability:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Cell suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with streptomycin at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of streptomycin-induced toxicity in mammalian cells.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scanning electron microscopic observation of dark cells after streptomycin perfusion of the vestibule in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes | Semantic Scholar [semanticscholar.org]
- 6. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomycin generates oxidative stress in melanin-producing cells: In vitro study with EPR spectroscopy evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
Technical Support Center: Troubleshooting Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address why your Penicillin-Streptomycin (Pen-Strep) solution may not be preventing contamination in your cell cultures. The information is tailored for researchers, scientists, and drug development professionals.
FAQs: Common Reasons for Pen-Strep Failure
Q1: My cultures are still getting contaminated despite using Pen-Strep. What is the most likely cause?
A1: The most common reason for persistent contamination in the presence of Pen-Strep is the presence of organisms that are resistant to these antibiotics. This includes:
-
Mycoplasma: This is a frequent and often undetected contaminant in cell cultures. Mycoplasmas are a type of bacteria that lack a cell wall, which is the primary target of penicillin.[1][2][3][4] Consequently, penicillin has no effect on them. While streptomycin (B1217042) can inhibit some mycoplasma strains, many are resistant.[1]
-
Antibiotic-Resistant Bacteria: Improper or prolonged use of antibiotics in cell culture can lead to the development of resistant bacterial strains.
-
Fungi (Yeast and Mold): Pen-Strep is not effective against fungal contaminants. If you observe filamentous structures or budding yeast, you will need to use an antifungal agent.[5]
-
Viruses: Antibiotics like Pen-Strep have no effect on viral contaminants.[2]
Q2: How can I tell if my culture is contaminated with mycoplasma?
A2: Mycoplasma contamination is notoriously difficult to detect visually as it does not typically cause the turbidity or pH changes associated with other bacterial contamination.[2][3] Signs of mycoplasma contamination can be subtle and include changes in cell growth rates, morphology, and metabolism.[6] Definitive detection requires specific testing methods such as PCR or Hoechst DNA staining.
Q3: Could my Pen-Strep solution be inactive?
A3: Yes, the antibiotics in your Pen-Strep solution can degrade over time, losing their efficacy. The stability of the solution is dependent on storage conditions and handling.
Q4: What is the proper way to store and handle Pen-Strep?
A4: To maintain its effectiveness, Pen-Strep solutions should be stored frozen (at -20°C) for long-term storage. Once thawed, it is recommended to aliquot the solution into smaller, single-use volumes and refreeze them to avoid repeated freeze-thaw cycles.[7][8] Thawed solutions can be stored at 4°C for a short period, typically up to two weeks.[7]
Q5: Am I using the correct concentration of Pen-Strep?
A5: The standard working concentration for Pen-Strep in cell culture is typically 1% of a 100x stock solution, which translates to 100 U/mL of penicillin and 100 µg/mL of streptomycin. However, some cell lines can be sensitive to higher concentrations, and it's always best to determine the optimal concentration for your specific cells. Using a concentration that is too low will not be effective in preventing contamination.
Troubleshooting Guide
If you are experiencing contamination despite using Pen-Strep, follow this troubleshooting guide:
Step 1: Identify the Contaminant
Carefully examine your cell culture under a microscope.
-
Bacterial Contamination: Look for small, motile particles that may appear as rods or cocci. The media may become turbid and change color (often yellow due to a drop in pH).[5][9]
-
Yeast Contamination: Observe round or oval particles that may be budding. The media may become turbid and change color over time.[5]
-
Mold Contamination: Look for thin, filamentous structures (hyphae).[5]
-
Suspected Mycoplasma Contamination: If you notice changes in cell health and growth without visible signs of contamination, you should test for mycoplasma.
Step 2: Isolate and Discard Contaminated Cultures
To prevent cross-contamination, immediately isolate any cultures you suspect are contaminated. It is generally recommended to discard contaminated cultures to protect other experiments and cell lines in the lab.
Step 3: Decontaminate Your Workspace and Equipment
Thoroughly clean and decontaminate your cell culture hood, incubator, water bath, and any other equipment that may have come into contact with the contaminated cultures. Use a disinfectant such as 70% ethanol, followed by a more robust agent like a bleach solution for incubators and hoods.
Step 4: Test for Mycoplasma
If mycoplasma is suspected, it is crucial to test all cell lines in the lab. You can use a PCR-based detection kit or a DNA staining method like Hoechst.
Step 5: Review Your Aseptic Technique
Contamination is often a result of a breach in aseptic technique. Review your laboratory's standard operating procedures and ensure all personnel are adhering to them strictly. This includes proper handwashing, wearing appropriate personal protective equipment (PPE), and working carefully within the sterile field of the biosafety cabinet.
Quantitative Data Summary
Table 1: Stability of Penicillin-Streptomycin Solution
| Storage Condition | Stability | Source(s) |
| Frozen at -20°C | Up to 12 months for stock solutions. | [7][10] |
| Refrigerated at 4°C | Up to 2 weeks for thawed stock solutions. | [7] |
| In culture medium at 37°C | Approximately 3 days. | [8][10] |
Table 2: Common Alternatives to Pen-Strep and Their Working Concentrations
| Antibiotic/Antimycotic | Target Organisms | Typical Working Concentration | Potential Cytotoxicity | Source(s) |
| Gentamicin | Gram-positive and Gram-negative bacteria | 50 µg/mL | Can be cytotoxic at higher concentrations; a kill curve is recommended. | |
| Ciprofloxacin | Gram-positive and Gram-negative bacteria, Mycoplasma | 1-10 µg/mL | Cytotoxicity is cell line-dependent and can be observed at higher concentrations. | [3][6][11][12] |
| Amphotericin B | Fungi (yeast and mold) | 0.25-2.5 µg/mL | Can be toxic to some cell lines. | [5] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based method.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
Positive and negative controls
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent. For optimal results, it is recommended to culture the cells without antibiotics for at least a week before testing.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add 1-5 µL of the extracted DNA to a PCR tube containing the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
Perform PCR using a thermocycler with an appropriate program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Mycoplasma Detection by Hoechst Staining
This method uses a fluorescent dye that binds to DNA to visualize mycoplasma.
Materials:
-
Cells grown on sterile coverslips
-
Indicator cell line (e.g., Vero cells) - optional but recommended for higher sensitivity
-
Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1)
-
Hoechst 33258 staining solution (0.4 µg/mL)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Preparation: Seed your test cells onto a sterile coverslip in a culture dish and allow them to adhere and grow for 24-48 hours. For increased sensitivity, you can co-culture your test cells with an indicator cell line that is known to be free of mycoplasma.
-
Fixation:
-
Staining:
-
Mounting and Visualization:
Protocol 3: Determining Antibiotic Cytotoxicity (Kill Curve)
This protocol helps determine the optimal concentration of an antibiotic that is effective against contaminants without harming your cells.
Materials:
-
Your specific cell line
-
96-well cell culture plate
-
Complete culture medium
-
Antibiotic of interest (e.g., Gentamicin, Ciprofloxacin)
-
Cell viability assay (e.g., MTT, Trypan Blue)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow them to reach about 80% confluency within 24-48 hours.
-
Antibiotic Addition: Prepare a serial dilution of the antibiotic in your complete culture medium. The concentration range should span from well below to well above the recommended working concentration.
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different antibiotic concentrations. Include a control well with no antibiotic. Incubate the plate for the desired period (e.g., 3-7 days).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method. For example, with Trypan Blue, you would trypsinize the cells, stain them, and count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis: Plot the percentage of viable cells against the antibiotic concentration. The lowest concentration that results in 100% cell death is the minimum inhibitory concentration (MIC) for your contaminant. The optimal concentration for your experiments will be a balance between efficacy against contaminants and minimal toxicity to your cells.
Visualizations
References
- 1. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Ciprofloxacin Hydrochloride › Reagents›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 7. biocompare.com [biocompare.com]
- 8. biosera.com [biosera.com]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. carlroth.com [carlroth.com]
- 11. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.de [fishersci.de]
- 14. corning.com [corning.com]
Technical Support Center: Mitigating Streptomycin's Off-Target Effects in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and reducing the off-target effects of Streptomycin (B1217042) in laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to ensure the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Streptomycin's off-target effects in eukaryotic cells?
A1: Streptomycin, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit in bacteria to inhibit protein synthesis.[1][2] Due to the evolutionary origin of mitochondria from bacteria, eukaryotic mitochondrial ribosomes (mitoribosomes) share structural similarities with bacterial ribosomes.[3] Consequently, Streptomycin can bind to the mitoribosome, leading to the inhibition of mitochondrial protein synthesis.[3][4] This interference with mitochondrial function is the principal cause of its off-target effects in mammalian and other eukaryotic cells.[3]
Q2: What are the common observable off-target effects of Streptomycin in cell culture experiments?
A2: The off-target effects of Streptomycin can manifest in various ways, potentially confounding experimental results. Common effects include:
-
Reduced Protein Synthesis: A significant decrease in global protein synthesis rates.[3][5]
-
Impaired Cell Differentiation: Inhibition or reduction in the differentiation of various cell types, including muscle cells (myotubes) and stem cells.[3][5]
-
Altered Mitochondrial Morphology: Fragmentation of the mitochondrial network, resulting in a smaller mitochondrial footprint and shorter branch lengths.[3][5][[“]]
-
Induction of Cellular Stress: Upregulation of cellular stress markers.[3][5]
-
Altered Gene Expression: Changes in the expression levels of genes, particularly those related to contractile proteins and mitochondrial components.[3][5]
-
Inhibition of Sphere-Forming Ability: Reduced ability of cancer cell lines to form spheres in suspension culture, which may be linked to an impact on cancer stem cells.[7]
It is important to note that Streptomycin does not typically affect cell proliferation rates in all cell types, such as C2C12 myoblasts.[3][5]
Q3: My experiment involves studying protein synthesis/mitochondrial function. Should I avoid using Streptomycin?
A3: Yes, it is highly recommended to avoid or carefully control for the use of Streptomycin in studies focusing on protein synthesis, mitochondrial function, cell differentiation, and metabolism.[3][8] The known off-target effects of Streptomycin on these processes can significantly interfere with your experimental outcomes and lead to misinterpretation of data.[3]
Q4: What are suitable alternatives to a Penicillin-Streptomycin solution in cell culture?
A4: Several alternatives can be used to prevent bacterial contamination without interfering with mitochondrial protein synthesis. These include:
-
Antibiotics Targeting the Bacterial Cell Wall: A combination of Penicillin and another beta-lactam antibiotic like Carbenicillin or Ampicillin can be effective against a broad spectrum of bacteria and are less likely to affect eukaryotic cells.[3]
-
Other Aminoglycosides (with caution): While other aminoglycosides like Gentamicin are also used, they may have similar off-target potential, though their specific effects can vary.[1][9] Gentamicin is noted to be more stable at low pH and more effective in controlling bacterial growth in some cases.[1]
-
Other Classes of Antibiotics: Kanamycin and Ciprofloxacin are other potential alternatives, though their off-target effects should also be considered for the specific cell type and experimental context.[10]
-
Natural Compounds: Research is exploring the use of natural compounds like thymol (B1683141) as substitutes for traditional antibiotics in cell culture.[11]
-
Antibiotic-Free Culture: The best practice is to maintain a sterile technique and culture cells without antibiotics whenever possible. Antibiotics should be used as a last resort and for short durations.[7]
Q5: How can I test if Streptomycin is affecting my specific cell line and experiment?
A5: To determine if Streptomycin is influencing your results, you should perform a set of control experiments. A recommended workflow is outlined in the "Experimental Protocols" section below. The key is to compare your experimental endpoint in cells cultured with Streptomycin to cells cultured without Streptomycin and with an alternative antibiotic.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in protein expression or overall protein yield. | Streptomycin-induced inhibition of global and mitochondrial protein synthesis.[3] | 1. Culture cells in antibiotic-free media. 2. Switch to an alternative antibiotic cocktail (e.g., Penicillin-Carbenicillin). 3. Perform a control experiment to quantify protein synthesis (e.g., puromycin (B1679871) incorporation assay) with and without Streptomycin. |
| Cells fail to differentiate or show reduced differentiation efficiency. | Streptomycin can impair the differentiation of various cell types, such as myoblasts and stem cells.[3] | 1. Remove Streptomycin from the differentiation medium. 2. Use an alternative antibiotic that does not target protein synthesis. 3. Include a positive control for differentiation without any antibiotics to establish a baseline. |
| Altered mitochondrial morphology (fragmentation) observed in imaging studies. | Streptomycin is known to cause fragmentation of the mitochondrial network.[3][[“]] | 1. Omit Streptomycin from the culture medium. 2. Compare mitochondrial morphology in cells grown with Streptomycin, without antibiotics, and with an alternative antibiotic using mitochondrial staining (e.g., MitoTracker). |
| Inconsistent or unexpected results in metabolic assays. | Off-target effects of Streptomycin on mitochondrial function can alter cellular metabolism.[3] | 1. Repeat key metabolic assays in the absence of Streptomycin. 2. Use a control antibiotic that does not target mitochondria. 3. Validate findings by measuring key metabolic indicators like ATP levels or oxygen consumption rates under different antibiotic conditions. |
| Reduced sphere formation in cancer stem cell assays. | Streptomycin has been shown to inhibit the sphere-forming ability of cancer cell lines.[7] | 1. Conduct sphere formation assays in antibiotic-free media. 2. If antibiotics are necessary, use a combination that does not include aminoglycosides. |
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of Streptomycin observed in C2C12 myotube differentiation experiments.
Table 1: Effects of Streptomycin on Myotube Morphology and Differentiation
| Parameter | Effect of Streptomycin | Reference |
| Myotube Diameter | ~40% reduction | [3][5][12] |
| Differentiation Index | 25% lower | [3][5][[“]] |
| Fusion Index | 60% lower | [3][5][[“]] |
Table 2: Effects of Streptomycin on Mitochondrial Network and Gene Expression
| Parameter | Effect of Streptomycin | Reference |
| Mitochondrial Footprint | 64% smaller | [3][5][[“]] |
| Mitochondrial Branch Length | 34% shorter | [3][5][[“]] |
| Myh3 Gene Expression | Significantly lower | [3][5] |
| Acta1 Gene Expression | Significantly lower | [3][5] |
Experimental Protocols
Protocol 1: Validating and Mitigating Off-Target Effects of Streptomycin
This protocol provides a framework to assess the impact of Streptomycin on your specific experimental system and to select a suitable alternative.
Objective: To determine if Streptomycin is causing off-target effects and to identify a non-interfering antibiotic regimen.
Materials:
-
Your eukaryotic cell line of interest
-
Standard cell culture medium
-
Penicillin-Streptomycin solution (Pen-Strep)
-
Alternative antibiotic: e.g., Carbenicillin and Ampicillin, or Gentamicin
-
Reagents for your specific experimental assay (e.g., protein synthesis assay, differentiation markers, mitochondrial stain)
Methodology:
-
Establish Four Experimental Conditions:
-
Condition A (Standard): Cells cultured in standard medium with Pen-Strep.
-
Condition B (Antibiotic-Free Control): Cells cultured in standard medium without any antibiotics. This serves as the baseline for optimal cellular function, assuming no contamination.
-
Condition C (Alternative Antibiotic): Cells cultured in standard medium with an alternative antibiotic (e.g., Carbenicillin and Ampicillin).
-
Condition D (Streptomycin Only): Cells cultured in standard medium with only Streptomycin (and Penicillin if your standard is Pen-Strep) to isolate the effect of Streptomycin.
-
-
Cell Culture:
-
Plate your cells at the desired density for your experiment.
-
Culture the cells under the four different conditions for a duration relevant to your experiment (e.g., throughout the differentiation process or for a specific treatment period).
-
Ensure all other culture parameters (temperature, CO2, humidity) are kept constant.
-
-
Perform Your Primary Assay:
-
At the end of the culture period, perform your key experimental assay on cells from all four conditions. This could be:
-
Protein Synthesis Assay: Use a puromycin incorporation assay (e.g., SUnSET) followed by western blotting.
-
Differentiation Analysis: Stain for differentiation markers and quantify the percentage of differentiated cells.
-
Mitochondrial Morphology: Stain with a mitochondrial dye (e.g., MitoTracker Red CMXRos) and analyze images for network integrity.
-
Gene Expression Analysis: Perform qRT-PCR for genes of interest.
-
-
-
Data Analysis and Interpretation:
-
Compare the results from Condition A (Pen-Strep) and Condition D (Streptomycin only) to Condition B (Antibiotic-Free). A significant difference suggests an off-target effect of Streptomycin.
-
Compare the results from Condition C (Alternative Antibiotic) to Condition B (Antibiotic-Free). If there is no significant difference, the alternative antibiotic is likely a suitable, non-interfering replacement for Streptomycin.
-
If Condition B is not viable due to contamination, Condition C becomes your new baseline for comparison.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Streptomycin's off-target effects in eukaryotic cells.
Caption: Troubleshooting workflow for suspected Streptomycin-induced off-target effects.
References
- 1. goldbio.com [goldbio.com]
- 2. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 3. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes | Semantic Scholar [semanticscholar.org]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. research.vu.nl [research.vu.nl]
Stability of Streptomycin at different pH and temperatures.
Welcome to the technical support center for Streptomycin (B1217042). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Streptomycin under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for storing Streptomycin solutions?
A1: Streptomycin exhibits maximum stability in a pH range of 3.0 to 7.0, with the greatest stability observed between pH 6.5 and 7.0.[1][2] It is sensitive to both strongly acidic and alkaline conditions, which lead to its decomposition.[3][4] In acidic environments, it undergoes hydrolysis, while alkaline conditions can lead to the formation of maltol.[5]
Q2: My Streptomycin solution is for cell culture. How stable is it at 37°C?
A2: In a typical cell culture medium at 37°C, Streptomycin is stable for up to three days.[6][7] For longer-term experiments, it is advisable to replenish the antibiotic with fresh media. In pure distilled water at 37°C, streptomycin sulfate (B86663) has been shown to be stable for 21 days.[1]
Q3: I need to prepare a stock solution of Streptomycin. What are the recommended storage conditions and for how long is it stable?
A3: Streptomycin stock solutions can be stored at 2-8°C for up to one month.[7] For extended storage, it is recommended to aliquot the stock solution and store it at -20°C for up to a year.[7][8] Avoid repeated freeze-thaw cycles to prevent degradation of the antibiotic.
Q4: Can I autoclave my media after adding Streptomycin?
A4: No, Streptomycin should not be autoclaved. It is heat-sensitive, and high temperatures will cause significant degradation.[1] Streptomycin solutions should be sterilized by filtration through a 0.22 µm filter.[8] Thermal degradation at temperatures above 70°C can produce streptidine (B14820) and streptobiosamine.[5]
Q5: I observed a color change in my Streptomycin solution. Is it still effective?
A5: A color change, such as turning yellow or brown, can indicate degradation of the Streptomycin. This degradation can be accelerated by exposure to light, high temperatures, or inappropriate pH levels.[3] Degraded Streptomycin has reduced antibacterial activity.[3] It is recommended to discard any discolored solution and prepare a fresh batch.
Q6: How does temperature affect the stability of Streptomycin?
A6: Higher temperatures accelerate the degradation of Streptomycin.[3][9] For instance, the half-life of Streptomycin in an aqueous solution decreases from 103.4 days at 15°C to 30.9 days at 40°C.[3] At 60°C, a significant loss of activity is observed after only three days.[1]
Quantitative Stability Data
The following tables summarize the stability of Streptomycin under different pH and temperature conditions.
Table 1: Effect of Temperature on the Half-Life of Streptomycin in Aqueous Solution
| Temperature (°C) | Half-Life (days) |
| 15 | 103.4 |
| 40 | 30.9 |
Data sourced from a study on Streptomycin degradation in an aquatic environment.[3]
Table 2: Stability of Streptomycin Sulfate in Different Conditions
| Temperature (°C) | Medium | pH | Stability Duration |
| 37 | Distilled Water | - | 21 days |
| 60 | Distilled Water | - | < 3 days |
| 37 | Cell Culture Medium | ~7.4 | 3 days |
| 2-8 | Stock Solution | - | 1 month |
| -20 | Stock Solution | - | 1 year |
Data compiled from various sources.[1][6][7][8]
Experimental Protocols
Protocol 1: Preparation of Streptomycin Stock Solution
This protocol describes the preparation of a 100 mg/mL Streptomycin stock solution.
Materials:
-
Streptomycin sulfate powder
-
Sterile distilled water
-
Sterile container
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of Streptomycin sulfate powder. For a 100 mg/mL solution, add 100 g of Streptomycin sulfate to a sterile container.
-
Add sterile distilled water to approximately 80% of the final desired volume (e.g., 0.8 L for a final volume of 1 L).
-
Mix thoroughly until the powder is completely dissolved.
-
Bring the solution to the final volume with sterile distilled water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterilized stock solution into smaller, sterile tubes for storage at -20°C.
Protocol 2: Assessment of Streptomycin Stability by HPLC
This protocol outlines a general method for assessing the stability of Streptomycin using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of Streptomycin in a solution over time under specific pH and temperature conditions.
Materials:
-
Streptomycin solution to be tested
-
HPLC system with a suitable detector (e.g., UV at 205 nm or Pulsed Amperometric Detector)
-
Reversed-phase C18 column or a base-deactivated reversed-phase silica (B1680970) gel column
-
Mobile phase components (e.g., sodium sulfate, sodium octanesulfonate, acetonitrile, phosphate (B84403) buffer)
-
pH meter
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare Streptomycin solutions at the desired concentrations in buffers of varying pH.
-
Incubation: Incubate the prepared samples at the desired temperatures.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase consists of an aqueous solution with sodium sulfate, sodium octanesulfonate, acetonitrile, and a phosphate buffer at a controlled pH (e.g., pH 3.0).[10]
-
Inject a standard solution of Streptomycin of known concentration to generate a calibration curve.
-
Inject the samples collected at each time point.
-
Detect the Streptomycin peak and record its area.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of Streptomycin in each sample based on the peak area.
-
Plot the concentration of Streptomycin versus time for each condition (pH and temperature).
-
Calculate the degradation rate and half-life of Streptomycin under each experimental condition.
-
Visualizations
Caption: Workflow for assessing Streptomycin stability.
Caption: Key factors influencing Streptomycin stability.
References
- 1. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) The stability of streptomycin. (1946) | Peter P. Regna | 24 Citations [scispace.com]
- 3. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Penicillin Streptomycin Solution, Pen-Strep (10,000 U/mL) for Cell Culture [sigmaaldrich.com]
- 7. Streptomycin powder,BioReagent,cellculture 3810-74-0 [sigmaaldrich.com]
- 8. Streptomycin Stock Solution [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling Streptomycin-Resistant Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with streptomycin-resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of streptomycin (B1217042) resistance in bacteria?
A1: Bacteria primarily develop resistance to streptomycin through three main mechanisms:
-
Target Modification: Mutations in the bacterial genes encoding the 16S ribosomal RNA (rrs) or the ribosomal protein S12 (rpsL) can alter the binding site of streptomycin on the 30S ribosomal subunit. This is a common mechanism of acquired resistance.[1][2]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes, such as aminoglycoside-modifying enzymes (AMEs), which chemically modify the streptomycin molecule.[2] These modifications, including phosphorylation, adenylylation, and acetylation, prevent the antibiotic from binding to its ribosomal target.[2]
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport streptomycin out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.[3]
Q2: How can I confirm if my bacterial strain is resistant to streptomycin?
A2: You can confirm streptomycin resistance by determining the Minimum Inhibitory Concentration (MIC) of your bacterial strain. This can be done using methods like broth microdilution or agar (B569324) dilution assays. A higher MIC value compared to a susceptible control strain indicates resistance.
Q3: Are there standard laboratory safety procedures for working with streptomycin-resistant bacteria?
A3: Yes, it is crucial to follow standard biosafety practices. Most streptomycin-resistant bacteria are classified as Biosafety Level 2 (BSL-2) organisms. Key safety measures include:
-
Working in a biological safety cabinet (BSC) for procedures that may generate aerosols.
-
Wearing appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.
-
Decontaminating all work surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol (B145695) or a fresh 10% bleach solution) before and after work.[4]
-
Properly disposing of all contaminated materials by autoclaving.[4]
-
Washing hands thoroughly with soap and water after handling any biological materials.[4]
Q4: What are some alternative antibiotics I can use for a streptomycin-resistant strain?
A4: The choice of an alternative antibiotic depends on the bacterial species and its specific resistance profile. It is essential to perform antibiotic susceptibility testing to identify effective alternatives. Common alternatives may include other classes of antibiotics like tetracyclines (e.g., doxycycline) or other aminoglycosides, depending on the resistance mechanism.[5] However, cross-resistance to other aminoglycosides can occur.[6][7]
Q5: What is cross-resistance, and how does it relate to streptomycin resistance?
A5: Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[7][8] For example, a mutation in the ribosomal target that confers streptomycin resistance might also lead to resistance to other aminoglycoside antibiotics.[6] Similarly, some efflux pumps can expel a broad range of antibiotics.[3][9]
Troubleshooting Guides
Problem 1: My supposedly streptomycin-resistant strain is showing susceptibility in my experiment.
| Possible Cause | Troubleshooting Step |
| Loss of Resistance Plasmid: If the resistance gene is on a plasmid, it may have been lost during subculturing without selective pressure. | Re-streak the culture on a medium containing streptomycin to select for resistant colonies. |
| Incorrect Antibiotic Concentration: The concentration of streptomycin in your media may be too high. | Verify the concentration of your streptomycin stock solution and the final concentration in your experimental setup. |
| Contamination: Your culture may be contaminated with a susceptible strain. | Perform a Gram stain and streak for single colonies to ensure culture purity. Confirm the identity of the isolate. |
| Inactivation of Streptomycin: The streptomycin stock solution may have degraded. | Prepare a fresh stock solution of streptomycin and store it properly (typically protected from light and at a low temperature). |
Problem 2: I am getting inconsistent results in my streptomycin susceptibility tests.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability: The density of the bacterial inoculum can significantly affect the outcome of susceptibility tests. | Standardize your inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting cell density. |
| Media Composition: The type of growth medium can influence the activity of streptomycin. | Use a standardized medium, such as Mueller-Hinton broth or agar, for susceptibility testing. |
| Incubation Conditions: Variations in incubation time and temperature can lead to inconsistent results. | Ensure consistent incubation times and temperatures for all experiments. |
| Edge Effects in Microplates: In broth microdilution assays, evaporation from the outer wells can concentrate the antibiotic and affect results. | Avoid using the outermost wells of the microplate for critical samples, or fill them with sterile media to minimize evaporation. |
Problem 3: I am unable to amplify the expected resistance gene using PCR.
| Possible Cause | Troubleshooting Step |
| Incorrect Primer Design: The primers may not be specific to the target gene in your bacterial strain. | Verify the primer sequences against known resistance gene sequences and consider designing new primers if necessary. |
| Poor DNA Quality: The template DNA may be degraded or contain PCR inhibitors. | Assess the quality and quantity of your extracted DNA. Consider re-purifying the DNA if necessary. |
| PCR Conditions Not Optimized: The annealing temperature or other PCR parameters may not be optimal for your primers and template. | Perform a gradient PCR to determine the optimal annealing temperature. Optimize other PCR parameters such as MgCl2 concentration and extension time. |
| Absence of the Gene: The strain may possess a different resistance mechanism than the one you are targeting. | Consider testing for other known streptomycin resistance genes or using a broader screening method. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Streptomycin against Selected Pathogens
| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains |
| Yersinia pestis | ≤ 4 | 8 | ≥ 16 |
| Francisella tularensis | ≤ 8 | No Intermediate criteria | No Resistant criteria |
| Brucella spp. | ≤ 8 | No Intermediate criteria | No Resistant criteria |
Data from FDA 2011. Note that these concentrations may not be the latest approved values.[10]
Table 2: Examples of Streptomycin MIC Ranges for Different Bacterial Genera
| Bacterial Genus | MIC Range (µg/mL) | Reference |
| Leptospira | 0.39 - 3.13 | [11] |
| Salmonella enterica serovars | <100 (sensitive) to >100 (resistant) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of streptomycin for a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Streptomycin stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Streptomycin Dilutions: a. Prepare a series of two-fold dilutions of the streptomycin stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should span a range that includes the expected MIC.
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This is often achieved by diluting a 0.5 McFarland standard suspension 1:100.
-
Inoculate the Microtiter Plate: a. Transfer 50 µL of each streptomycin dilution to the corresponding wells of a new 96-well plate. b. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. c. Include a positive control well (bacteria in CAMHB without streptomycin) and a negative control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of streptomycin that completely inhibits visible bacterial growth.
Protocol 2: Identification of Streptomycin Resistance Genes (rpsL and rrs) by PCR and Sequencing
This protocol describes the amplification and sequencing of the rpsL and rrs genes to identify mutations associated with streptomycin resistance.
Materials:
-
Bacterial genomic DNA
-
PCR primers for rpsL and rrs genes
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: a. Extract high-quality genomic DNA from the bacterial strain of interest using a commercial kit or a standard protocol.
-
PCR Amplification: a. Set up a PCR reaction for each gene using the extracted genomic DNA as a template and specific primers for the rpsL and rrs genes. b. A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: a. Purify the remaining PCR product to remove primers and dNTPs. b. Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: a. Align the obtained sequence with the wild-type sequence of the respective gene from a susceptible reference strain. b. Identify any nucleotide changes that could result in amino acid substitutions (for rpsL) or changes in the rRNA structure (for rrs).
Mandatory Visualizations
Caption: Major mechanisms of bacterial resistance to streptomycin.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southernbiological.com [southernbiological.com]
- 4. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
- 9. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Streptomycin and Penicillin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Streptomycin and Penicillin against gram-negative bacteria, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers and professionals in understanding the nuances of these two foundational antibiotics in the context of gram-negative bacterial infections.
Executive Summary
Streptomycin, an aminoglycoside, and Penicillin, a β-lactam, exhibit fundamentally different mechanisms of action, which dictates their efficacy profiles against gram-negative bacteria. Generally, Streptomycin demonstrates a broader spectrum of activity against gram-negative species due to its ability to penetrate the outer membrane and inhibit protein synthesis. Penicillin's effectiveness is often limited by the presence of this outer membrane and the production of β-lactamase enzymes by many gram-negative bacteria. This guide will delve into the quantitative data supporting these differences, the experimental methods used to derive this data, and the molecular pathways targeted by each antibiotic.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Streptomycin and Penicillin against a selection of clinically relevant gram-negative bacteria. A lower MIC value indicates greater potency. Data is compiled from various in vitro studies.[1][2][3][4][5][6][7][8][9] It is important to note that MIC values can vary between different strains of the same species.
| Bacterial Species | Streptomycin MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| Escherichia coli | 8 - >64 | 32 - >1024 |
| Klebsiella pneumoniae | 2 - >256 | >128 |
| Pseudomonas aeruginosa | 16 - >512 | >2048 |
| Salmonella enterica | 12.5 - 250 | 16 - 512 |
| Shigella dysenteriae | 4 - 64 | 16 - 256 |
Note: The MIC values for Penicillin against many gram-negative bacteria are often clinically unachievable, leading to inherent resistance.
Experimental Protocols
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion test.
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]
Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined by observing the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10]
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Streptomycin and Penicillin are prepared at a known concentration. A two-fold serial dilution is then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included. The plate is incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) in the well.[10][12]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[13][14]
Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. Paper disks containing a specific concentration of the antibiotic are placed on the agar surface. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[13][14]
Detailed Methodology:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.
-
Disk Placement: Antibiotic disks (e.g., 10 µg Streptomycin, 10 units Penicillin) are dispensed onto the agar surface, ensuring they are firmly in contact with the agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][15]
Mechanism of Action and Signaling Pathways
The disparate efficacy of Streptomycin and Penicillin against gram-negative bacteria stems from their distinct molecular targets and the structural differences in the bacterial cell envelope.
Streptomycin: Inhibition of Protein Synthesis
Streptomycin is an aminoglycoside antibiotic that targets the bacterial ribosome, specifically the 30S subunit.[16]
Mechanism:
-
Cell Entry: Streptomycin, a polycation, initially binds to the negatively charged lipopolysaccharide (LPS) of the gram-negative outer membrane. It then traverses the outer membrane through porin channels and is actively transported across the inner membrane into the cytoplasm.
-
Ribosomal Binding: Inside the cell, Streptomycin binds to the 16S rRNA of the 30S ribosomal subunit.[16]
-
Inhibition of Protein Synthesis: This binding has two primary consequences:
-
It interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, thus blocking the initiation of protein synthesis.[16]
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.[16][17]
-
-
Cell Death: The accumulation of faulty proteins disrupts various cellular processes, ultimately leading to bacterial cell death.[16][17]
Penicillin: Inhibition of Cell Wall Synthesis
Penicillin is a β-lactam antibiotic that targets the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[18][19][20]
Mechanism:
-
Cell Entry: For Penicillin to be effective against gram-negative bacteria, it must first cross the outer membrane through porin channels to reach the periplasmic space where peptidoglycan synthesis occurs.
-
Target Binding: In the periplasm, Penicillin binds to and inhibits Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for the cross-linking of peptidoglycan chains.[18][20]
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the formation of these cross-links, weakening the cell wall.[18]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[18]
Limitations in Gram-Negative Bacteria:
-
Outer Membrane Barrier: The outer membrane of gram-negative bacteria acts as a significant barrier, limiting the penetration of Penicillin to its target PBPs in the periplasm.[18]
-
β-Lactamase Production: Many gram-negative bacteria produce β-lactamase enzymes, which hydrolyze the β-lactam ring of Penicillin, inactivating the antibiotic before it can reach its target.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro efficacy of an antibiotic using either the MIC or Kirby-Bauer method.
Conclusion
The experimental data and mechanistic understanding clearly indicate that Streptomycin is generally more effective than Penicillin against a broad range of gram-negative bacteria. This is primarily due to Streptomycin's ability to effectively penetrate the gram-negative cell envelope and inhibit protein synthesis, a universally essential process. In contrast, Penicillin's efficacy is significantly hampered by the outer membrane barrier and the prevalence of β-lactamase-mediated resistance in these organisms. For researchers and drug development professionals, this underscores the importance of considering the fundamental structural and metabolic differences between bacterial types when designing and evaluating new antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Renaissance of Conventional First-Line Antibiotics in Salmonella enterica Clinical Isolates: Assessment of MICs for Therapeutic Antimicrobials in Enteric Fever Cases from Nepal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm Synergistic Activity of Streptomycin in Combination with Thymol-Loaded Poly (Lactic-co-glycolic Acid) Nanoparticles against Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Streptomycin Induced Stress Response in Salmonella enterica Serovar Typhimurium Shows Distinct Colony Scatter Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idstewardship.com [idstewardship.com]
- 12. idexx.com [idexx.com]
- 13. asm.org [asm.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Antimicrobial susceptibility testing of pneumococci: determination of Kirby-Bauer breakpoints for penicillin G, erythromycin, clindamycin, tetracycline, chloramphenicol, and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 17. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 18. news-medical.net [news-medical.net]
- 19. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Dihydrostreptomycin vs. Streptomycin: A Comprehensive Comparative Analysis for Researchers
A detailed examination of two closely related aminoglycoside antibiotics, dihydrostreptomycin (B1670612) and streptomycin (B1217042), reveals subtle structural differences that lead to significant variations in their toxicological profiles, while maintaining a largely similar antimicrobial efficacy. This guide provides a comparative analysis of their chemical properties, mechanism of action, antimicrobial spectrum, and associated toxicities, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Chemical Structure and Properties
Dihydrostreptomycin and streptomycin are aminoglycoside antibiotics with nearly identical chemical structures. The key distinction lies in the streptose (B1236354) moiety: streptomycin possesses an aldehyde group, which is reduced to a hydroxyl group in dihydrostreptomycin. This seemingly minor modification has significant implications for the stability and toxicological properties of the resulting molecule.[1][2]
| Property | Dihydrostreptomycin | Streptomycin |
| Chemical Formula | C21H41N7O12 | C21H39N7O12 |
| Molar Mass | 583.6 g/mol | 581.6 g/mol |
| Key Structural Difference | Contains a hydroxyl group in the streptose moiety | Contains an aldehyde group in the streptose moiety |
Caption: A diagram illustrating the key structural difference between Dihydrostreptomycin and Streptomycin.
Caption: Chemical structures highlighting the differing functional group.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both dihydrostreptomycin and streptomycin are potent inhibitors of bacterial protein synthesis. Their bactericidal activity is achieved through a multi-step process that ultimately leads to the production of non-functional proteins and subsequent cell death.[3]
The primary target for both antibiotics is the 30S ribosomal subunit in bacteria. The binding of the drug to the 16S ribosomal RNA (rRNA) within this subunit induces a conformational change. This distortion of the ribosome leads to two critical consequences:
-
Inhibition of Initiation: The formation of the initiation complex, a crucial first step in protein synthesis, is blocked.
-
Codon Misreading: During the elongation phase of protein synthesis, the altered ribosome structure causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The accumulation of these aberrant proteins disrupts essential cellular functions, ultimately resulting in bacterial cell death.[3]
References
- 1. The relationship between the structure and toxicity of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycin, dihydrostreptomycin, streptomycin/penicillin and dihydrostreptomycin/penicillin chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. Dihydrostreptomycin - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vitro Assays for Validating the Antibacterial Activity of Streptomycin
This guide provides a comprehensive comparison of in vitro assays to validate the antibacterial activity of Streptomycin, with a focus on its performance against common bacterial strains and in comparison to other aminoglycoside antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the assessment of antibacterial efficacy.
Mechanism of Action of Streptomycin
Streptomycin is a protein synthesis inhibitor. It binds to the small 16S rRNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit.[1] This leads to codon misreading, which in turn inhibits protein synthesis and ultimately results in bacterial cell death through mechanisms that are not yet fully understood.[1]
Comparative Data on Antibacterial Activity
The antibacterial activity of Streptomycin and other aminoglycosides can be quantitatively assessed using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion to measure the zone of inhibition. Below are comparative data for Streptomycin, Gentamicin, and Kanamycin against quality control strains Escherichia coli ATCC 25922 (a Gram-negative bacterium) and Staphylococcus aureus ATCC 25923 (a Gram-positive bacterium).
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Antibiotic | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 25923 |
| Streptomycin | 1.0 - 4.0 | 0.5 - 4.0 |
| Gentamicin | 0.25 - 1.0 | 0.12 - 1.0 |
| Kanamycin | 1.0 - 4.0 | 1.0 - 8.0 |
Table 2: Zone of Inhibition Diameters (mm) for Disk Diffusion Assay
| Antibiotic (Disk Potency) | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 25923 |
| Streptomycin (10 µg) | 15 - 23 | 14 - 22 |
| Gentamicin (10 µg) | 19 - 26 | 19 - 27 |
| Kanamycin (30 µg) | 17 - 25 | 17 - 26 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Streptomycin and other antibiotics of interest
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare a stock solution of each antibiotic at a concentration of 1000 µg/mL in a suitable solvent.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve a range of concentrations in the 96-well plate.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Bacterial culture in logarithmic growth phase
-
Antibiotic disks (e.g., Streptomycin 10 µg)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Antibiotic Disks: Aseptically place the antibiotic disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from a completed MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, select the wells showing no visible growth.
-
Plating: Using a calibrated loop or pipette, take a small aliquot (typically 10-100 µL) from each of these clear wells and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described in vitro assays.
Workflow for Broth Microdilution (MIC) Assay.
Workflow for Disk Diffusion Assay.
Workflow for Minimum Bactericidal Concentration (MBC) Assay.
References
A Comparative Analysis of the Mechanisms of Action: Streptomycin vs. Other Aminoglycosides
A comprehensive guide for researchers and drug development professionals on the distinct and shared mechanisms of protein synthesis inhibition by aminoglycoside antibiotics, supported by experimental data and detailed protocols.
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. Their primary mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. However, nuanced differences exist between individual aminoglycosides, notably between streptomycin (B1217042) and the more common 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides like kanamycin, gentamicin, and tobramycin. Understanding these distinctions is paramount for combating antimicrobial resistance and developing novel therapeutics.
Differentiating the Core Structures
The fundamental difference between streptomycin and other aminoglycosides lies in their chemical structures. Streptomycin possesses a unique streptidine (B14820) ring, setting it apart from the 2-deoxystreptamine (2-DOS) moiety that characterizes aminoglycosides such as kanamycin, gentamicin, and tobramycin.[1] This structural variance is a key determinant of their specific interactions with the ribosome and their resulting mechanisms of action.
Mechanism of Action: A Tale of Ribosomal Interference
All aminoglycosides exert their bactericidal effects by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[2] This binding interferes with the fidelity of translation, leading to the production of nonfunctional or toxic proteins and ultimately cell death. However, the precise nature of this interference differs between streptomycin and the 2-DOS aminoglycosides.
The General Mechanism of 2-Deoxystreptamine Aminoglycosides
The 2-DOS aminoglycosides, including kanamycin, gentamicin, and tobramycin, primarily bind to the A-site on the 16S rRNA of the 30S ribosomal subunit.[3] This binding event induces a conformational change in the ribosome, which leads to two primary consequences:
-
Codon Misreading: The conformational change reduces the accuracy of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs. This results in the synthesis of proteins with incorrect amino acid sequences.
-
Inhibition of Translocation: The binding of these aminoglycosides can also impede the movement of the ribosome along the mRNA transcript, a process known as translocation. This further disrupts the elongation phase of protein synthesis.
The Unique Mechanism of Streptomycin
Streptomycin also binds to the 16S rRNA within the 30S subunit, but its binding site and the subsequent conformational changes it induces are distinct from those of the 2-DOS aminoglycosides.[4][5] Streptomycin's interaction with the ribosome leads to:
-
Inhibition of the Initiation Complex: Streptomycin can interfere with the formation of the translation initiation complex, a critical first step in protein synthesis.
-
Codon Misreading: Similar to other aminoglycosides, streptomycin induces codon misreading, but the specific patterns of misreading may differ.
-
Destabilization of the Ribosome-mRNA Complex: Some evidence suggests that streptomycin binding can lead to an unstable association between the ribosome and the mRNA, potentially causing premature termination of translation.
The following diagram illustrates the general mechanism of protein synthesis inhibition by aminoglycosides, highlighting the key steps affected.
Caption: General mechanism of protein synthesis and points of inhibition by aminoglycosides.
Quantitative Comparison of Aminoglycoside Performance
The efficacy of different aminoglycosides can be quantitatively compared through various experimental parameters, including their binding affinity to the ribosome (dissociation constant, Kd), their ability to inhibit protein synthesis (half-maximal inhibitory concentration, IC50), and their minimum inhibitory concentration (MIC) against specific bacteria.
| Aminoglycoside | Target Site on 16S rRNA | Binding Affinity (Kd) | Protein Synthesis Inhibition (IC50) | MIC vs. E. coli (µg/mL) |
| Streptomycin | Helices 1, 18, 27, and 44[4] | ~0.75 µM (to DHQS)[3] | Varies by study | 1.0 - 8.0 |
| Kanamycin A | A-site (Helix 44)[1][6] | Varies by study | 1.2 µM[7] | 0.5 - 4.0 |
| Gentamicin | A-site (Helix 44)[1][6] | Varies by study | 1.3 µM[7] | 0.25 - 2.0 |
| Tobramycin | A-site (Helix 44)[1] | Varies by study | 0.7 µM[7] | 0.25 - 2.0 |
| Neomycin B | A-site (Helix 44)[1] | 0.2 µM[7] | 0.2 µM[7] | 1.0 - 8.0 |
| Paromomycin | A-site (Helix 44)[1] | 0.7 µM[7] | Varies by study | 2.0 - 16.0 |
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for key experiments used to characterize the mechanism of action of aminoglycosides.
Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter
This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the activity of a reporter protein, luciferase.
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA encoding firefly luciferase
-
Aminoglycoside stock solutions (e.g., Streptomycin, Kanamycin, Gentamicin)
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Prepare Aminoglycoside Dilutions: Prepare a serial dilution of each aminoglycoside in nuclease-free water or an appropriate buffer.
-
Set up the Reaction: In a 96-well plate, combine the E. coli S30 extract, reaction buffer, and the luciferase reporter plasmid.
-
Add Aminoglycosides: Add the prepared dilutions of each aminoglycoside to the respective wells. Include a no-antibiotic control and a positive control (e.g., a known protein synthesis inhibitor).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each aminoglycoside concentration relative to the no-antibiotic control. Determine the IC50 value, the concentration of the antibiotic that causes 50% inhibition of protein synthesis.
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for the in vitro translation inhibition assay.
Protocol 2: Nitrocellulose Filter-Binding Assay for Ribosomal Binding
This assay measures the direct binding of radiolabeled aminoglycosides to the 30S ribosomal subunit.
Materials:
-
Purified 30S ribosomal subunits
-
Radiolabeled aminoglycoside (e.g., [³H]-Streptomycin)
-
Nitrocellulose and DEAE-cellulose membranes
-
96-well dot-blot apparatus
-
Binding buffer
-
Wash buffer
-
Scintillation counter
Procedure:
-
Prepare Ribosomes: Dilute the purified 30S ribosomal subunits to a fixed concentration in the binding buffer.
-
Prepare Radiolabeled Aminoglycoside: Prepare serial dilutions of the radiolabeled aminoglycoside.
-
Binding Reaction: In a microcentrifuge tube, mix the 30S subunits with the different concentrations of the radiolabeled aminoglycoside. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Assemble the dot-blot apparatus with a nitrocellulose membrane stacked on top of a DEAE-cellulose membrane. Apply the binding reactions to the wells under a gentle vacuum. The nitrocellulose membrane will retain the ribosome-aminoglycoside complexes, while the DEAE-cellulose membrane will capture the unbound aminoglycoside.
-
Washing: Wash each well with cold wash buffer to remove any non-specifically bound aminoglycoside.
-
Quantification: Disassemble the apparatus, and measure the radioactivity on both the nitrocellulose and DEAE-cellulose membranes using a scintillation counter.
-
Data Analysis: Calculate the fraction of bound aminoglycoside at each concentration. Plot the bound fraction against the aminoglycoside concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Protocol 3: Dual-Luciferase Reporter Assay for Codon Misreading
This assay quantifies the frequency of codon misreading induced by aminoglycosides by measuring the expression of two different luciferase reporters from a single transcript.
Materials:
-
Dual-luciferase reporter plasmid (containing a firefly luciferase gene with a specific codon to be tested for misreading, followed by a Renilla luciferase gene as an internal control)
-
Mammalian or bacterial cell line
-
Transfection reagent (for mammalian cells)
-
Aminoglycoside stock solutions
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the dual-luciferase reporter plasmid.
-
Aminoglycoside Treatment: Treat the transfected cells with different concentrations of the aminoglycosides.
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the expressed luciferase proteins.
-
Luciferase Assay: In a luminometer plate, add the cell lysate. First, measure the firefly luciferase activity. Then, add the second reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the firefly/Renilla ratio in the presence of an aminoglycoside indicates codon misreading at the target codon.
Conclusion
While all aminoglycosides share the common feature of inhibiting bacterial protein synthesis by targeting the 30S ribosomal subunit, significant differences exist in their specific binding sites and the conformational changes they induce. Streptomycin, with its unique streptidine core, primarily interferes with the initiation of translation, whereas the 2-deoxystreptamine-containing aminoglycosides predominantly cause codon misreading and inhibit translocation by binding to the A-site. A thorough understanding of these distinct mechanisms, supported by quantitative experimental data, is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the effective clinical use of this important class of antimicrobial agents.
References
- 1. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designer Aminoglycosides That Selectively Inhibit Cytoplasmic Rather than Mitochondrial Ribosomes Show Decreased Ototoxicity: A STRATEGY FOR THE TREATMENT OF GENETIC DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Microscopic Battlefield: A Comparative Guide to Streptomycin Alternatives in Cell Culture
For researchers, scientists, and drug development professionals, maintaining the sterility of cell cultures is a paramount concern. While the penicillin-streptomycin (B12071052) combination has long been a stalwart defender against bacterial contamination, its limitations and potential off-target effects have spurred the search for effective alternatives. This guide provides an objective comparison of common substitutes for streptomycin (B1217042), supported by experimental data, to aid in the selection of the most appropriate agent for your specific research needs.
The ideal antimicrobial agent for cell culture should exhibit broad-spectrum activity against common contaminants at concentrations that are non-toxic to the cultured mammalian cells. This guide will delve into the performance of several key alternatives to streptomycin: Gentamicin (B1671437), Kanamycin (B1662678), Plasmocin™, and Amphotericin B, evaluating their efficacy, cytotoxicity, and mechanisms of action.
Performance Comparison of Streptomycin Alternatives
To facilitate a clear comparison, the following tables summarize the key performance indicators of each antimicrobial agent.
Table 1: Cytotoxicity of Streptomycin Alternatives in Mammalian Cell Lines
| Antibiotic | Cell Line | IC50 (µg/mL) | Recommended Working Concentration (µg/mL) | Citation(s) |
| Streptomycin | HEK293, OVCAR8, CA46 | No cytotoxic effect observed | 50 - 100 | [1] |
| Gentamicin | Vero | >2000 (significant decrease in viability at 2000) | 10 - 50 | [2][3] |
| 9 mammalian cell lines | Damage at >1000 | 50 | [4] | |
| Kanamycin | HEK293, OVCAR8, CA46 | No cytotoxic effect observed | 50 - 100 | [1][5] |
| P388/P mouse lymphoma | ~600 times less potent than ethacrynic acid | 50 - 100 | [6] | |
| Plasmocin™ | Various | Low cytotoxicity; slowdown of growth at high concentrations | Prophylactic: 2.5 - 5, Treatment: 25 | [7][8] |
| 80 mammalian cell lines | Culture death observed in 25% of cell lines | 25 (for treatment) | [9] | |
| Amphotericin B | Corneal epithelial and endothelial cells | No toxic effect observed | 0.25 - 2.5 | [10][11] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The cytotoxicity of an antibiotic can be cell-line dependent. It is always recommended to perform a dose-response experiment for your specific cell line.
Table 2: Antimicrobial Spectrum of Streptomycin Alternatives
| Antibiotic | Target Organisms | Common Contaminants | Representative MIC (µg/mL) | Citation(s) |
| Streptomycin | Gram-negative and some Gram-positive bacteria | Escherichia coli | 2 (for a K1 strain) | [12] |
| Gentamicin | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Escherichia coli | 2 (for a K1 strain), 6-30 | [12][13] |
| Pseudomonas aeruginosa | MIC50: ≤1, MIC90: 8 | [14] | ||
| Staphylococcus aureus | MIC50: 0.235, MIC90: 0.488 | |||
| Candida albicans | >256 | [10][11] | ||
| Aspergillus flavus | >256 | [10][11] | ||
| Kanamycin | Broad-spectrum (Gram-negative and some Gram-positive bacteria) | Escherichia coli | 4 (for a K1 strain), 4.5 | [12][13] |
| Staphylococcus aureus | 3.5 | [15] | ||
| Pseudomonas aeruginosa | No antipseudomonal activity | [9] | ||
| Plasmocin™ | Mycoplasma, Gram-positive and Gram-negative bacteria | Mycoplasma spp. | Eradicates at 25 µg/mL | [8][16] |
| Broad bacterial spectrum | Active at low concentrations | [17] | ||
| Amphotericin B | Fungi (yeasts and molds) | Candida albicans | 0.25 - 0.5 | [10][11] |
| Aspergillus flavus | 1 - 2 | [10][11] | ||
| Aspergillus niger | 1 | [18] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanisms of Action and Cellular Effects
Understanding how these alternatives work and their potential impact on mammalian cells is crucial for interpreting experimental results.
Gentamicin and Kanamycin
Both gentamicin and kanamycin are aminoglycoside antibiotics that primarily act by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[3][19] While effective against a broad range of bacteria, they can have off-target effects on mammalian cells, particularly at higher concentrations or with prolonged exposure.[3]
Signaling Pathway Interactions:
-
Gentamicin: Studies have shown that gentamicin can interfere with the function of Arf1/2 GTPases, which are key regulators of membrane traffic and organelle structure in eukaryotic cells. This interference can disrupt protein trafficking pathways.
Caption: Potential signaling pathways affected by Gentamicin.
Plasmocin™
Plasmocin™ is a combination of two bactericidal components that target different essential processes in mycoplasma and other bacteria. One component inhibits protein synthesis by interfering with ribosomal translation, while the other halts DNA replication.[8][16] A key feature of Plasmocin™ is that one of its components is actively transported into mammalian cells, enabling it to eradicate intracellular mycoplasma.[8][16][17] While generally having low cytotoxicity, high concentrations may lead to a slowdown in cell growth, which is reversible upon removal of the agent.[8]
Caption: Dual mechanism of action of Plasmocin™.
Amphotericin B
Amphotericin B is a polyene antifungal agent. Its primary mechanism of action involves binding to ergosterol, a major component of fungal cell membranes. This binding leads to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents. While it has a higher affinity for ergosterol, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test antibiotic. Include untreated control wells.
-
Incubation: Incubate the plate for a period that is relevant to the experimental context (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the antibiotic concentration to determine the IC50 value.
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Antibiotic Dilution: Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
The choice of an alternative to streptomycin should be a carefully considered decision based on the specific requirements of the cell culture system and the experimental goals.
-
Gentamicin offers a broad spectrum of activity and is a viable option for general bacterial contamination control. However, its potential for cytotoxicity at higher concentrations warrants careful dose-response evaluation.
-
Kanamycin is also effective against a range of bacteria, but its lack of activity against Pseudomonas aeruginosa is a notable limitation.
-
Plasmocin™ is a powerful tool for both the prevention and eradication of mycoplasma contamination, with the added benefit of activity against other bacteria. Its potential for inducing a temporary slowdown in cell growth should be considered.
-
Amphotericin B is the agent of choice for combating fungal contamination, but its use should be reserved for situations with a high risk of such contamination due to its potential for cytotoxicity in mammalian cells.
Ultimately, while these antimicrobial agents are valuable tools, they are not a substitute for rigorous aseptic technique, which remains the cornerstone of successful and reproducible cell culture. By understanding the comparative performance of these alternatives, researchers can make informed decisions to safeguard their valuable cell cultures and ensure the integrity of their experimental data.
References
- 1. Dual Targeting of Intracellular Pathogenic Bacteria with a Cleavable Conjugate of Kanamycin and an Antibacterial Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin promotes Staphylococcus aureus biofilms on silk suture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How kanamycin A interacts with bacterial and mammalian mimetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptome profiling in response to Kanamycin B reveals its wider non-antibiotic cellular function in Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The relationship between the cytotoxicity of kanamycin and ethacrynic acid for mammalian cells in vitro and their ototoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ulab360.com [ulab360.com]
- 9. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-fungal efficacy of combination of amphotericin B with colistin and gentamicin in McCarey-Kaufman corneal preservation medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-fungal efficacy of combination of amphotericin B with colistin and gentamicin in McCarey-Kaufman corneal preservation medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of gentamicin and kanamycin alone and in combination with ampicillin in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. base-asia.com [base-asia.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Quantifying Streptomycin Concentration
For researchers, scientists, and professionals in drug development, accurate quantification of streptomycin (B1217042) is crucial for quality control, formulation development, and pharmacokinetic studies. Spectrophotometry offers a range of accessible and rapid methods for this purpose. This guide provides a comparative overview of common spectrophotometric methods for streptomycin quantification, complete with experimental protocols and performance data to aid in method selection and implementation.
Performance Comparison of Spectrophotometric Methods
The selection of an appropriate spectrophotometric method depends on factors such as the required sensitivity, the concentration range of the samples, and the presence of interfering substances. The following table summarizes the key performance characteristics of several common methods.
Disclaimer: The data presented below are compiled from various studies. Direct comparison may not be entirely accurate as experimental conditions can vary between studies.
| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Picric Acid | Ion-pair complex formation between the primary amino groups of streptomycin and picric acid. | 418 nm | 2.5–100[1] | 1.09[1] | 3.31[1] |
| 2,4-Dinitrophenol (DNP) | Ion-pair complex formation between the primary amino groups of streptomycin and 2,4-DNP. | 406 nm | 2.5–140[1] | 1.23[1] | 3.73[1] |
| Ninhydrin | Reaction with the primary and secondary amino groups of streptomycin to form a colored product (Ruhemann's purple). | 650 nm and 850 nm | 400–12000[2] | Not explicitly stated | Not explicitly stated |
| Maltol Formation | Alkaline hydrolysis of streptomycin to form maltol, which then forms a colored complex with ferric ions. | 540 nm[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Potassium Iodide/Iodate (B108269) | Oxidation of streptomycin by a mixture of potassium iodide and potassium iodate to form a yellow-colored product. | 353 nm | 4–72[4] | 0.011 (initial rate method), 0.50 (fixed time method)[4] | 0.032 (initial rate method), 1.5 (fixed time method)[4] |
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below.
Picric Acid and 2,4-Dinitrophenol (DNP) Methods
These methods are based on the formation of a yellow ion-pair complex between the basic amino groups of streptomycin and the acidic picric acid or 2,4-DNP.
Experimental Workflow:
References
Navigating the Maze of Resistance: A Comparative Guide to Streptomycin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, demanding a comprehensive understanding of the complex interplay between different antimicrobial agents. This guide provides an in-depth comparison of cross-resistance patterns between streptomycin (B1217042) and other antibiotics, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms. Our objective is to equip researchers and drug development professionals with the knowledge to make informed decisions in the pursuit of novel therapeutic strategies.
Quantitative Analysis of Cross-Resistance
The development of cross-resistance, where resistance to one antibiotic confers resistance to another, significantly limits therapeutic options. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the extent of cross-resistance between streptomycin and other clinically important antibiotics in key bacterial pathogens.
Table 1: Cross-Resistance in Mycobacterium tuberculosis
| Antibiotic | MIC Range in Streptomycin-Susceptible Isolates (μg/mL) | MIC Range in Streptomycin-Resistant Isolates (μg/mL) | Fold Change in MIC (Resistant vs. Susceptible) | Associated Genetic Mutations |
| Kanamycin | 0.5 - 4 | 2 - >128 | 4 - >32 | rrs (A1401G), whiB7 upstream mutations |
| Amikacin | 0.25 - 2 | 1 - >128 | 4 - >64 | rrs (A1401G) |
Table 2: Cross-Resistance Patterns in Gram-Negative and Gram-Positive Bacteria
| Organism | Antibiotic | MIC Range in Streptomycin-Susceptible Isolates (μg/mL) | MIC Range in Streptomycin-Resistant Isolates (μg/mL) | Notes on Cross-Resistance |
| Pseudomonas aeruginosa | Tobramycin | 0.5 - 4 | 1 - >256 | Cross-resistance is common within aminoglycosides due to shared resistance mechanisms like enzymatic modification and efflux pumps. |
| Gentamicin | 0.5 - 4 | 2 - >256 | ||
| Escherichia coli | Gentamicin | 0.25 - 2 | 1 - 64 | Resistance genes like strA-strB can be co-located with genes conferring resistance to other aminoglycosides on mobile genetic elements. |
| Ciprofloxacin | 0.015 - 0.5 | 0.03 - >32 | Cross-resistance to fluoroquinolones in streptomycin-resistant isolates is often due to multidrug efflux pumps. | |
| Staphylococcus aureus | Kanamycin | 0.5 - 4 | 4 - >128 | Plasmids can carry resistance genes for multiple aminoglycosides.[1] |
| Erythromycin (B1671065) | 0.12 - 1 | >128 | Cross-resistance to macrolides can occur through target site modification (e.g., erm genes).[2][3][4][5] |
Molecular Mechanisms of Cross-Resistance
Understanding the molecular basis of cross-resistance is paramount for the development of targeted therapies. A key mechanism in Mycobacterium tuberculosis involves the transcriptional regulator WhiB7 .
The WhiB7-Mediated Cross-Resistance Pathway
Mutations in the 5' untranslated region of the whiB7 gene can lead to its overexpression.[6][7][8][9] This, in turn, activates a regulon of genes that confer resistance to multiple antibiotics. The following diagram illustrates this signaling pathway.
Caption: WhiB7-mediated cross-resistance pathway in M. tuberculosis.
Experimental Protocols
The determination of cross-resistance patterns relies on robust and standardized experimental methodologies. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Broth Microdilution Protocol for Cross-Resistance Assessment
This protocol outlines the steps to determine the MICs of various antibiotics against streptomycin-susceptible and streptomycin-resistant bacterial strains.
1. Preparation of Materials:
-
Bacterial Strains: A well-characterized streptomycin-susceptible (wild-type) strain and one or more streptomycin-resistant strains of the bacterium of interest.
-
Antibiotics: Stock solutions of streptomycin and other antibiotics to be tested, prepared according to CLSI guidelines.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. Specialized media may be required for fastidious organisms.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Perform serial two-fold dilutions of each antibiotic in the growth medium directly in the 96-well plates.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
6. Interpretation of Cross-Resistance:
-
Compare the MIC values of the other antibiotics for the streptomycin-resistant strain(s) to those for the streptomycin-susceptible (wild-type) strain.
-
A significant increase (typically ≥4-fold) in the MIC for the resistant strain indicates cross-resistance.
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the key steps in a typical cross-resistance experiment.
References
- 1. Genetics of streptomycin resistance in methicillin-sensitive multiply-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 6. Analysis of the Pseudomonas aeruginosa Aminoglycoside Differential Resistomes Allows Defining Genes Simultaneously Involved in Intrinsic Antibiotic Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Intrinsic Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Penicillin-Streptomycin Combination: A Comparative Guide to Efficacy and Synergism
For Researchers, Scientists, and Drug Development Professionals
The combination of Penicillin and Streptomycin (B1217042) has long been a staple in both clinical applications and laboratory settings, such as cell culture, to offer broad-spectrum antibacterial coverage. This guide provides an objective comparison of the combination's performance against the individual use of each antibiotic, supported by experimental data and detailed methodologies. The primary basis for their combined use lies in their synergistic relationship, where the activity of the combination is significantly greater than the sum of their individual effects.
Mechanism of Synergism
Penicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall, a structure essential for the integrity of many bacteria, particularly Gram-positive species.[1][2][3] This disruption of the cell wall creates a more permeable barrier. Streptomycin, an aminoglycoside antibiotic, functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][4]
The synergistic effect arises from Penicillin's initial action. By damaging the cell wall, Penicillin facilitates the increased uptake of Streptomycin into the bacterial cell, allowing it to reach its intracellular target—the ribosome—more effectively.[5] This leads to a more potent and rapid bactericidal effect than either antibiotic could achieve alone.[5][6][7] This combination extends the antimicrobial spectrum to cover both Gram-positive and Gram-negative bacteria.[1][8]
Quantitative Data Comparison
The synergistic effect of the Penicillin-Streptomycin combination can be quantified through various in vitro tests. The data below summarizes findings from studies evaluating the combination's efficacy compared to individual agents against different bacterial strains.
Table 1: Post-Antibiotic Effect (PAE) Against Enterococci
The Post-Antibiotic Effect refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic. A longer PAE is generally desirable.
| Antibiotic Agent | Bacterial Strain | Mean PAE (hours) | Fold-Increase in PAE |
| Penicillin | Enterococci (low-level resistance) | 1.8 | - |
| Streptomycin | Enterococci (low-level resistance) | 0.2 | - |
| Penicillin + Streptomycin | Enterococci (low-level resistance) | ~3.6 - 5.4 | 2 to 3-fold increase over Penicillin alone |
Data synthesized from a study on seven strains of enterococci.[9]
Table 2: In Vitro Efficacy Against Staphylococcus aureus
Zone of Inhibition (ZI) assays measure the area around an antibiotic disc where bacterial growth is prevented. A larger zone indicates greater susceptibility.
| Antibiotic Agent/Product | Bacterial Isolates (S. aureus) | Mean Zone of Inhibition (mm) | Susceptibility Profile |
| Penicillin G (10 µg disc) | 43 | 2.19 | 98% Resistant |
| Streptomycin (10 µg disc) | 43 | 10.84 | 63% Resistant |
| Penicillin-Streptomycin (Brand A) | 43 | 16.86 | 81% Susceptible |
| Penicillin-Streptomycin (Brand B) | 43 | 9.92 | 100% Resistant |
| Penicillin-Streptomycin (Brand C) | 43 | 6.20 | 100% Resistant |
Data from a 2023 study evaluating different brands of Penicillin-Streptomycin against S. aureus isolates from dairy cows.[8] Note the variability in efficacy between different commercial preparations.
Table 3: Fractional Inhibitory Concentration (FIC) Index for Synergy
The checkerboard assay is the gold standard for evaluating antibiotic combinations. The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
The combination of Penicillin and Streptomycin frequently demonstrates synergy (FIC Index ≤ 0.5) against susceptible strains of enterococci and other bacteria.[10]
Experimental Protocols
Detailed and standardized protocols are crucial for accurately assessing the efficacy of antibiotic combinations.
This method determines the minimum inhibitory concentrations (MICs) of two antibiotics alone and in combination to calculate the FIC Index.
Methodology Details:
-
Preparation: Prepare stock solutions of Penicillin G and Streptomycin sulfate (B86663) in an appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of broth into each well. Create serial dilutions of Penicillin along the Y-axis and Streptomycin along the X-axis. The first row and column should contain dilutions of each drug individually to determine their standalone MICs.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth and add 100 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.
-
Analysis: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FIC index is then calculated for each combination that shows inhibition. The lowest FIC index value is reported.[10]
This dynamic assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Methodology Details:
-
Inoculum Preparation: A bacterial culture is grown in a suitable broth to reach the logarithmic phase of growth.
-
Exposure: The culture is diluted to a standardized starting inoculum (e.g., 10^6 CFU/mL) in flasks containing: (i) antibiotic-free broth (growth control), (ii) Penicillin alone, (iii) Streptomycin alone, and (iv) the combination of Penicillin and Streptomycin. Concentrations are typically based on the MIC of the organism.[11][12]
-
Sampling: The flasks are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn.
-
Quantification: The samples are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Analysis: The results are plotted as log10 CFU/mL against time. Synergy is typically defined as a ≥ 100-fold (2-log10) decrease in bacterial count by the combination compared with the most active single agent at a specific time point.[13]
Limitations and Considerations
While the Penicillin-Streptomycin combination is broadly effective, its synergistic action is not universal and can be species or even strain-specific. For instance, studies have shown that in viridans group streptococci, penicillin had no effect on streptomycin uptake and a minimal effect on the bactericidal rate compared to either drug alone.[6][7] Furthermore, the emergence of high-level resistance to either antibiotic can negate the synergistic benefits of the combination.[9][14] Therefore, susceptibility testing remains a critical step before relying on this combination for therapeutic purposes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. Synergism between streptomycin and penicillin: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin-induced effects on streptomycin uptake and early bactericidal activity differ in viridans group and enterococcal streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillin-induced effects on streptomycin uptake and early bactericidal activity differ in viridans group and enterococcal streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Penicillin–Streptomycin Brands against Staphylococcus aureus: Concordance between Veterinary Clinicians’ Perception and the Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin-aminoglycoside synergy and post-antibiotic effect for enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. page-meeting.org [page-meeting.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Time-kill studies of antibiotic combinations against penicillin-resistant and -susceptible Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validating the Inhibition of Protein Synthesis by Streptomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Streptomycin's performance in inhibiting protein synthesis against other well-established antibiotics. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows to aid in the objective evaluation of these compounds.
Comparative Analysis of Protein Synthesis Inhibitors
Streptomycin, a member of the aminoglycoside class of antibiotics, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins and ultimately cell death.[1][3] For researchers validating protein synthesis inhibition, a comparison with other antibiotics targeting this fundamental cellular process is crucial for contextualizing results and understanding inhibitor specificity.
This guide focuses on a comparison between Streptomycin and three other widely recognized protein synthesis inhibitors: Kanamycin (another aminoglycoside), Tetracycline, and Chloramphenicol.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The table below summarizes the IC50 values for Streptomycin and its comparators. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the in vitro translation system used and the bacterial species targeted. The data presented here is compiled from various sources and should be used for comparative reference, highlighting the need for consistent experimental design when directly comparing inhibitors.
| Antibiotic | Class | Ribosomal Target | IC50 (µM) | Reference(s) |
| Streptomycin | Aminoglycoside | 30S Subunit | 5.36 | [2] |
| Kanamycin | Aminoglycoside | 30S Subunit | Varies | [4] |
| Tetracycline | Tetracycline | 30S Subunit | Varies | [5] |
| Chloramphenicol | Amphenicol | 50S Subunit | Varies | [5][6] |
Mechanism of Action: Targeting the Bacterial Ribosome
The primary mechanism of action for these antibiotics involves binding to specific sites on the bacterial ribosome, thereby interfering with different stages of protein synthesis.
Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay
To quantitatively assess the inhibitory effect of Streptomycin and its alternatives, a cell-free protein synthesis assay using a luciferase reporter is a robust and widely used method.[7][8] This assay measures the amount of functional luciferase produced in an in vitro transcription-translation (TX-TL) system derived from E. coli. A decrease in luminescence upon addition of the antibiotic indicates inhibition of protein synthesis.
Materials
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding Firefly Luciferase under a bacterial promoter
-
Streptomycin, Kanamycin, Tetracycline, Chloramphenicol stock solutions (in sterile, nuclease-free water or DMSO)
-
Positive control (e.g., a known potent inhibitor)
-
Negative control (vehicle, e.g., sterile, nuclease-free water or DMSO)
-
Luciferase assay reagent
-
Nuclease-free water
-
96-well white, opaque assay plates
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps in performing the in vitro protein synthesis inhibition assay.
Step-by-Step Procedure
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of Streptomycin, Kanamycin, Tetracycline, and Chloramphenicol in a suitable solvent (e.g., sterile, nuclease-free water or DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested. A 10-point, 2-fold or 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
-
Reaction Setup (on ice):
-
Thaw the components of the E. coli S30 cell-free extract system on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the luciferase reporter plasmid DNA, following the manufacturer's protocol.
-
In a 96-well white, opaque assay plate, add 1-2 µL of each antibiotic dilution to triplicate wells.
-
Add wells for a positive control (a known protein synthesis inhibitor) and a negative (vehicle) control.
-
Add the master mix to each well to initiate the transcription-translation reaction. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the specific cell-free system used.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add a volume of Luciferase Assay Reagent to each well, typically equal to the reaction volume.
-
Incubate for 2-5 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
-
Data Analysis:
-
Calculate the average RLU for each set of triplicates.
-
Subtract the average RLU of a "no DNA" control (background) from all other measurements.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the negative (vehicle) control using the formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_negative_control))
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism, R).[9]
-
Conclusion
This guide provides a framework for the comparative validation of protein synthesis inhibition by Streptomycin. The presented data and protocols offer a starting point for researchers to design and execute experiments to objectively assess the potency and mechanism of various protein synthesis inhibitors. The use of standardized in vitro assays, such as the luciferase reporter assay, is crucial for generating reproducible and comparable data in the field of antibiotic research and development.
References
- 1. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein Synthesis Inhibitors - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Streptomycin's Efficacy Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antibiotic Streptomycin's effect on various bacterial species. Sourced from extensive experimental data, this document details Streptomycin's mechanism of action, its bactericidal properties, and its differential effects on Gram-positive and Gram-negative bacteria. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in research and drug development.
Introduction to Streptomycin
Streptomycin is a broad-spectrum aminoglycoside antibiotic, the first of its class to be discovered.[1] It has been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis caused by Mycobacterium tuberculosis.[2][3] Its primary mode of action is the inhibition of protein synthesis in bacteria, leading to cell death.[4][5] Streptomycin is effective against a wide range of both Gram-positive and Gram-negative bacteria.[6][7][8]
Mechanism of Action
Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit.[2][4] This binding event interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA) codons.[5] The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, which disrupts essential cellular processes and ultimately results in bacterial cell death.[2][5]
References
- 1. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 2. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 6. Multidrug-Resistant Pseudomonas aeruginosa Strain That Caused an Outbreak in a Neurosurgery Ward and Its aac(6′)-Iae Gene Cassette Encoding a Novel Aminoglycoside Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Streptomycin B
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Streptomycin B, an aminoglycoside antibiotic, requires careful handling and specific disposal protocols to mitigate potential environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation or rash occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (e.g., pure substance, stock solution, or media waste) and local regulations. The most consistently recommended and safest approach is to treat all forms of this compound waste as hazardous chemical waste.[1]
1. Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste, including unused product, contaminated labware (pipette tips, tubes), and media, in a designated, properly labeled, and leak-proof container.[1][4]
-
For liquid waste, use the original packaging or an appropriate UN-labeled container for hazardous chemical waste.[5]
-
Handle uncleaned, empty containers as you would the product itself.
2. Disposal of Pure this compound and Concentrated Stock Solutions:
-
Concentrated stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain.[6]
-
Arrange for disposal through a licensed and approved hazardous waste disposal company.[1][2]
-
One approved method is chemical incineration in an incinerator equipped with an afterburner and scrubber.[1]
3. Disposal of Media Containing this compound:
-
Waste from cell culture media containing this compound should be considered chemical waste.[6]
-
Crucially, do not discharge media containing this compound directly into the sewer system. [7]
-
While some institutional guidelines may permit autoclaving for heat-sensitive antibiotics like Streptomycin, there is conflicting information regarding its effectiveness for aminoglycosides without pH adjustment.[6][8] Therefore, the most prudent approach is to collect it as chemical waste.
4. Spill Management:
-
Minor Spills: Absorb the spill with an inert material such as sand or vermiculite.[4] Sweep or scoop up the material and place it into a suitable, labeled container for chemical waste disposal.[1][9]
-
Major Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[4][10] Contain the material for disposal and contact your institution's environmental health and safety (EHS) office for guidance.[6]
Data on Decontamination Methods
There is conflicting information regarding the efficacy of autoclaving for the complete deactivation of this compound. Below is a summary of the available data.
| Decontamination Method | Efficacy for this compound | Source Recommendation |
| Standard Autoclaving | Listed as a heat-sensitive antibiotic, suggesting breakdown.[6] | Permitted for BSL-1 and BSL-2 liquid media waste at some institutions.[8] |
| Standard Autoclaving | As an aminoglycoside, it is not effectively destroyed by normal autoclaving.[6] | Treat as chemical waste.[6] |
| Acidic Autoclaving | Can be effective at a very acidic pH.[6] | Must be delivered as chemical waste unless this specific protocol is followed.[6] |
| Chemical Incineration | Effective destruction of the chemical compound.[1] | Recommended for surplus and non-recyclable solutions.[1] |
Given the conflicting data on autoclaving, treating all this compound waste as chemical waste to be collected by a licensed disposal company is the most reliable and compliant procedure.
Experimental Protocol: Inactivation via Acidic Autoclaving
While not the universally recommended primary disposal method, the following outlines a protocol for the inactivation of aminoglycosides like this compound in liquid media, as suggested by some sources. This should only be performed if approved by your institution's EHS department.
Objective: To hydrolyze and inactivate this compound in liquid culture media prior to disposal.
Materials:
-
Liquid waste containing this compound
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid
-
pH meter or pH strips
-
Autoclavable waste container
-
Standard laboratory autoclave
Methodology:
-
Collect the liquid media waste in an approved, autoclavable container.
-
Carefully add a strong acid (e.g., HCl) to the waste to lower the pH to a very acidic level (specific pH may vary, consult relevant literature or your EHS office).
-
Ensure the container is not sealed airtight to prevent pressure buildup during autoclaving. Use a vented cap or cover with aluminum foil.
-
Place the container in a secondary, leak-proof tray.
-
Autoclave using a standard liquid cycle (e.g., 121°C for a duration appropriate to the volume).
-
After the cycle is complete, allow the liquid to cool completely.
-
Neutralize the pH of the autoclaved waste as required by your local wastewater regulations before drain disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
Safeguarding Your Research: A Comprehensive Guide to Handling Streptomycin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Streptomycin B, a potent aminogylcoside antibiotic. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is required to prevent contact, inhalation, and ingestion.
Engineering Controls: Work should be conducted in a well-ventilated area.[1][2][3][4] Facilities should be equipped with an eyewash station and a safety shower.[2] For procedures that may generate dust, use of a chemical fume hood is recommended.[4]
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[2][5] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][6]
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2][3] Nitrile or low-protein, powder-free latex gloves are recommended.[5] For those with latex allergies, nitrile gloves are the preferred option.[5] Double gloving may be considered for enhanced protection.[5] Always inspect gloves prior to use and wash hands thoroughly after removal.[5][7]
-
Lab Coat/Gown: A lab coat or gown with long sleeves that opens in the back should be worn to protect skin and clothing.[8]
-
Protective Clothing: For situations with a higher risk of exposure, wear additional protective clothing.[2][5][9] Overalls may be necessary in some cases.[9]
-
Shoe Covers: Protective shoe covers should be utilized.[5]
Respiratory Protection: To avoid inhalation of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed when respirators are warranted.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Preparation and Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][3]
-
Avoid all personal contact, including inhalation.[5]
-
Use in a well-ventilated area.[9]
2. Accidental Release Measures:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[5]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[5]
-
Use dry clean-up procedures and avoid generating dust.[5] You can dampen the spill with water to prevent dusting before sweeping.[5]
-
Vacuum or sweep up the material.[2][5] A vacuum cleaner must be fitted with a HEPA filter.[5]
-
Place the collected material in a suitable, labeled container for disposal.[2][5][9]
-
Major Spills:
3. First Aid Measures:
-
General Advice: If exposed or concerned, get medical attention.[1][3][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][3][4] If not breathing, give artificial respiration.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][3][4] If skin irritation or a rash occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Get medical attention.[1][3]
-
Ingestion: Call a poison center or doctor if you feel unwell.[1][3][4] Rinse the mouth.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and the development of antibiotic resistance.
-
Dispose of contents and containers to an approved waste disposal plant.[1][3][4][12]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][6]
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[13]
-
Contaminated lab materials, such as media, should be treated as chemical waste.[13] While some antibiotics can be inactivated by autoclaving, it is crucial to follow institutional guidelines.[13][14]
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limits (OEL) | No specific occupational exposure limits have been established by region-specific regulatory bodies for this compound or its salts. | [1][4] |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. biobasic-asia.com [biobasic-asia.com]
- 8. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. duwest.com [duwest.com]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
